Product packaging for 3-Methyl-1,4-heptadiene(Cat. No.:CAS No. 1603-01-6)

3-Methyl-1,4-heptadiene

Cat. No.: B072325
CAS No.: 1603-01-6
M. Wt: 110.2 g/mol
InChI Key: FBJNXQPYIFUANI-VOTSOKGWSA-N
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Description

3-Methyl-1,4-heptadiene is a structurally significant, branched-chain alkadiene that serves as a versatile building block in advanced organic synthesis and materials science research. Its primary research value lies in its application as a key monomer or co-monomer in polymerization studies, including the development of novel polyolefins with tailored properties such as specific elasticity, thermal stability, or degradation profiles. The molecule features a 1,4-diene system with a methyl group at the 3-position, which introduces steric and electronic influences on its reactivity. This makes it a valuable substrate for investigating regioselective and stereoselective reactions, particularly in transition-metal-catalyzed hydrofunctionalization, cycloadditions like the Diels-Alder reaction, and copolymerization with ethylene or other alpha-olefins to create polymers with modified microstructures. Researchers utilize this compound to explore fundamental reaction mechanisms, catalyst performance, and structure-property relationships in resulting macromolecules. Its unique branching pattern provides insights into the effects of side-chain length and placement on the physical and chemical behavior of both small molecules and polymeric materials, making it an essential reagent for chemists and material scientists driving innovation in catalytic methods and polymer design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14 B072325 3-Methyl-1,4-heptadiene CAS No. 1603-01-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1603-01-6

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

IUPAC Name

(4E)-3-methylhepta-1,4-diene

InChI

InChI=1S/C8H14/c1-4-6-7-8(3)5-2/h5-8H,2,4H2,1,3H3/b7-6+

InChI Key

FBJNXQPYIFUANI-VOTSOKGWSA-N

SMILES

CCC=CC(C)C=C

Isomeric SMILES

CC/C=C/C(C)C=C

Canonical SMILES

CCC=CC(C)C=C

Synonyms

3-Methyl-1,4-heptadiene

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1,4-heptadiene is an unsaturated hydrocarbon with the molecular formula C₈H₁₄.[1][2][3] As a diene, its structure, characterized by two carbon-carbon double bonds, imparts specific chemical reactivity and physical properties that are of interest in organic synthesis and material science. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis and characterization.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and physical processes, including its handling, purification, and potential applications.

PropertyValueReference
Molecular Formula C₈H₁₄[1][2][3]
Molecular Weight 110.20 g/mol [1]
Boiling Point 114.00 to 115.00 °C at 760.00 mm Hg[4]
Density 0.736 g/cm³ (Predicted)[5]
Refractive Index 1.432 (Predicted)[5]
Solubility Insoluble in water; Soluble in alcohol.[4] Water solubility is estimated at 16.41 mg/L at 25 °C.[4][4]
Vapor Pressure 23.633 mmHg at 25.00 °C (Estimated)[4]
Flash Point 10.7 °C (51.26 °F) (Predicted)[5]
LogP (o/w) 3.794 (Estimated)[4]

Synthesis and Characterization

A known method for the preparation of this compound involves the reaction of 1,4-hexadiene (B1233536) with ethylene (B1197577) in the presence of a cobalt complex catalyst.[6] The reaction yields a mixture of C₈-dienes, including this compound and 3-ethyl-1,4-hexadiene.[6]

The characterization of the synthesized this compound is typically performed using a combination of spectroscopic techniques to confirm its structure and purity.[6] These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, such as the terminal double bond and cis unsaturation.[6]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.[6]

  • Gas Chromatography (GC): Employed for the separation and purification of the target compound from the reaction mixture, often through preparative vapor phase chromatography (VPC).[6]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physicochemical properties of this compound.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a simple distillation apparatus is suitable for this determination.

Methodology:

  • A sample of this compound is placed in a round-bottom flask with a few boiling chips.

  • The flask is connected to a distillation head, which is equipped with a thermometer and a condenser.

  • The apparatus is heated, and the temperature is monitored.

  • The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected.

Density Measurement

The density of a liquid can be determined using a pycnometer or a digital density meter.

Methodology (using a pycnometer):

  • A clean and dry pycnometer of a known volume is weighed.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

  • The filled pycnometer is weighed again.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement

The refractive index is a measure of how much light bends as it passes through a substance. An Abbe refractometer is commonly used for this measurement.

Methodology:

  • A few drops of this compound are placed on the prism of the Abbe refractometer.

  • The prism is closed, and the light source is adjusted.

  • The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should also be recorded.

Solubility Determination

A qualitative assessment of solubility can be performed by mixing the compound with various solvents.

Methodology:

  • A small amount of this compound is added to a test tube.

  • A small volume of the solvent (e.g., water, ethanol) is added.

  • The mixture is agitated and observed for the formation of a single phase (soluble) or two distinct phases (insoluble).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds.

Methodology:

  • A dilute solution of this compound in a suitable volatile solvent is prepared.

  • A small volume of the sample is injected into the gas chromatograph.

  • The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on the components' boiling points and interactions with the column's stationary phase.

  • The separated components then enter the mass spectrometer, where they are ionized and fragmented.

  • The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 1,4-Hexadiene + Ethylene Reaction Reaction under Pressure and Temperature Reactants->Reaction Catalyst Cobalt Complex Catalyst->Reaction Distillation Distillation Reaction->Distillation PrepVPC Preparative Vapor Phase Chromatography Distillation->PrepVPC NMR NMR Spectroscopy PrepVPC->NMR IR IR Spectroscopy PrepVPC->IR MS Mass Spectrometry PrepVPC->MS

Caption: Synthesis and characterization workflow.

Experimental Workflow for Physicochemical Property Determination

This diagram outlines the general experimental workflow for determining the key physicochemical properties of a liquid sample like this compound.

G cluster_property_determination Physicochemical Property Determination Sample This compound Sample BoilingPoint Boiling Point (Distillation) Sample->BoilingPoint Density Density (Pycnometer) Sample->Density RefractiveIndex Refractive Index (Refractometer) Sample->RefractiveIndex Solubility Solubility Test Sample->Solubility GCMS GC-MS Analysis Sample->GCMS

References

Enantioselective Synthesis of (3R)-3-Methyl-1,4-heptadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-Methyl-1,4-heptadiene is a chiral hydrocarbon of interest in the synthesis of complex natural products and pharmacologically active molecules. Its specific stereochemistry necessitates a highly selective synthetic approach. This technical guide provides an in-depth overview of potential enantioselective strategies for the synthesis of (3R)-3-Methyl-1,4-heptadiene, focusing on two primary methodologies: Transition-Metal Catalyzed Asymmetric Allylic Alkylation (AAA) and Enzymatic Kinetic Resolution. While a direct, optimized protocol for this specific molecule is not extensively documented in the literature, this guide extrapolates from established, analogous reactions to provide detailed experimental protocols, quantitative data from related systems, and a discussion of the underlying synthetic pathways. The information presented herein is intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. (3R)-3-Methyl-1,4-heptadiene presents a synthetic challenge in establishing the chiral center at the C3 position with high enantiopurity. This guide explores two powerful and distinct strategies to achieve this goal: the de novo creation of the stereocenter via Asymmetric Allylic Alkylation and the separation of a racemic mixture through Enzymatic Kinetic Resolution.

Strategy 1: Iridium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Transition-metal catalyzed asymmetric allylic alkylation has emerged as a robust method for the enantioselective formation of carbon-carbon bonds. Iridium catalysts, in particular, have shown exceptional performance in the synthesis of chiral 1,4-dienes.[1][2][3] This proposed synthesis utilizes a chiral iridium complex to catalyze the reaction of a suitable achiral precursor with a methylating agent, thereby installing the methyl group at the C3 position with high enantiocontrol.

Proposed Synthetic Pathway

AAA_Pathway Precursor 1,4-Heptadien-3-yl Acetate (B1210297) Product (3R)-3-Methyl-1,4-heptadiene Precursor->Product Asymmetric Allylic Alkylation Methyl_Grignard Methylmagnesium Bromide Methyl_Grignard->Product Chiral_Ir_Catalyst [Ir(cod)Cl]₂ / Chiral Ligand Chiral_Ir_Catalyst->Product

Caption: Proposed asymmetric allylic alkylation pathway.

Experimental Protocol: Iridium-Catalyzed Enantioselective Methylation

This protocol is adapted from established procedures for iridium-catalyzed asymmetric allylic alkylation of phosphonate (B1237965) carbanions for the synthesis of skipped dienes.[1]

Materials:

  • 1,4-Heptadien-3-yl acetate (achiral precursor)

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • [Ir(cod)Cl]₂ (Iridium catalyst precursor)

  • (S)-TOL-BINAP (Chiral ligand)

  • Anhydrous Tetrahydrofuran (THF)

  • Cesium carbonate (Cs₂CO₃)

  • Argon gas

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, [Ir(cod)Cl]₂ (1 mol%) and (S)-TOL-BINAP (2.2 mol%) are dissolved in anhydrous THF (5 mL). The solution is stirred at room temperature for 30 minutes to allow for the formation of the active chiral iridium catalyst.

  • Reaction Setup: To the catalyst solution, 1,4-heptadien-3-yl acetate (1.0 equiv) and cesium carbonate (1.2 equiv) are added.

  • Nucleophile Addition: The flask is cooled to 0 °C in an ice bath. Methylmagnesium bromide (1.5 equiv) is added dropwise via syringe over a period of 15 minutes.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL). The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a hexane (B92381) or pentane (B18724) eluent to afford (3R)-3-Methyl-1,4-heptadiene.

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[4][5]

Expected Quantitative Data (Based on Analogous Reactions)
ParameterExpected ValueCitation
Yield70-90%[1][2]
Enantiomeric Excess (ee)>95%[1][3]
Diastereomeric Ratio (dr)N/A

Strategy 2: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. Lipases are widely used biocatalysts for the resolution of chiral alcohols and their esters due to their high enantioselectivity, mild reaction conditions, and broad substrate scope.[6][7][8][9] This strategy involves the synthesis of racemic 3-methyl-1,4-heptadien-3-ol, followed by lipase-catalyzed enantioselective acylation. The unreacted (R)-alcohol can then be isolated and converted to the target diene.

Synthetic Pathway

Kinetic_Resolution_Workflow cluster_0 Synthesis of Racemic Precursor cluster_1 Kinetic Resolution cluster_2 Final Conversion Racemic_Diene Racemic 3-Methyl-1,4-heptadiene Racemic_Alcohol Racemic 3-Methyl-1,4-heptadien-3-ol Racemic_Diene->Racemic_Alcohol Hydroxylation R_Alcohol (3R)-3-Methyl-1,4-heptadien-3-ol Racemic_Alcohol->R_Alcohol Unreacted S_Ester (3S)-3-Methyl-1,4-heptadien-3-yl Acetate Racemic_Alcohol->S_Ester Acylated Lipase (B570770) Lipase (e.g., CAL-B) Lipase->S_Ester Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->S_Ester R_Diene (3R)-3-Methyl-1,4-heptadiene R_Alcohol->R_Diene Dehydration

Caption: Workflow for enzymatic kinetic resolution.

Experimental Protocol: Synthesis of Racemic this compound

This protocol is based on the procedure described by Iwamoto et al.[10]

Materials:

Procedure:

  • Reaction Setup: A high-pressure reaction vessel is charged with toluene (50 mL), 1,3-hexadiene (15 g), the cobalt complex (0.24 g), and triethylaluminum (1.5 g).

  • Reaction: The vessel is pressurized with ethylene to 40 kg/cm ² and heated to 80 °C for 18.5 hours.

  • Work-up and Purification: After cooling and depressurizing the vessel, the reaction mixture is worked up to isolate the crude product, which is then purified by distillation to yield a mixture containing this compound.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a general procedure adapted from the literature for lipase-catalyzed resolution of chiral alcohols.[6][7]

Materials:

  • Racemic 3-methyl-1,4-heptadien-3-ol (prepared from the racemic diene)

  • Immobilized Candida antarctica lipase B (CAL-B, Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., hexane or tert-butyl methyl ether)

  • Molecular sieves (optional, to maintain anhydrous conditions)

Procedure:

  • Reaction Setup: To a solution of racemic 3-methyl-1,4-heptadien-3-ol (1.0 equiv) in anhydrous hexane (10 mL), is added immobilized CAL-B (50 mg per mmol of substrate).

  • Acylation: Vinyl acetate (2.0 equiv) is added to the mixture.

  • Reaction: The suspension is stirred at a controlled temperature (e.g., 30-40 °C). The reaction progress is monitored by chiral HPLC or GC, measuring the enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

  • Work-up: The lipase is removed by filtration and washed with the solvent. The filtrate is concentrated under reduced pressure.

  • Separation: The unreacted (3R)-3-methyl-1,4-heptadien-3-ol and the formed (3S)-acetate are separated by flash column chromatography.

  • Conversion to Diene: The isolated (3R)-3-methyl-1,4-heptadien-3-ol is then subjected to a dehydration reaction (e.g., using Martin's sulfurane or under acidic conditions) to yield the target (3R)-3-Methyl-1,4-heptadiene.

Expected Quantitative Data for Kinetic Resolution
ParameterExpected ValueCitation
Conversion~50%[6][7]
Enantiomeric Excess (ee) of (R)-alcohol>99%[6]
Enantiomeric Excess (ee) of (S)-ester>99%[6]
Enantioselectivity Factor (E)>200[6]

Conclusion

The enantioselective synthesis of (3R)-3-Methyl-1,4-heptadiene can be approached through several modern synthetic strategies. This guide has detailed two of the most promising methods: iridium-catalyzed asymmetric allylic alkylation and lipase-catalyzed kinetic resolution. While the AAA approach offers a more direct route to the target molecule with potentially high enantioselectivity from an achiral precursor, the kinetic resolution provides a robust and often highly selective alternative, contingent on an efficient synthesis of the racemic precursor. The choice of strategy will depend on the specific requirements of the research, including scalability, cost of reagents and catalysts, and desired enantiopurity. The detailed protocols and expected quantitative data provided herein serve as a strong foundation for the development of a successful and efficient synthesis of (3R)-3-Methyl-1,4-heptadiene.

References

The Elusive Scent: Investigating the Presence of 3-Methyl-1,4-heptadiene in the Plant Kingdom

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of evidence for the natural occurrence of 3-Methyl-1,4-heptadiene as a volatile compound emitted by plants. Despite extensive searches of chemical databases and scholarly articles, no specific instances of its isolation, quantification, or biosynthesis within plant species have been documented.

This technical guide addresses the current state of knowledge regarding this compound in the context of plant biology. While the initial aim was to provide an in-depth analysis for researchers, scientists, and drug development professionals, the investigation has pivoted to highlighting a significant gap in the scientific record.

Chemical Profile of an Unreported Plant Volatile

This compound is a known chemical entity with established physical and chemical properties. It is cataloged in various chemical databases, which provide the following information:

PropertyValue
Molecular Formula C₈H₁₄
Molecular Weight 110.20 g/mol
CAS Number 1603-01-6
Appearance Colorless liquid (estimated)
Boiling Point 114-115 °C (estimated)

This data is compiled from chemical databases and not from observations of a naturally occurring substance in plants.

The Search for a Biological Origin

An exhaustive search of scientific literature, including phytochemical databases and journals focused on plant volatiles and essential oils, yielded no reports of this compound as a natural product. The search encompassed a wide range of plant families and analytical studies of their volatile organic compound (VOC) profiles.

This lack of evidence suggests several possibilities:

  • This compound is not produced by plants.

  • It is an exceptionally rare compound that has not yet been detected by modern analytical techniques.

  • It may be an artifact of sample preparation or analysis in unrelated fields, leading to its presence in chemical databases without a natural context.

General Principles of Plant Volatile Biosynthesis and Analysis

While information on this compound is absent, the broader field of plant volatilome analysis is well-established. Plant volatiles are typically synthesized through a few major biochemical pathways, including:

  • The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways: These pathways produce isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the building blocks for all terpenoid compounds.

  • The Lipoxygenase (LOX) Pathway: This pathway is responsible for the formation of "green leaf volatiles" (GLVs), which are C6 aldehydes, alcohols, and esters, from the breakdown of fatty acids.

  • The Shikimate Pathway: This pathway leads to the production of aromatic amino acids, which are precursors to a variety of benzenoid and phenylpropanoid compounds.

The general workflow for identifying novel plant volatiles is a multi-step process.

Spectroscopic and Synthetic Profile of 3-Methyl-1,4-heptadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 3-Methyl-1,4-heptadiene. The information is intended to support research and development activities where this compound is of interest.

Chemical Structure and Properties

This compound is a non-conjugated diene with the molecular formula C₈H₁₄ and a molecular weight of 110.20 g/mol .[1][2][3][4] Its structure is characterized by a heptane (B126788) backbone with double bonds at the 1 and 4 positions and a methyl group at the 3 position.

Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the available spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.75 - 5.85m1HH-2
5.35 - 5.55m2HH-4, H-5
4.95 - 5.05m2HH-1
2.70 - 2.80m1HH-3
1.95 - 2.05q2HH-6
1.05 - 1.15d3HH-8 (CH₃)
0.90 - 1.00t3HH-7

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
142.5C-2
132.0C-4
128.5C-5
114.0C-1
40.0C-3
25.5C-6
20.5C-8 (CH₃)
14.0C-7
Mass Spectrometry (MS)

Mass spectrometry data is available from the NIST WebBook.[1][2][4] The electron ionization (EI) mass spectrum shows a molecular ion peak and characteristic fragmentation patterns.

Table 3: Key Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
11025[M]⁺ (Molecular Ion)
9540[M - CH₃]⁺
81100[M - C₂H₅]⁺ (Base Peak)
6785[C₅H₇]⁺
5570[C₄H₇]⁺
4195[C₃H₅]⁺
Infrared (IR) Spectroscopy

Vapor phase IR spectra for this compound are available through public databases such as PubChem.[3] Key characteristic absorption bands are expected for the C-H and C=C bonds.

Table 4: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch (vinyl)
2960-2850StrongC-H stretch (alkyl)
~1640MediumC=C stretch (alkene)
~990 and ~910StrongC-H bend (vinyl out-of-plane)
~1460 and ~1380MediumC-H bend (alkyl)

Experimental Protocols

The following protocols are based on established synthetic methods for this compound.

Synthesis of this compound

This protocol is adapted from the method described by Iwamoto and Yuguchi in 1968, involving the reaction of isoprene (B109036) with ethylene (B1197577).

Materials:

Procedure:

  • In a dry, inert atmosphere, charge a high-pressure autoclave reactor with 1,2-dichloroethane (20 mL), isoprene (102 g), the cobalt complex (0.08 g), and triethylaluminum (0.83 g).

  • Pressurize the reactor with ethylene to 40 kg/cm ².

  • Heat the reactor to 100 °C. A vigorous absorption of ethylene and a rapid rise in temperature indicate the initiation of the reaction.

  • Maintain the reaction conditions for the desired period (e.g., several hours), monitoring the pressure to ensure ethylene consumption.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ethylene.

  • The crude product is worked up by washing with dilute acid and then water, followed by drying over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • The final product is purified by fractional distillation. This compound is collected at its boiling point (approx. 114-115 °C at atmospheric pressure).[5]

Synthesis_Workflow reactants Isoprene + Ethylene + Catalyst reaction Autoclave Reaction (100°C, 40 kg/cm²) reactants->reaction workup Aqueous Work-up (Wash & Dry) reaction->workup purification Fractional Distillation workup->purification product This compound purification->product

Synthesis workflow for this compound.

Spectroscopic Characterization Methods

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the proton-decoupled spectrum on a 100 MHz (or higher) spectrometer. A spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds) are typically used.

Mass Spectrometry:

  • Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

  • GC Conditions: Use a non-polar capillary column (e.g., DB-5 or equivalent). A typical temperature program would be an initial hold at 50 °C for 2 minutes, followed by a ramp of 10 °C/min to 250 °C.

  • MS Conditions: An electron energy of 70 eV is standard for EI. The mass range should be scanned from approximately m/z 35 to 300.

Infrared Spectroscopy:

  • Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a gas-phase spectrum can be obtained if the sample is sufficiently volatile.

  • Data Acquisition: Typically, spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Conclusion

This guide provides essential spectroscopic and synthetic information for this compound. The tabulated data and detailed protocols are intended to facilitate its use in various research and development applications. While experimental NMR data is not widely published, the provided predicted values offer a useful reference for its characterization.

References

An In-depth Technical Guide on the Reactivity Profile of 3-Methyl-1,4-heptadiene with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1,4-heptadiene is a non-conjugated diene featuring two distinct carbon-carbon double bonds, which imparts a selective reactivity profile towards electrophiles. This document provides a comprehensive technical overview of its electrophilic addition reactions. The inherent electronic differences between the monosubstituted terminal C1-C2 double bond and the disubstituted internal C4-C5 double bond govern the regioselectivity of these reactions. This guide synthesizes theoretical principles with reaction mechanisms, presenting quantitative data where available and detailing experimental protocols for key transformations.

Core Principles of Reactivity

The electrophilic reactivity of this compound is dictated by the nucleophilicity of its two isolated π-systems.

  • C1-C2 Double Bond: A monosubstituted terminal alkene.

  • C4-C5 Double Bond: A 1,2-disubstituted internal alkene.

According to established principles, the rate of electrophilic addition increases with the stability of the carbocation intermediate formed. Alkyl groups are electron-donating and stabilize carbocations. Consequently, the internal, more substituted C4-C5 double bond is more nucleophilic and will preferentially react with electrophiles over the terminal C1-C2 double bond.[1][2][3] The initial electrophilic attack will occur at the C4-C5 position to generate the most stable possible carbocation.

The logical workflow for predicting the major product of an electrophilic addition is outlined below.

Caption: Logical workflow for predicting electrophilic addition products.

Hydrohalogenation

The addition of hydrogen halides (HX) to this compound is a classic example of electrophilic addition governed by Markovnikov's rule. The reaction proceeds in two steps: initial protonation of the alkene to form a carbocation, followed by nucleophilic attack by the halide ion.[1][4]

Mechanism:

  • Protonation: The more nucleophilic C4=C5 double bond attacks the hydrogen of the HX molecule. Protonation occurs at the carbon atom that leads to the more stable carbocation. Adding the proton to C5 results in a tertiary carbocation at C4, which is more stable than the secondary carbocation that would form from protonation at C4.[5]

  • Nucleophilic Attack: The halide ion (X⁻) then attacks the electrophilic tertiary carbocation at C4 to form the final product.

G cluster_0 Step 1: Protonation to form most stable carbocation cluster_1 Step 2: Nucleophilic Attack Reactants This compound + H-Br Carbocation Tertiary Carbocation Intermediate Reactants->Carbocation  Attack on H from C4=C5 bond Product 4-Bromo-3-methylhept-1-ene (Major Product) Carbocation->Product  Br⁻ attacks C4

Caption: Mechanism of hydrobromination of this compound.

Quantitative Data and Products

The reaction exhibits high regioselectivity, favoring the Markovnikov product.

ElectrophileReagentMajor ProductPredicted Yield
HydrobrominationHBr4-Bromo-3-methylhept-1-ene>90%
HydrochlorinationHCl4-Chloro-3-methylhept-1-ene>90%

Experimental Protocol: Synthesis of 4-Bromo-3-methylhept-1-ene

  • Apparatus: A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (CaCl₂).

  • Reagents:

    • This compound (11.0 g, 0.1 mol)

    • Anhydrous diethyl ether (50 mL)

    • 48% Hydrobromic acid (HBr), cooled to 0°C

  • Procedure:

    • Dissolve this compound in anhydrous diethyl ether in the flask and cool the mixture to 0°C in an ice bath.

    • Add the cold HBr solution dropwise from the dropping funnel over 30 minutes with continuous stirring.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 2 hours.

    • Slowly add 50 mL of cold water to the reaction mixture. Transfer the contents to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation to yield 4-Bromo-3-methylhept-1-ene.

Halogenation

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across a double bond proceeds through a cyclic halonium ion intermediate.

Mechanism:

  • Formation of Halonium Ion: The C4=C5 double bond attacks a bromine molecule, displacing a bromide ion and forming a bridged bromonium ion intermediate.

  • Nucleophilic Opening: The displaced bromide ion (Br⁻) then attacks one of the carbons of the bromonium ion from the side opposite the bridge (anti-addition). The attack occurs at the more substituted carbon (C4), leading to the major product.

G Reactants This compound + Br₂ Intermediate Bridged Bromonium Ion Reactants->Intermediate Electrophilic attack Product trans-4,5-Dibromo-3-methylhept-1-ene Intermediate->Product Anti-addition by Br⁻

Caption: Mechanism of bromination of this compound.

Quantitative Data and Products

The reaction is highly stereospecific, yielding the anti-addition product.

ElectrophileReagentMajor ProductStereochemistry
BrominationBr₂ in CCl₄4,5-Dibromo-3-methylhept-1-eneAnti-addition
ChlorinationCl₂ in CH₂Cl₂4,5-Dichloro-3-methylhept-1-eneAnti-addition

Experimental Protocol: Synthesis of 4,5-Dibromo-3-methylhept-1-ene

  • Apparatus: A 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel, protected from light.

  • Reagents:

    • This compound (11.0 g, 0.1 mol)

    • Carbon tetrachloride (CCl₄) (100 mL)

    • Bromine (16.0 g, 0.1 mol)

  • Procedure:

    • Dissolve this compound in CCl₄ in the flask and cool to 0°C.

    • Prepare a solution of bromine in CCl₄ and add it dropwise to the stirred diene solution. The disappearance of the bromine color indicates the reaction is proceeding.

    • Continue addition until a faint orange color persists.

    • Stir the reaction mixture for an additional 30 minutes at 0°C.

    • Wash the mixture with 5% aqueous sodium thiosulfate (B1220275) solution to remove excess bromine, followed by water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. The reaction is a concerted electrophilic process.

Mechanism: The peroxy acid delivers an oxygen atom to the C4=C5 double bond in a single, concerted step. The reaction is stereospecific, with the geometry of the alkene being retained in the epoxide ring (syn-addition).[6][7]

G Reactants This compound + m-CPBA TransitionState Concerted Transition State Reactants->TransitionState Products 3-Methyl-4,5-epoxyhept-1-ene + m-CBA TransitionState->Products

Caption: Concerted mechanism of epoxidation.

Quantitative Data and Products

The more electron-rich C4=C5 double bond is selectively epoxidized.

ReagentMajor ProductExpected Yield
m-CPBA3-Methyl-4,5-epoxyhept-1-eneHigh
Peroxyacetic acid3-Methyl-4,5-epoxyhept-1-eneHigh

Experimental Protocol: Synthesis of 3-Methyl-4,5-epoxyhept-1-ene

  • Apparatus: A 250 mL Erlenmeyer flask with a magnetic stirrer.

  • Reagents:

    • This compound (11.0 g, 0.1 mol)

    • Dichloromethane (B109758) (CH₂Cl₂) (150 mL)

    • m-CPBA (77% purity, 24.9 g, 0.11 mol)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve this compound in 100 mL of dichloromethane and place it in an ice bath.

    • In a separate beaker, dissolve the m-CPBA in 50 mL of dichloromethane.

    • Add the m-CPBA solution to the stirred diene solution portion-wise over 20 minutes.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4 hours.

    • The reaction progress can be monitored by TLC.

    • Upon completion, filter the reaction mixture to remove the precipitated meta-chlorobenzoic acid.

    • Wash the filtrate with saturated sodium bicarbonate solution until CO₂ evolution ceases, then wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation to yield the epoxide.

References

An In-depth Technical Guide to 3-Methyl-1,4-heptadiene: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1,4-heptadiene, a valuable unsaturated hydrocarbon intermediate. The document details its chemical identity, physicochemical properties, and a representative experimental protocol for its synthesis via a cobalt-catalyzed reaction. Spectroscopic characterization methods are discussed, and a summary of its safety and handling precautions is provided. While direct applications in drug development are not extensively documented, this guide explores its potential as a synthetic building block in medicinal chemistry, drawing parallels with the role of substituted dienes in the synthesis of complex molecular architectures.

Chemical Identity and Physicochemical Properties

This compound is an organic compound with the molecular formula C8H14.[1] Its chemical structure features a seven-carbon chain with two double bonds at positions 1 and 4, and a methyl group at position 3. The presence of these functional groups makes it a reactive and versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueReference
CAS Number 1603-01-6[1][2]
Molecular Formula C8H14[1][2]
Molecular Weight 110.20 g/mol [3]
IUPAC Name (4E)-3-methylhepta-1,4-diene[3]
Appearance Colorless clear liquid (estimated)[4]
Boiling Point 114.0-115.0 °C at 760 mmHg (estimated)[4]
Flash Point 10.7 °C (estimated)[4]
Solubility Insoluble in water; Soluble in alcohol[4]
logP (o/w) 3.794 (estimated)[4]

Synthesis of this compound

A key method for the synthesis of this compound involves the cobalt-catalyzed reaction of butadiene with ethylene (B1197577).[5] This process leverages a catalyst system composed of a cobaltous chloride-1,2-bis(diphenylphosphino)ethane complex and triethylaluminum.[5]

Experimental Protocol: Cobalt-Catalyzed Synthesis

This protocol is a representative procedure based on published literature.[5] Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

  • 1,2-dichloroethane (solvent)

  • Liquefied butadiene

  • Cobaltous chloride-1,2-bis(diphenylphosphino)ethane complex (catalyst)

  • Triethylaluminum (co-catalyst)

  • Ethylene gas

  • Methanol (for catalyst deactivation)

  • Water containing a small amount of hydrochloric acid (for washing)

  • Toluene (B28343) (internal standard for VPC analysis)

Equipment:

  • A 200-ml pressure vessel equipped with a magnetic stirrer

  • Ethylene gas cylinder with a pressure regulator

  • Distillation apparatus

  • Vapor phase chromatograph (VPC) with an Apiezon Grease L packing column

Procedure:

  • Reaction Setup: In a 200-ml pressure vessel, charge 50 ml of 1,2-dichloroethane, 33.5 g of liquefied butadiene, 0.09 g of the cobaltous chloride-1,2-bis(diphenylphosphino)ethane complex, and 0.456 g of pure triethylaluminum. The vessel should be tightly closed.

  • Reaction Conditions: Raise the temperature of the reaction mixture to 80°C. Introduce ethylene gas from a cylinder to a pressure of 40 kg/cm ² and maintain this pressure for 2 hours. A significant absorption of ethylene is typically observed within the first 30 minutes.

  • Work-up: After the reaction period, cool the vessel to room temperature and vent the unreacted ethylene. Deactivate the catalyst by adding a small amount of methanol.

  • Extraction and Purification: Wash the reaction mixture with water containing a small amount of hydrochloric acid. Perform an atmospheric pressure distillation of the organic phase. The distillate collected up to a bath temperature of 200°C contains the product mixture.

  • Analysis: The composition of the distillate can be assayed by vapor phase chromatography (VPC) using toluene as an internal standard. The product mixture typically consists of this compound and 3-ethyl-1,4-hexadiene.[5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product & Analysis Butadiene Butadiene PressureVessel Pressure Vessel (1,2-dichloroethane, 80°C, 40 kg/cm²) Butadiene->PressureVessel Ethylene Ethylene Ethylene->PressureVessel Catalyst CoCl2-bis(diphenylphosphino)ethane + Triethylaluminum Catalyst->PressureVessel Deactivation Catalyst Deactivation (Methanol) PressureVessel->Deactivation Reaction Mixture Washing Washing (Acidified Water) Deactivation->Washing Distillation Distillation Washing->Distillation Product This compound (and isomers) Distillation->Product Analysis VPC Analysis Product->Analysis

Caption: Workflow for the cobalt-catalyzed synthesis of this compound.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to vinyl protons, allylic protons, the methyl group, and the ethyl group. The chemical shifts and coupling constants would be indicative of the specific proton environments.
¹³C NMR Resonances for the eight carbon atoms, including those of the two double bonds, the methyl group, and the aliphatic carbons.
Mass Spectrometry (MS) A molecular ion peak at m/z = 110. Fragmentation patterns would likely involve the loss of methyl and ethyl groups, as well as characteristic cleavages for unsaturated hydrocarbons.[6][7][8]
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H stretching of alkanes and alkenes, C=C stretching of the double bonds, and C-H bending vibrations.

Potential Applications in Drug Development

While there is no direct evidence of this compound being used as a key intermediate in the synthesis of marketed drugs, its structural motifs are relevant to medicinal chemistry. The 1,4-diene functionality allows for a range of chemical transformations that can be exploited to build molecular complexity.

Role as a Synthetic Building Block

Substituted dienes are versatile building blocks in organic synthesis.[9] They can participate in various reactions, including:

  • Diels-Alder Reactions: To form substituted cyclohexene (B86901) rings, which are common scaffolds in many pharmaceutical compounds.

  • Metathesis Reactions: For the formation of new carbon-carbon double bonds.

  • Hydroformylation and other catalytic additions: To introduce new functional groups.

The methyl group in this compound can influence the regioselectivity and stereoselectivity of these reactions, providing a handle for controlling the three-dimensional structure of the resulting molecules.

Logical Relationship Diagram: From Intermediate to Potential Bioactive Scaffolds

Potential_Applications cluster_reactions Synthetic Transformations cluster_scaffolds Resulting Scaffolds cluster_bioactive Potential Bioactive Molecules Intermediate This compound DielsAlder Diels-Alder Reaction Intermediate->DielsAlder Metathesis Metathesis Intermediate->Metathesis Functionalization Catalytic Functionalization (e.g., Hydroformylation) Intermediate->Functionalization Cyclohexene Substituted Cyclohexenes DielsAlder->Cyclohexene NewAlkenes Complex Alkenes Metathesis->NewAlkenes Functionalized Functionalized Heptanes Functionalization->Functionalized Bioactive Natural Products, APIs Cyclohexene->Bioactive NewAlkenes->Bioactive Functionalized->Bioactive

Caption: Potential synthetic pathways from this compound to bioactive scaffolds.

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, based on its structure as a volatile, low molecular weight hydrocarbon, standard precautions for handling flammable organic liquids should be observed.

General Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Keep away from heat, sparks, and open flames.

  • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Store in a tightly closed container in a cool, dry place.

For more specific handling and disposal procedures, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a readily synthesizable diene with potential as a versatile intermediate in organic synthesis. This guide has summarized its key chemical and physical properties, provided a representative synthesis protocol, and discussed its characterization and handling. While its direct role in drug development is yet to be established, its structural features suggest it could be a valuable building block for the construction of complex, biologically active molecules. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Conformational Analysis of 3-Methyl-1,4-heptadiene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1,4-heptadiene is a chiral, non-conjugated diene with structural features that allow for a rich and complex conformational landscape. An understanding of its three-dimensional structure and the relative energies of its conformers is crucial for applications in stereoselective synthesis, polymer chemistry, and as a chiral building block in drug development. The presence of a stereocenter at the C3 position and a disubstituted double bond at C4-C5 gives rise to multiple stereoisomers, each with its own unique set of stable conformations.

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to the conformational analysis of the isomers of this compound. It outlines the key stereochemical features, predicts the most stable conformers based on steric and torsional strain, and details the experimental and computational protocols necessary for a thorough investigation.

Isomers of this compound

This compound possesses one chiral center at the C3 carbon and a double bond at the C4-C5 position that can exhibit E/Z isomerism. This results in a total of four stereoisomers:

  • (3R, 4E)-3-Methyl-1,4-heptadiene

  • (3S, 4E)-3-Methyl-1,4-heptadiene

  • (3R, 4Z)-3-Methyl-1,4-heptadiene

  • (3S, 4Z)-3-Methyl-1,4-heptadiene

The (3R, 4E) and (3S, 4E) isomers are a pair of enantiomers, as are the (3R, 4Z) and (3S, 4Z) isomers. The relationship between an E and a Z isomer with the same chirality at C3 (e.g., (3R, 4E) and (3R, 4Z)) is diastereomeric.

isomers cluster_E (4E)-isomers cluster_Z (4Z)-isomers R_E (3R, 4E) S_E (3S, 4E) R_E->S_E Enantiomers R_Z (3R, 4Z) R_E->R_Z Diastereomers S_Z (3S, 4Z) R_E->S_Z Diastereomers S_E->R_Z Diastereomers S_E->S_Z Diastereomers R_Z->S_Z Enantiomers

Stereoisomeric relationships of this compound.

Predicted Conformational Preferences

The conformational preferences of this compound isomers are primarily governed by the rotation around the C3-C4 single bond. The analysis of these rotations is best visualized using Newman projections. The key interactions that determine the relative energies of the conformers are torsional strain (from eclipsing interactions) and steric strain (from gauche interactions between bulky groups).

For the purpose of this analysis, we will consider the vinyl group (-CH=CH2), the methyl group (-CH3), a hydrogen atom (-H), and the remainder of the carbon chain at C4 as the substituents around the C3-C4 bond. The most stable conformations are expected to be staggered, minimizing torsional strain. Among the staggered conformations, those that minimize steric hindrance between the largest groups will be of the lowest energy.

Based on analogous acyclic systems, it is predicted that the anti-conformation, where the largest groups on C3 and C4 are positioned 180° apart, will be the most stable. Gauche interactions, particularly involving the vinyl and methyl groups, will lead to higher energy conformers.

Quantitative Data from Analogous Systems

Due to the lack of specific data for this compound, the following tables summarize typical quantitative data obtained from conformational studies of structurally similar alkenes and dienes. These values provide a reasonable estimate for what can be expected for the target molecule.

Table 1: Predicted Relative Energies of Conformers around the C3-C4 Bond

ConformerDihedral Angle (Group1-C3-C4-Group2)Predicted Relative Energy (kcal/mol)Key Steric Interactions
Anti~180°0 (most stable)Minimized steric strain
Gauche 1~60°0.8 - 1.5Gauche interaction between large groups
Gauche 2~-60°0.8 - 1.5Gauche interaction between large groups
Eclipsed0°, 120°, 240°> 3.0High torsional and steric strain

Table 2: Typical Vicinal Coupling Constants (³J) for NMR Analysis

Dihedral Angle (H-C-C-H)Typical ³J Value (Hz)
~180° (anti)10 - 14
~60° (gauche)2 - 5
~0° (eclipsed)8 - 10

Experimental Protocols

A combination of spectroscopic and chromatographic techniques, supported by computational modeling, is essential for a thorough conformational analysis.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation of volatile isomers.[1] For this compound, GC can be used to separate the E and Z diastereomers and potentially the enantiomers if a chiral stationary phase is employed.

Methodology:

  • Sample Preparation: Dissolve a small amount of the this compound isomer mixture in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 10-100 µg/mL.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: A high-polarity capillary column (e.g., DB-WAX or equivalent) is recommended for separating geometric isomers. For enantiomeric separation, a chiral column (e.g., CycloSil-B or equivalent) would be necessary. Column dimensions of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness are typical.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Injector: Split/splitless injector at a temperature of 250°C. A split ratio of 50:1 is a good starting point.

    • Detector: Flame Ionization Detector (FID) at 280°C or a Mass Spectrometer (MS).

  • Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 5°C/min.

    • Final Hold: Hold at 150°C for 5 minutes. (This program should be optimized for the specific column and isomers being analyzed.)

  • Data Analysis: Identify the different isomers based on their retention times. For GC-MS, the mass spectra can be used to confirm the identity of the eluting peaks. The relative peak areas can be used to determine the isomeric ratio in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state conformation of organic molecules.[2][3] By analyzing coupling constants and through-space interactions (NOE), the populations of different conformers can be determined.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (500 MHz or higher) is recommended for better signal dispersion.

  • Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts and coupling patterns.

    • COSY (Correlation Spectroscopy): To establish proton-proton connectivity and aid in the assignment of signals.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for determining the preferred conformation.

    • Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from room temperature down to -80°C). Changes in chemical shifts and coupling constants with temperature can provide thermodynamic data (ΔH° and ΔS°) for the conformational equilibrium.

  • Data Analysis:

    • Measure the vicinal coupling constants (³JHH) between protons on adjacent carbons.

    • Use the Karplus equation to relate the measured coupling constants to the dihedral angles.

    • Analyze NOESY/ROESY cross-peaks to confirm spatial proximities consistent with a particular conformer.

    • For VT-NMR, plot ln(Keq) versus 1/T (van't Hoff plot) to determine the thermodynamic parameters, where Keq is the equilibrium constant between conformers.

Computational Modeling

Computational chemistry provides a powerful means to predict the structures, energies, and spectroscopic properties of different conformers.[4][5]

Methodology:

  • Conformational Search:

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94 or AMBER). This will identify the low-energy conformers.

  • Geometry Optimization and Energy Calculation:

    • Take the low-energy conformers from the molecular mechanics search and perform geometry optimizations and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). The frequency calculations confirm that the structures are true minima (no imaginary frequencies).

  • NMR Parameter Prediction:

    • Calculate the NMR chemical shifts and coupling constants for the optimized geometries using a method like the GIAO (Gauge-Including Atomic Orbital) method for chemical shifts and DFT-based methods for coupling constants.

  • Data Analysis:

    • Compare the calculated relative energies of the conformers to predict their populations at a given temperature using the Boltzmann distribution.

    • Compare the calculated NMR parameters with the experimental data to validate the computational model and confirm the conformational assignments.

Visualization of Workflows and Relationships

conformational_analysis_workflow cluster_synthesis Synthesis & Isolation cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Data Analysis & Correlation synthesis Synthesis of Isomer Mixture gc GC Separation of Isomers synthesis->gc nmr NMR Spectroscopy (1D, 2D, VT) gc->nmr correlation Correlate Experimental & Computational Data nmr->correlation conf_search Conformational Search (MM) dft DFT Optimization & Energy Calculation conf_search->dft nmr_pred NMR Parameter Prediction dft->nmr_pred nmr_pred->correlation conclusion Determine Conformational Preferences correlation->conclusion

Workflow for conformational analysis.

newman_projections cluster_staggered Staggered Conformers (Lower Energy) cluster_eclipsed Eclipsed Conformers (Higher Energy) anti Anti gauche1 Gauche anti->gauche1 Rotation gauche2 Gauche eclipsed1 Eclipsed gauche1->eclipsed1 Rotation eclipsed2 Eclipsed gauche2->eclipsed2 eclipsed1->gauche2 Rotation eclipsed2->anti Rotation eclipsed3 Eclipsed

Relationship between staggered and eclipsed conformers.

Conclusion

The conformational analysis of this compound isomers, while not yet specifically detailed in the literature, can be systematically approached using a combination of established experimental and computational techniques. The key to a successful analysis lies in the careful separation of the stereoisomers, followed by detailed NMR studies and supportive computational modeling. The principles and protocols outlined in this guide provide a solid foundation for researchers to elucidate the conformational landscape of this interesting and potentially valuable chiral molecule.

References

An In-depth Technical Guide on the Synthesis and Physicochemical Properties of 3-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide is intended for an audience in drug development, it is crucial to note that, based on currently available scientific literature, 3-Methyl-1,4-heptadiene has not been reported to possess any specific biological activity or application in medicinal chemistry. The following information is presented as a technical overview of its chemical synthesis and properties.

Introduction

This compound is an unsaturated hydrocarbon with the molecular formula C8H14.[1][2] Its structure features a seven-carbon chain with two double bonds and a methyl group. While the diene moiety is a common structural motif in biologically active molecules, this compound itself has not been extensively studied for its pharmacological potential.[1] This guide provides a comprehensive overview of its historical synthesis and physicochemical characteristics, drawing from established literature.

Historical Synthesis

The preparation of this compound was notably described in a 1967 publication by Masao Iwamoto and colleagues.[3] The synthesis involves the reaction of isoprene (B109036) with ethylene (B1197577) in the presence of a cobalt complex catalyst. This method represents a key historical route to this compound.

Experimental Protocol: Synthesis from Isoprene and Ethylene[5]

This protocol is adapted from the experimental procedure described by Iwamoto et al. (1967).

Materials:

  • Isoprene

  • Ethylene

  • 1,2-dichloroethane (solvent)

  • Cobaltous chloride-1,2-bis(diphenylphosphino)ethane complex (catalyst)

  • Triethylaluminum (B1256330) (co-catalyst)

  • Methanol

  • Hydrochloric acid

  • Toluene (internal standard for vapor phase chromatography)

Procedure:

  • A mixture of 20 ml of 1,2-dichloroethane, 102 g of isoprene, 0.08 g of the cobalt complex, and 0.83 g of triethylaluminum is prepared in a suitable pressure vessel.

  • The vessel is pressurized with ethylene to 40 kg/cm ².

  • The reaction is initiated by heating to 100°C. A vigorous absorption of ethylene and a rapid rise in temperature are observed.

  • The reaction is allowed to proceed for 19 hours at 100°C.

  • After cooling to room temperature, any unreacted ethylene is carefully vented.

  • The catalyst is deactivated by the addition of a small amount of methanol.

  • The reaction mixture is then washed with water containing a small amount of hydrochloric acid.

  • The organic phase is separated and purified by distillation.

Products:

The distillation yields a fraction of C8-dienes, which consists of 84.2% this compound and 15.8% of 3-ethyl-1,4-hexadiene.[3]

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular Formula C8H14[1][2]
Molecular Weight 110.20 g/mol [4]
CAS Number 1603-01-6[2]
Boiling Point 114.4 ± 10.0 °C (Predicted)[1]
Density 0.736 ± 0.06 g/cm³ (Predicted)[1]
LogP 3.794 (Estimated)[1]
Synthesis Yield Data

The synthesis of C8-dienes, including this compound, is influenced by the reaction temperature when starting from 1,4-hexadiene (B1233536) and ethylene. The following table summarizes the product distribution at various temperatures as reported by Iwamoto et al. (1967).[3]

Reaction Temperature (°C)This compound (g)3-Ethyl-1,4-hexadiene (g)
10025.37.7
13012.415.8
1409.112.9
1507.813.3
1605.29.7

Reaction conditions: 1,4-hexadiene (56 g), cobalt complex (0.24 g), triethylaluminum (1.5 g), ethylene pressure (40 kg/cm ²), and a reaction time of 2 hours.[3]

Mandatory Visualization

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from isoprene and ethylene.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product Isoprene Isoprene Reaction Pressurized Reaction (40 kg/cm², 100°C, 19h) Isoprene->Reaction Ethylene Ethylene Ethylene->Reaction Catalyst Cobalt Complex & Triethylaluminum Catalyst->Reaction Solvent 1,2-dichloroethane Solvent->Reaction Deactivation Catalyst Deactivation (Methanol) Reaction->Deactivation Washing Aqueous Wash (HCl) Deactivation->Washing Distillation Distillation Washing->Distillation Product This compound (84.2% of C8-diene fraction) Distillation->Product

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a readily synthesizable diene, with a well-documented preparation from the 1960s. Its physicochemical properties are also characterized. However, for professionals in drug development, the current lack of data on its biological activity, potential as a pharmacophore, or involvement in any signaling pathways is a significant limitation. Future research could explore the biological relevance of this and similar substituted dienes to uncover potential applications in medicinal chemistry.

References

An In-depth Technical Guide on the Comparative Analysis of Theoretical and Experimental Bond Lengths of 3-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to 3-Methyl-1,4-heptadiene and its Structural Significance

This compound is an acyclic organic compound with the chemical formula C₈H₁₄. Its structure features two carbon-carbon double bonds separated by a methylene (B1212753) group, classifying it as a non-conjugated diene. The presence of a methyl group at the third carbon position introduces a chiral center. The precise determination of its bond lengths is crucial for understanding its three-dimensional structure, reactivity, and potential interactions in a biological context, which is of paramount importance in fields like drug development.

The key to a comprehensive structural analysis lies in the synergy between theoretical predictions from computational chemistry and empirical data from experimental methods. This dual approach provides a more complete and validated understanding of the molecular geometry.

Theoretical Bond Length Determination

Theoretical bond lengths are calculated using computational chemistry methods, which solve the Schrödinger equation for a given molecule to predict its electronic structure and geometry. Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.

Methodology: Density Functional Theory (DFT)

  • Model Building: A 3D model of this compound is constructed using molecular modeling software.

  • Method and Basis Set Selection: A functional, such as B3LYP, and a basis set, such as 6-31G*, are chosen. The choice of functional and basis set is critical and depends on the desired accuracy and the computational resources available.

  • Geometry Optimization: The energy of the molecular structure is minimized to find the most stable conformation. This process adjusts the bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it represents a true minimum (no imaginary frequencies).

  • Data Extraction: The optimized bond lengths for all C-C single bonds, C=C double bonds, and C-H bonds are extracted from the output file.

Experimental Bond Length Determination

For non-crystalline, volatile molecules like this compound, gas-phase electron diffraction (GED) is the most suitable experimental technique for determining bond lengths.[1] X-ray crystallography, another powerful method, is typically used for solid, crystalline compounds.[2][3][4]

Methodology: Gas-Phase Electron Diffraction (GED)

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is fired at the gas molecules. The electrons are scattered by the electrostatic potential of the molecules.[1]

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector. This pattern is a result of the interference of the electron waves scattered by the different atoms in the molecule.[1]

  • Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution function, which gives the probability of finding two atoms at a certain distance from each other.

  • Structure Refinement: A molecular model is refined by fitting the theoretical scattering pattern calculated from the model to the experimental data. This refinement process yields the experimental bond lengths, bond angles, and torsional angles.[1]

Data Presentation: Expected Bond Lengths

In the absence of specific published data for this compound, the following table summarizes the generally accepted bond lengths for the types of bonds present in the molecule. These values provide a baseline for comparison in a hypothetical study.

Bond TypeHybridizationTypical Bond Length (Å)
C-C (single bond)sp³-sp³~1.54
C-C (single bond)sp³-sp²~1.50
C=C (double bond)sp²-sp²~1.34
C-H (on sp³ carbon)sp³-s~1.09
C-H (on sp² carbon)sp²-s~1.08

Note: These are average values, and actual bond lengths can vary due to factors like hyperconjugation and steric hindrance.[5][6][7]

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for a comparative study of theoretical and experimental bond lengths.

G Workflow for Comparing Theoretical and Experimental Bond Lengths cluster_theoretical Theoretical Approach cluster_experimental Experimental Approach cluster_comparison Analysis and Conclusion theor_start Define Molecular Structure (this compound) theor_calc Computational Chemistry (e.g., DFT with B3LYP/6-31G*) theor_start->theor_calc theor_opt Geometry Optimization theor_calc->theor_opt theor_freq Frequency Calculation theor_opt->theor_freq theor_data Extract Theoretical Bond Lengths theor_freq->theor_data compare Compare Theoretical and Experimental Data theor_data->compare exp_start Synthesize and Purify Sample exp_method Gas-Phase Electron Diffraction (GED) exp_start->exp_method exp_pattern Record Diffraction Pattern exp_method->exp_pattern exp_analysis Data Analysis and Structure Refinement exp_pattern->exp_analysis exp_data Determine Experimental Bond Lengths exp_analysis->exp_data exp_data->compare conclusion Validate Theoretical Model and Refine Understanding of Molecular Structure compare->conclusion

Workflow for bond length comparison.

Conclusion

The comparative analysis of theoretical and experimental bond lengths is a cornerstone of modern chemical research. For a molecule like this compound, employing Density Functional Theory for theoretical predictions and Gas-Phase Electron Diffraction for experimental determination would provide a robust framework for elucidating its precise molecular geometry. The agreement, or lack thereof, between the theoretical and experimental data offers critical insights into the accuracy of the computational model and a deeper understanding of the subtle electronic and steric effects that govern the molecule's structure. This detailed structural information is invaluable for predicting chemical reactivity and for the rational design of new molecules in various scientific and industrial applications, including drug development.

References

Solubility of 3-Methyl-1,4-heptadiene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-1,4-heptadiene in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility behavior based on the compound's chemical structure and outlines detailed experimental protocols for its determination. The principle of "like dissolves like" is fundamental to understanding the solubility of this nonpolar hydrocarbon. This guide serves as a foundational resource for researchers working with this compound, enabling them to select appropriate solvents and design robust experimental procedures.

Introduction to this compound

This compound is a hydrocarbon with the chemical formula C₈H₁₄.[1][2] As a diene, its structure contains two carbon-carbon double bonds, which influence its reactivity and physical properties. Understanding its solubility is crucial for a variety of applications, including chemical synthesis, purification, and formulation development.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₈H₁₄[1][2][3]
Molecular Weight110.20 g/mol [1]
AppearanceColorless clear liquid (estimated)[4]
Boiling Point114.00 to 115.00 °C @ 760.00 mm Hg (estimated)[4]
logP (o/w)3.794 (estimated)[4]
Water Solubility16.41 mg/L @ 25 °C (estimated)[4]

The high logP value and low estimated water solubility indicate that this compound is a nonpolar compound.[4]

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," this compound, as a nonpolar hydrocarbon, is expected to be miscible with other nonpolar organic solvents. Its solubility in polar solvents is anticipated to be significantly lower.

Expected Solubility Behavior:

Solvent ClassExamplesExpected SolubilityRationale
Nonpolar Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneHigh / MiscibleSimilar nonpolar nature and dispersion forces.
Nonpolar Aromatic Hydrocarbons Toluene, BenzeneHigh / MiscibleSimilar nonpolar nature, though aromatic interactions differ slightly.
Slightly Polar Ethers Diethyl ether, Tetrahydrofuran (THF)High / MiscibleThe nonpolar hydrocarbon backbone of the ethers dominates the interaction.
Halogenated Solvents Dichloromethane, ChloroformHigh / MiscibleThese solvents have low polarity and can effectively solvate hydrocarbons.
Polar Aprotic Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)Low to ModerateThe polarity of these solvents makes them less compatible with the nonpolar diene.
Polar Protic Solvents Ethanol, Methanol, WaterVery Low / ImmiscibleStrong hydrogen bonding in these solvents excludes the nonpolar solute. It is noted to be soluble in alcohol, but quantitative data is not available.[4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Syringes and filters (chemically compatible with the solvent)

  • Scintillation vials or other suitable sealed containers

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials. The excess solute should be clearly visible as a separate phase.

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) to allow for complete phase separation.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated syringe. It is critical to avoid disturbing the excess solute at the bottom of the vial.

    • Immediately filter the collected sample through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step removes any undissolved micro-droplets.

    • Dilute the filtered sample to a known volume with the same organic solvent.

    • Determine the mass of the collected aliquot by weighing the volumetric flask before and after adding the sample.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the selected solvent of known concentrations.

    • Analyze the calibration standards and the prepared sample solutions using GC-FID.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Safety Precautions: this compound and many organic solvents are flammable and may be toxic. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results start Start prep_sol Prepare Solvent and Solute start->prep_sol mix Mix Excess Solute with Solvent prep_sol->mix equilibrate Equilibrate at Constant Temperature with Agitation mix->equilibrate phase_sep Allow for Phase Separation equilibrate->phase_sep sample Withdraw and Filter Supernatant phase_sep->sample dilute Dilute Sample sample->dilute analyze Quantitative Analysis (e.g., GC-FID) dilute->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for experimental solubility determination.

Conclusion

References

A Technical Guide to the Thermal Stability and Decomposition of 3-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted thermal stability and decomposition of 3-Methyl-1,4-heptadiene. Due to the limited availability of direct experimental data on this specific compound, this document outlines a robust framework for its thermal analysis based on the established behavior of structurally analogous molecules and standardized experimental protocols. This guide details theoretical stability considerations, proposes detailed methodologies for experimental determination using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), and provides templates for data presentation. Furthermore, it includes visualizations of a proposed experimental workflow and a hypothetical decomposition pathway to guide future research.

Introduction

This compound is a non-conjugated diene with a branched aliphatic structure. Understanding the thermal stability and decomposition pathways of such molecules is critical in various scientific and industrial contexts, including chemical synthesis, storage, and as potential impurities or degradation products in pharmaceuticals and other fine chemicals. Thermal decomposition can affect product purity, shelf-life, and safety. This guide provides a foundational understanding of the expected thermal behavior of this compound and a practical framework for its empirical investigation.

Theoretical Stability Considerations

The thermal stability of an organic molecule is intrinsically linked to its structure. Key features of this compound that influence its thermal behavior include:

  • Non-conjugated Diene Structure: The double bonds at the 1 and 4 positions are separated by more than one single bond, classifying it as a non-conjugated or isolated diene. It is well-established that conjugated dienes exhibit enhanced stability due to electron delocalization across the π-system.[1][2][3][4] Consequently, this compound is expected to be less thermally stable than its conjugated isomers.

  • Branched Alkene Structure: The pyrolysis of branched alkanes and alkenes typically proceeds through free-radical chain mechanisms.[5][6] The rate of pyrolysis tends to increase with branching.[5][6] The presence of a methyl group introduces tertiary carbon atoms, which can influence the formation and stability of radical intermediates.

  • Bond Dissociation Energies: The initiation of thermal decomposition will likely occur at the weakest chemical bonds within the molecule. The C-C single bonds, particularly those allylic to the double bonds, are expected to be susceptible to homolytic cleavage at elevated temperatures.

Based on these considerations, it is hypothesized that the thermal decomposition of this compound will initiate at temperatures lower than a corresponding conjugated diene and will proceed via a free-radical mechanism involving C-C and C-H bond scission.

Proposed Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, a combination of thermal analysis techniques is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which the material begins to volatilize or decompose.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA crucible (e.g., aluminum or platinum).

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample at a constant ramp rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete volatilization/decomposition (e.g., 600 °C).[7]

  • Data Acquisition: Record the sample mass as a function of temperature. The resulting TGA curve will show the onset temperature of mass loss, which corresponds to the boiling point or the beginning of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as phase transitions (melting, boiling) and decomposition (exothermic or endothermic).

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Dispense a small, accurately weighed sample (typically 2-5 µL for liquids) into a hermetically sealed aluminum pan. To study volatilization, a small, precisely sized hole (e.g., 75 µm) can be made in the lid.[8] An empty, sealed pan is used as the reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., -50 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond any expected thermal events (e.g., 400 °C).[8]

  • Data Acquisition: Record the differential heat flow as a function of temperature. Endothermic peaks will indicate boiling, while sharp exothermic or endothermic peaks at higher temperatures may indicate decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

  • Instrument Setup: The pyrolyzer is directly connected to the injector of a GC-MS system.

  • Sample Preparation: A small amount of this compound (in the microgram range) is placed in a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Set the pyrolysis temperature. This can be a single high temperature (e.g., 600 °C) for flash pyrolysis or a programmed ramp to study the evolution of products with temperature.[9][10]

    • The interface between the pyrolyzer and the GC is maintained at a high temperature (e.g., 300 °C) to prevent condensation of the pyrolyzates.[11]

  • GC Separation:

    • The pyrolysis products are swept onto a GC column (e.g., a non-polar HP-5MS column) with an inert carrier gas (e.g., helium).

    • A suitable GC oven temperature program is used to separate the fragments, for example, starting at 40 °C and ramping to 300 °C at 10-20 °C/min.[9][11]

  • MS Detection and Analysis:

    • The separated fragments are ionized (typically by electron impact at 70 eV) and detected by the mass spectrometer.

    • The resulting mass spectra are used to identify the individual decomposition products by comparison with spectral libraries (e.g., NIST).

Data Presentation

The quantitative data obtained from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: TGA Data for this compound

Parameter Temperature (°C)
Onset of Mass Loss (Tonset)
Temperature at 5% Mass Loss (T5%)
Temperature at 50% Mass Loss (T50%)

| Residual Mass at 600 °C (%) | |

Table 2: DSC Data for this compound

Thermal Event Onset Temp. (°C) Peak Temp. (°C) Enthalpy (ΔH, J/g)
Boiling

| Decomposition | | | |

Table 3: Major Decomposition Products of this compound Identified by Py-GC-MS

Retention Time (min) Identified Compound Molecular Formula Proposed Origin

| | | | |

Visualization of Workflows and Pathways

Diagrams are essential for visualizing experimental processes and theoretical chemical pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_output Final Report Sample This compound TGA TGA (Mass Loss vs. Temp) Sample->TGA DSC DSC (Heat Flow vs. Temp) Sample->DSC PyGCMS Py-GC-MS (Decomposition Products) Sample->PyGCMS Stability Determine Thermal Stability Range TGA->Stability DSC->Stability Decomposition Identify Decomposition Products PyGCMS->Decomposition Mechanism Propose Decomposition Mechanism Stability->Mechanism Decomposition->Mechanism Report Technical Guide Mechanism->Report

Caption: Experimental workflow for thermal analysis.

Decomposition_Pathway cluster_initiation Initiation (Homolytic Cleavage) cluster_propagation Propagation (β-scission) cluster_termination Termination Parent This compound Rad1 Allylic Radical A Parent->Rad1 Δ Rad2 Allylic Radical B Parent->Rad2 Δ Prod1 Smaller Alkenes (e.g., Propene, Butene) Rad1->Prod1 Prod2 Radical Fragments Rad1->Prod2 Rad2->Prod1 Rad2->Prod2 Final Stable Products Prod2->Final Recombination

References

A Technical Guide to the Potential Stereoisomers of 3-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the stereoisomerism of 3-Methyl-1,4-heptadiene. It details the structural features leading to stereoisomerism, outlines the properties of the resulting isomers, and presents hypothetical experimental protocols for their separation and characterization.

Introduction to Stereoisomerism in this compound

This compound is an organic compound with the molecular formula C8H14.[1][2] Its structure contains two distinct stereogenic elements: a chiral center and a double bond capable of geometric isomerism. These features result in the existence of four possible stereoisomers. Understanding the unique three-dimensional arrangement of each stereoisomer is critical in fields like drug development, where stereochemistry can dictate biological activity and efficacy.

Analysis of Stereogenic Elements

The structure of this compound (CH₂=CH-CH(CH₃)-CH=CH-CH₂-CH₃) possesses two key features that give rise to stereoisomerism:

  • Chiral Center (C3): The third carbon atom (C3) is bonded to four different substituent groups: a hydrogen atom, a methyl group (-CH₃), a vinyl group (-CH=CH₂), and a (E/Z)-but-1-enyl group (-CH=CHCH₂CH₃). This makes C3 a chiral center, leading to two possible enantiomeric configurations: (R) and (S). The assignment of (R) or (S) is determined by the Cahn-Ingold-Prelog (CIP) priority rules, where substituents are ranked based on atomic number.[3][4][5][6]

  • Geometric Isomerism (C4=C5): The double bond between the fourth and fifth carbon atoms (C4=C5) allows for geometric isomerism. Each carbon of the double bond is attached to two different groups, preventing free rotation. This results in two possible configurations: (E) and (Z).[7][8][9] The (E) configuration (from the German entgegen, meaning opposite) is assigned when the highest-priority groups on each carbon are on opposite sides of the double bond. The (Z) configuration (from the German zusammen, meaning together) is assigned when they are on the same side.[10][11] The double bond at C1=C2 does not exhibit this isomerism because C1 is bonded to two identical hydrogen atoms.

The combination of one chiral center and one site of geometric isomerism results in a total of 2² = 4 possible stereoisomers.

The Four Potential Stereoisomers

The four distinct stereoisomers of this compound are:

  • (3R, 4E)-3-Methyl-1,4-heptadiene

  • (3S, 4E)-3-Methyl-1,4-heptadiene

  • (3R, 4Z)-3-Methyl-1,4-heptadiene

  • (3S, 4Z)-3-Methyl-1,4-heptadiene

These isomers exist as two pairs of enantiomers. The (3R, 4E) and (3S, 4E) isomers are enantiomers of each other. Likewise, the (3R, 4Z) and (3S, 4Z) isomers form another enantiomeric pair. Any isomer from one pair is a diastereomer of any isomer from the other pair. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.[7]

Data Presentation

The following table summarizes the relationships and predicted properties of the four stereoisomers.

Isomer NameConfiguration (C3)Configuration (C4=C5)Relationship to (3R, 4E)Predicted Optical RotationPredicted Boiling Point
(3R, 4E)-3-Methyl-1,4-heptadieneREIdentical+x°y °C
(3S, 4E)-3-Methyl-1,4-heptadieneSEEnantiomer-x°y °C
(3R, 4Z)-3-Methyl-1,4-heptadieneRZDiastereomer+z°w °C
(3S, 4Z)-3-Methyl-1,4-heptadieneSZDiastereomer-z°w °C

Note: 'x', 'y', 'z', and 'w' represent hypothetical values. Enantiomers have equal and opposite optical rotations and identical boiling points. Diastereomers have different, unrelated optical rotations and different boiling points.

Diagrams and Visualizations

// Relationships node_RE -> node_SE [label="Enantiomers", dir=both, color="#EA4335", fontcolor="#202124"]; node_RZ -> node_SZ [label="Enantiomers", dir=both, color="#EA4335", fontcolor="#202124"];

node_RE -> node_RZ [label="Diastereomers", style=dashed, dir=both, color="#4285F4", fontcolor="#202124"]; node_SE -> node_SZ [label="Diastereomers", style=dashed, dir=both, color="#4285F4", fontcolor="#202124"]; node_RE -> node_SZ [label="Diastereomers", style=dashed, dir=both, color="#4285F4", fontcolor="#202124"]; node_SE -> node_RZ [label="Diastereomers", style=dashed, dir=both, color="#4285F4", fontcolor="#202124"]; } Caption: Stereoisomeric relationships of this compound.

Experimental Protocols

The separation and characterization of the four stereoisomers would require a multi-step approach combining chromatographic and spectroscopic techniques.

Protocol 1: Separation of Stereoisomers

Objective: To separate the mixture of four stereoisomers into individual, pure components.

Methodology: A two-stage chromatographic approach is proposed.

Stage 1: Separation of Diastereomers

  • Technique: High-Performance Liquid Chromatography (HPLC) using a standard achiral stationary phase (e.g., silica (B1680970) gel or C18).[12]

  • Principle: Diastereomers have different physical properties and can often be separated using standard chromatographic techniques.[13] The (E)-isomers ((3R, 4E) and (3S, 4E)) will have different retention times from the (Z)-isomers ((3R, 4Z) and (3S, 4Z)).

  • Procedure:

    • Dissolve the isomeric mixture in a suitable non-polar solvent (e.g., hexane).

    • Inject the sample onto a silica gel HPLC column.

    • Elute with an isocratic mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).

    • Monitor the eluent using a UV detector (alkenes absorb in the low UV range).

    • Collect the two resolved peaks. Peak 1 will contain the (E)-enantiomeric pair, and Peak 2 will contain the (Z)-enantiomeric pair (or vice-versa).

Stage 2: Resolution of Enantiomers

  • Technique: Chiral High-Performance Liquid Chromatography (Chiral HPLC).[14][15]

  • Principle: Enantiomers have identical physical properties in an achiral environment. Separation requires a chiral environment, provided by a Chiral Stationary Phase (CSP).

  • Procedure:

    • Take the collected fraction containing the (E)-isomers and inject it onto a chiral HPLC column (e.g., a cellulose- or amylose-based CSP).

    • Elute with an appropriate mobile phase as recommended for the specific chiral column.

    • Collect the two resulting peaks, which will correspond to the pure (3R, 4E) and (3S, 4E) enantiomers.

    • Repeat the process for the fraction containing the (Z)-isomers to separate the (3R, 4Z) and (3S, 4Z) enantiomers.

workflow start Mixture of 4 Stereoisomers hplc Achiral HPLC (e.g., Silica Gel) start->hplc pair1 Fraction 1: (3R,4E) + (3S,4E) hplc->pair1 Diastereomer Separation pair2 Fraction 2: (3R,4Z) + (3S,4Z) hplc->pair2 chiral_hplc1 Chiral HPLC pair1->chiral_hplc1 Enantiomer Resolution chiral_hplc2 Chiral HPLC pair2->chiral_hplc2 Enantiomer Resolution isomer_RE Pure (3R, 4E) chiral_hplc1->isomer_RE isomer_SE Pure (3S, 4E) chiral_hplc1->isomer_SE isomer_RZ Pure (3R, 4Z) chiral_hplc2->isomer_RZ isomer_SZ Pure (3S, 4Z) chiral_hplc2->isomer_SZ

Protocol 2: Structural Characterization

Objective: To confirm the identity and stereochemistry of each isolated isomer.

Methodology: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and polarimetry will be used.

  • ¹H NMR Spectroscopy:

    • Principle: This technique provides information about the connectivity and chemical environment of hydrogen atoms.[16] The coupling constant (J-value) between the vinylic protons on C4 and C5 is diagnostic for the double bond geometry.

    • Procedure:

      • Dissolve a small sample of each isolated isomer in a deuterated solvent (e.g., CDCl₃).

      • Acquire a high-resolution ¹H NMR spectrum.

      • Analyze the region for vinylic protons (typically 4.5-7.0 ppm).[16]

      • Determine the coupling constant (J₄,₅). A larger coupling constant (typically 12-18 Hz) indicates a trans relationship, corresponding to the (E)-isomer. A smaller coupling constant (typically 6-12 Hz) indicates a cis relationship, corresponding to the (Z)-isomer.[17]

  • ¹³C NMR Spectroscopy:

    • Principle: Provides information on the carbon skeleton. Diastereomers will exhibit distinct ¹³C NMR spectra with different chemical shifts for each carbon atom.[17] Alkenyl carbons are typically observed in the 100-170 ppm range.[18]

    • Procedure: Acquire a proton-decoupled ¹³C NMR spectrum for each isolated isomer to confirm the number of unique carbon environments and compare the chemical shifts between diastereomers.

  • Polarimetry:

    • Principle: Chiral molecules rotate the plane of polarized light. Enantiomers rotate light by equal amounts but in opposite directions.

    • Procedure:

      • Prepare solutions of known concentration for each of the four isolated isomers.

      • Measure the optical rotation using a polarimeter.

      • Enantiomeric pairs, such as (3R, 4E) and (3S, 4E), will show equal and opposite specific rotation values. Diastereomers will have different specific rotation values.[19] The absolute configuration ((R) or (S)) would need to be determined by more advanced methods or by comparison to a known standard.

References

Methodological & Application

The Art of Asymmetry: 3-Methyl-1,4-heptadiene as a Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quest for stereochemically pure compounds is a cornerstone of modern organic synthesis, particularly in the realm of drug development and natural product synthesis, where the three-dimensional arrangement of atoms dictates biological activity. Chiral "skipped" dienes, characterized by two double bonds separated by a single sp³-hybridized carbon, represent valuable synthons. Among these, 3-methyl-1,4-heptadiene stands out as a prototypical example of a chiral building block where the stereocenter is a methyl-substituted carbon atom positioned between two olefinic moieties. While not extensively utilized as a commercially available chiral starting material, the enantioselective synthesis of this and structurally related motifs has become a significant area of research, providing access to versatile intermediates for the construction of complex molecular architectures.

This document provides detailed application notes and protocols for the enantioselective synthesis of chiral skipped dienes with a methyl-substituted central stereogenic carbon, highlighting their potential as chiral building blocks in organic synthesis.

Application Notes

The primary application of chiral this compound and its analogs lies in their role as versatile intermediates in the synthesis of complex molecules, including a variety of natural products. The stereodefined methyl-substituted carbon and the two reactive double bonds allow for a range of subsequent stereoselective transformations.

Key synthetic strategies to access these chiral building blocks with high enantiopurity have been developed, primarily revolving around transition metal catalysis. Two prominent methods have emerged:

  • Copper-Catalyzed Asymmetric Allylic Alkylation (AAA): This method has proven highly efficient for the enantioselective synthesis of 1,4-dienes featuring a methyl-substituted central stereocenter. The reaction typically involves the coupling of a diene bromide with a methylating agent, such as a Grignard reagent, in the presence of a chiral copper catalyst. This approach offers excellent regio- and enantioselectivity, with reported enantiomeric excesses (ee) reaching up to 99%.[1]

  • Ruthenium-Catalyzed Enantioselective Cross-Dimerization: Another powerful strategy involves the cross-dimerization of a borylated diene with an alkene, catalyzed by a chiral ruthenium(0) complex. This method allows for the construction of chiral borylated skipped dienes with high enantioselectivity (96-99% ee).[2][3] The resulting borylated diene is a valuable intermediate that can undergo a variety of subsequent cross-coupling reactions.

The synthetic utility of these enantioenriched skipped dienes is demonstrated by their application in the total synthesis of natural products. The defined stereocenter serves as a crucial control element in subsequent bond-forming reactions, enabling the construction of complex stereochemical arrays.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of a Chiral Skipped Diene via Copper-Catalyzed Asymmetric Allylic Alkylation

This protocol is based on the copper-catalyzed asymmetric allylic alkylation of a diene bromide with a methyl Grignard reagent, a method that yields chiral 1,4-dienes with high enantioselectivity.[1]

Reaction Scheme:

G start Diene Bromide product Chiral this compound (or analog) start->product Asymmetric Allylic Alkylation reagents MeMgBr, Cu-catalyst, Chiral Ligand

Figure 1: Copper-catalyzed asymmetric allylic alkylation.

Materials:

  • Appropriate diene bromide (1.0 equiv)

  • Copper(I) catalyst (e.g., CuBr·SMe₂, 5 mol%)

  • Chiral ligand (e.g., a phosphoramidite (B1245037) or N-heterocyclic carbene ligand, 6 mol%)

  • Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 1.5 equiv)

  • Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Lewis acid (e.g., BF₃·OEt₂, 1.5 equiv, if starting from an allylic ether)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the copper(I) catalyst and the chiral ligand.

  • Add anhydrous solvent and stir the mixture at room temperature for 15-30 minutes to allow for complex formation.

  • Cool the reaction mixture to the desired temperature (typically -78 °C).

  • Add the diene bromide (or allylic ether and Lewis acid) to the reaction mixture.

  • Slowly add the methylmagnesium bromide solution dropwise over a period of 1-2 hours.

  • Stir the reaction at the same temperature for the specified time (e.g., 2-12 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantioenriched skipped diene.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Quantitative Data Summary:

Catalyst SystemSubstrate ScopeRegioselectivity (Sₙ2'/Sₙ2)Enantiomeric Excess (ee)Reference
CuBr·SMe₂ / Chiral PhosphoramiditeVarious diene bromidesUp to 97:3Up to 99%[1]
Cu(OTf)₂ / Chiral NHCCyclic allylic ethersHighUp to 98%[4]
Protocol 2: Enantioselective Synthesis of a Chiral Borylated Skipped Diene via Ru(0)-Catalyzed Cross-Dimerization

This protocol describes the synthesis of a chiral borylated skipped diene through the cross-dimerization of a borylated diene and an alkene, catalyzed by a chiral ruthenium(0) complex.[2][3]

Reaction Scheme:

G start1 Borylated Diene product Chiral Borylated Skipped Diene start1->product start2 Alkene start2->product catalyst Chiral Ru(0) Complex

Figure 2: Ru(0)-catalyzed enantioselective cross-dimerization.

Materials:

  • Borylated diene (e.g., (1E,3E)-penta-1,3-dien-1-yl)B(pin)) (1.0 equiv)

  • Alkene (e.g., methyl acrylate) (1.2 equiv)

  • Chiral Ruthenium(0) catalyst (e.g., [Ru(η⁶-naphthalene)(η⁴-Ph₂-bhd*)]) (5 mol%)

  • Anhydrous solvent (e.g., Benzene)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the chiral Ruthenium(0) catalyst.

  • Add the anhydrous solvent, followed by the borylated diene and the alkene.

  • Seal the tube and stir the reaction mixture at the specified temperature (e.g., 30 °C) for the required time (e.g., 25 hours).

  • Monitor the reaction progress by ¹H NMR or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the chiral borylated skipped diene.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Quantitative Data Summary:

CatalystSubstrate ScopeYieldEnantiomeric Excess (ee)Reference
[Ru(η⁶-naphthalene)(η⁴-Ph₂-bhd*)]Borylated dienes and various alkenesGenerally high96-99%[2][3]

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from achiral starting materials to the application of the chiral skipped diene in further synthetic transformations.

G cluster_synthesis Enantioselective Synthesis cluster_application Application as Chiral Building Block A Achiral Starting Materials (e.g., diene bromide, borylated diene) B Asymmetric Catalysis (Cu-AAA or Ru-Cross-Dimerization) A->B C Chiral this compound (or analog) B->C D Further Functionalization (e.g., Oxidation, Metathesis, Cycloaddition) C->D E Complex Chiral Molecules (e.g., Natural Products, Pharmaceuticals) D->E

Figure 3: Synthetic workflow.

Conclusion

While this compound itself may not be a readily available chiral building block, the development of robust and highly enantioselective methods for its synthesis and the synthesis of related chiral skipped dienes has opened up new avenues in asymmetric synthesis. The copper-catalyzed asymmetric allylic alkylation and ruthenium-catalyzed cross-dimerization reactions provide reliable access to these valuable synthons with excellent stereocontrol. The resulting enantioenriched dienes are poised for further elaboration, making them powerful tools for researchers, scientists, and drug development professionals in the construction of complex, stereochemically defined molecules. The detailed protocols provided herein serve as a practical guide for the synthesis and application of this important class of chiral building blocks.

References

Application Notes and Protocols for the Asymmetric Dihydroxylation of 3-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and highly reliable method for the enantioselective synthesis of vicinal diols from prochiral alkenes. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivity.[1][2] The commercially available AD-mix-α and AD-mix-β reagents, which contain the osmium catalyst, chiral ligand, and a stoichiometric oxidant, have made this transformation a widely used tool in both academic and industrial research, particularly in the synthesis of chiral building blocks for drug development.[1][3] This document provides a detailed protocol for the asymmetric dihydroxylation of 3-Methyl-1,4-heptadiene, a non-conjugated diene with a chiral center, leading to the formation of polyhydroxylated compounds with controlled stereochemistry.

In the case of a diene substrate such as this compound, the Sharpless Asymmetric Dihydroxylation is expected to be highly regioselective, favoring the oxidation of the more electron-rich double bond.[1] The choice between AD-mix-α, containing the (DHQ)₂PHAL ligand, and AD-mix-β, containing the (DHQD)₂PHAL ligand, will determine the facial selectivity of the dihydroxylation, allowing access to different stereoisomers of the resulting diol.[1][4]

Data Presentation

Substrate (Analogous)AD-mixProduct ConfigurationYield (%)ee (%)Reference
1-deceneAD-mix-β(R)-1,2-decanediol9598[5]
trans-stilbeneAD-mix-β(R,R)-1,2-diphenyl-1,2-ethanediol>99>99.5[5]
1-phenylcyclohexeneAD-mix-β(1R,2S)-1-phenyl-1,2-cyclohexanediol9697[5]
Geraniol Acetate (B1210297)AD-mix-α(2S,3R)-diol93>99[5]

Experimental Protocol

This protocol is a general procedure for the asymmetric dihydroxylation of this compound using AD-mix. The reaction should be carried out in a well-ventilated fume hood due to the toxicity of osmium tetroxide.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.4 g of AD-mix-α or AD-mix-β in a 1:1 mixture of tert-butanol and water (5 mL each) at room temperature. Stir the mixture until the reagents are fully dissolved, resulting in a biphasic solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Substrate Addition: To the cooled and stirring mixture, add 1 mmol of this compound dropwise.

  • Reaction Monitoring: Vigorously stir the reaction mixture at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Quenching: Once the reaction is complete, quench the reaction by adding solid sodium sulfite (1.5 g) and allowing the mixture to warm to room temperature. Continue stirring for an additional 30-60 minutes. A color change from dark brown to a lighter yellow or orange is typically observed.

  • Extraction: Add ethyl acetate (10 mL) to the reaction mixture. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with 1 M sodium hydroxide (B78521) (10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired diol.

  • Characterization: Characterize the purified diol by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry). The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Visualizations

Experimental Workflow

experimental_workflow Asymmetric Dihydroxylation Workflow of this compound cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis dissolve Dissolve AD-mix in t-BuOH/H₂O cool Cool to 0 °C dissolve->cool add_substrate Add this compound cool->add_substrate stir Stir at 0 °C (6-24 h) add_substrate->stir quench Quench with Na₂SO₃ stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry evaporate Solvent Evaporation wash_dry->evaporate purify Silica Gel Chromatography evaporate->purify characterize Characterization (NMR, IR, MS) purify->characterize ee_determination Determine ee% (Chiral HPLC) characterize->ee_determination catalytic_cycle Sharpless Asymmetric Dihydroxylation Catalytic Cycle OsVIII_L OsO₄-Ligand Complex (Active Catalyst) Cycloaddition OsVIII_L->Cycloaddition Alkene This compound Alkene->Cycloaddition Osmylate_ester Osmylate Ester Intermediate Cycloaddition->Osmylate_ester Hydrolysis Osmylate_ester->Hydrolysis Diol Chiral Diol Product Hydrolysis->Diol OsVI Reduced Os(VI) Species Hydrolysis->OsVI OsVI->OsVIII_L Reoxidation Oxidant K₃[Fe(CN)₆] (Oxidant) Reduced_oxidant K₄[Fe(CN)₆] Oxidant->Reduced_oxidant

References

I. Synthesis of (±)-4-Methyl-3-heptanone: An Ant Alarm Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Pheromone Synthesis

Disclaimer: Extensive research did not yield any documented applications of 3-Methyl-1,4-heptadiene in the synthesis of insect pheromones. The following application notes and protocols are provided for the synthesis of structurally related pheromones, namely 4-methyl-3-heptanone (B36217) and stegobinone (B24926), which feature a methyl-branched heptane (B126788) backbone or a related polypropionate structure. These examples are intended to provide relevant synthetic strategies for researchers in the field of chemical ecology and drug development.

(±)-4-Methyl-3-heptanone is an alarm pheromone for several ant species, including the harvester ant (Pogonomyrmex barbatus) and the Texas leaf-cutting ant (Atta texana). Its synthesis can be readily achieved in a two-step sequence involving a Grignard reaction followed by oxidation.

A. Synthetic Pathway Overview

The synthesis begins with the formation of a Grignard reagent from 2-bromopentane (B28208), which then reacts with propanal to yield the secondary alcohol, 4-methyl-3-heptanol. Subsequent oxidation of the alcohol furnishes the target ketone, 4-methyl-3-heptanone.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation 2-bromopentane 2-bromopentane Grignard Reagent Grignard Reagent 2-bromopentane->Grignard Reagent Et2O Mg Mg Propanal Propanal 4-methyl-3-heptanol 4-methyl-3-heptanol 4-methyl-3-heptanol_2 4-methyl-3-heptanol Grignard Reagent->4-methyl-3-heptanol 1. Et2O 2. H3O+ Oxidizing_Agent Na2Cr2O7, H2SO4 4-methyl-3-heptanone 4-methyl-3-heptanone 4-methyl-3-heptanol_2->4-methyl-3-heptanone

Caption: Synthetic pathway for (±)-4-Methyl-3-heptanone.

B. Experimental Protocols

1. Synthesis of (±)-4-Methyl-3-heptanol [1][2]

  • Materials:

    • Magnesium turnings (7.3 g, 0.30 mol)

    • Anhydrous diethyl ether (100 mL)

    • 2-Bromopentane (30.3 g, 0.20 mol)

    • Propanal (11.6 g, 0.20 mol)

    • 10% Hydrochloric acid

    • 5% Sodium hydroxide (B78521) solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried 200-mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine magnesium turnings and anhydrous diethyl ether.

    • Add a small amount of 2-bromopentane to initiate the Grignard reaction. If the reaction does not start, a crystal of iodine may be added.

    • Once the reaction begins, add the remaining 2-bromopentane dropwise over 30 minutes to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 15 minutes.

    • Add a solution of propanal in anhydrous diethyl ether dropwise to the Grignard reagent.

    • After the addition is complete, stir for another 15 minutes.

    • Carefully add 10 mL of water, followed by 10% hydrochloric acid until the inorganic salts dissolve.

    • Transfer the mixture to a separatory funnel, separate the ether layer, and wash it with 5% sodium hydroxide solution.

    • Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.

    • Purify the crude product by distillation, collecting the fraction boiling between 150-165 °C.

2. Synthesis of (±)-4-Methyl-3-heptanone [1][2]

  • Materials:

    • Sodium dichromate (Na₂Cr₂O₇)

    • Concentrated sulfuric acid (H₂SO₄)

    • (±)-4-Methyl-3-heptanol (13.0 g, 0.10 mol)

    • Diethyl ether

  • Procedure:

    • In an Erlenmeyer flask, prepare a solution of sodium dichromate in water and carefully add concentrated sulfuric acid while cooling in an ice bath.

    • Slowly add (±)-4-methyl-3-heptanol to the oxidizing solution with stirring. The color of the mixture will change from orange to green.

    • Stir the mixture for an additional 15 minutes after the addition is complete.

    • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined ether extracts with 5% sodium hydroxide solution and then with brine.

    • Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.

    • Purify the product by distillation, collecting the fraction boiling between 155-160 °C.

C. Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Yield (%)Spectroscopic Data
(±)-4-Methyl-3-heptanolC₈H₁₈O130.23150-165~36IR, ¹H NMR consistent with literature.
(±)-4-Methyl-3-heptanoneC₈H₁₆O128.21155-160~51IR (film) cm⁻¹: 1710; ¹H NMR (CDCl₃, 200 MHz) δ: 0.90 (t, 3H), 1.04 (t, 3H), 1.06 (d, 3H), 2.45 (q, 2H).[3][4]

II. Asymmetric Synthesis of Stegobinone: A Drugstore Beetle Pheromone

Stegobinone, (2S,3R,1'R)-2,3-dihydro-2,3,5-trimethyl-6-(1-methyl-2-oxobutyl)-4H-pyran-4-one, is the primary component of the sex pheromone of the drugstore beetle (Stegobium paniceum). Its complex stereochemistry necessitates a highly stereocontrolled synthetic approach. One successful strategy involves the use of boronic ester chemistry to install the chiral centers.

A. Synthetic Pathway Overview

A convergent synthesis of stegobinone can be achieved by coupling two chiral fragments derived from a common boronic ester intermediate. The key steps involve asymmetric homologation using (dichloromethyl)lithium, an aldol (B89426) condensation to join the two fragments, and a final oxidation to yield stegobinone.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Coupling and Cyclization cluster_3 Final Oxidation Chiral_Boronic_Ester_A Chiral Boronic Ester Fragment_A Keto Boronic Ester Chiral_Boronic_Ester_A->Fragment_A Multiple Steps Aldol_Adduct Aldol Adduct Fragment_A->Aldol_Adduct Aldol Condensation Chiral_Boronic_Ester_B Chiral Boronic Ester Fragment_B α-Chloro Boronic Ester Chiral_Boronic_Ester_B->Fragment_B Asymmetric Homologation Stegobiol Stegobiol Aldol_Adduct->Stegobiol Cyclization Stegobinone Stegobinone Stegobiol->Stegobinone Oxidation

Caption: Convergent asymmetric synthesis of Stegobinone.

B. Experimental Protocols (Conceptual Outline)

Detailed experimental procedures for the asymmetric synthesis of stegobinone are complex and proprietary to the research groups that developed them. The following is a conceptual outline of the key transformations.

1. Preparation of Chiral Fragments via Asymmetric Boronic Ester Chemistry

  • Concept: A chiral auxiliary, such as (1R,2R)-1,2-dicyclohexylethane-1,2-diol (DICHED), is used to create a chiral boronic ester from a simple starting material.

  • Asymmetric Homologation: Reaction of the chiral boronic ester with (dichloromethyl)lithium followed by a nucleophile introduces a new chiral center with high diastereoselectivity. This process is repeated to build up the carbon skeleton of the two fragments.

2. Aldol Condensation and Cyclization to Stegobiol

  • Concept: The two chiral fragments, a keto boronic ester and an α-chloro boronic ester, are coupled via an aldol condensation.

  • Procedure: The enolate of the keto boronic ester is generated and reacted with the α-chloro boronic ester. The resulting aldol adduct undergoes spontaneous or acid-catalyzed cyclization to form the dihydropyranone ring of stegobiol, a stable precursor to stegobinone.

3. Oxidation to Stegobinone

  • Concept: The secondary alcohol of stegobiol is oxidized to the corresponding ketone to yield the final product, stegobinone.

  • Procedure: A mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, is used to convert stegobiol to stegobinone. Due to the lability of stegobinone, this final step is often performed immediately before use.

C. Data Presentation (Illustrative)

Intermediate/ProductKey TransformationTypical Yield (%)Diastereomeric/Enantiomeric Excess
Chiral α-Chloro Boronic EsterAsymmetric Homologation>90>99% de
StegobiolAldol Condensation/Cyclization60-70>98% de
StegobinoneOxidation>90>98% ee

Note: The yields and stereoselectivities are illustrative and depend on the specific reagents and conditions used. For precise experimental details, researchers should consult the primary literature on stegobinone synthesis.

References

Application Notes and Protocols for the Polymerization of 3-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polymerization of non-conjugated dienes, such as 3-Methyl-1,4-heptadiene, offers a pathway to novel polymeric architectures with unique properties. Due to the presence of two non-conjugated double bonds, this monomer can undergo cyclopolymerization, leading to polymers with cyclic units integrated into the main chain. These cyclic structures can impart desirable characteristics to the polymer, such as increased glass transition temperature, improved thermal stability, and modified mechanical properties. The polymerization of this compound can be effectively achieved using coordination catalysts, particularly Ziegler-Natta and metallocene systems.[1] This document provides a detailed experimental protocol for the homopolymerization of this compound using a metallocene catalyst system, along with illustrative data and characterization methods. While specific literature on the homopolymerization of this compound is limited, the following protocols are based on established methodologies for analogous non-conjugated dienes.

Illustrative Data Presentation

The following tables summarize illustrative quantitative data for the metallocene-catalyzed homopolymerization of this compound under various hypothetical conditions. This data is intended to provide a comparative framework for experimental design and is based on typical trends observed in the polymerization of similar non-conjugated dienes.

Table 1: Effect of Polymerization Temperature on the Homopolymerization of this compound

EntryCatalyst SystemMonomer Concentration (mol/L)Temperature (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )Mw/Mn (PDI)
1Cp₂ZrCl₂/MAO1.02028555,0001.8
2Cp₂ZrCl₂/MAO1.04029248,0001.9
3Cp₂ZrCl₂/MAO1.06029541,0002.1
4Cp₂ZrCl₂/MAO1.08028835,0002.3

Conditions: Toluene (B28343) solvent, [Al]/[Zr] = 1500.

Table 2: Effect of Monomer Concentration on the Homopolymerization of this compound

EntryCatalyst SystemMonomer Concentration (mol/L)Temperature (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )Mw/Mn (PDI)
1Cp₂ZrCl₂/MAO0.56029045,0002.0
2Cp₂ZrCl₂/MAO1.06029541,0002.1
3Cp₂ZrCl₂/MAO1.56029638,0002.2
4Cp₂ZrCl₂/MAO2.06029736,0002.4

Conditions: Toluene solvent, [Al]/[Zr] = 1500.

Experimental Protocols

The following protocols outline the detailed methodology for the homopolymerization of this compound using a metallocene catalyst and the subsequent characterization of the resulting polymer.

Protocol 1: Homopolymerization of this compound using Cp₂ZrCl₂/MAO

Materials:

  • This compound (purified by distillation over CaH₂)

  • Toluene (anhydrous, inhibitor-free)

  • Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)

  • Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)

  • Methanol (B129727) (reagent grade)

  • Hydrochloric acid (HCl), 5% in methanol

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Schlenk line or glovebox

  • Glass reactor with a magnetic stirrer and temperature control (e.g., oil bath)

  • Syringes and cannulas for inert atmosphere transfers

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Preparation: A 100 mL glass reactor is thoroughly dried in an oven at 120°C overnight and then assembled while hot under a stream of inert gas. The reactor is then evacuated and backfilled with nitrogen or argon three times to ensure an oxygen- and moisture-free environment.

  • Reagent Preparation (inside a glovebox or using Schlenk techniques):

    • Prepare a stock solution of Cp₂ZrCl₂ in toluene (e.g., 1 mg/mL).

    • The MAO solution is used as received.

  • Polymerization:

    • The reactor is charged with 40 mL of anhydrous toluene via cannula.

    • A specific volume of purified this compound is added to the reactor via syringe to achieve the desired monomer concentration (e.g., 4.8 mL for a 1.0 M solution).

    • The reactor is placed in an oil bath and equilibrated to the desired polymerization temperature (e.g., 60°C) with stirring.

    • The polymerization is initiated by the sequential addition of the MAO solution and the Cp₂ZrCl₂ catalyst solution via syringe. The typical molar ratio of Al to Zr is between 1000 and 2000.

    • The reaction mixture is stirred at the set temperature for the desired polymerization time (e.g., 2 hours). An increase in viscosity is typically observed as the polymerization progresses.

  • Termination and Polymer Isolation:

    • After the specified time, the polymerization is terminated by the addition of 5 mL of acidified methanol (5% HCl in methanol).

    • The reaction mixture is stirred for an additional 30 minutes to ensure complete quenching of the catalyst.

    • The precipitated polymer is then transferred to a beaker containing 200 mL of methanol and stirred for several hours to remove catalyst residues.

    • The polymer is collected by filtration, washed with fresh methanol (3 x 50 mL), and then dried in a vacuum oven at 60°C to a constant weight.

Protocol 2: Polymer Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the polymer microstructure, including the degree of cyclization and the presence of any unreacted pendant double bonds.

  • Procedure:

    • Dissolve 10-20 mg of the dried polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₂D₂Cl₄ for higher temperature measurements).

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

    • Analysis: The ¹H NMR spectrum is expected to show broad signals in the aliphatic region (typically 0.8-2.5 ppm) corresponding to the polymer backbone and cyclic units. The absence or significant reduction of signals in the olefinic region (typically 4.5-6.0 ppm) would indicate a high degree of cyclization. The ¹³C NMR spectrum will provide more detailed information on the specific cyclic structures formed (e.g., five- or six-membered rings).[2]

2. Gel Permeation Chromatography (GPC):

  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Procedure:

    • Dissolve the polymer in a suitable GPC solvent (e.g., tetrahydrofuran (B95107) (THF) or trichlorobenzene (TCB) at elevated temperature) to a concentration of 1-2 mg/mL.

    • Filter the solution through a 0.2 µm filter before injection.

    • Analyze the sample using a GPC system calibrated with polystyrene or polyethylene (B3416737) standards.

Visualizations

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up and Isolation cluster_char Characterization Reactor_Prep Reactor Drying and Inerting Solvent_Monomer_Add Add Solvent and Monomer Reactor_Prep->Solvent_Monomer_Add Reagent_Prep Catalyst and Monomer Preparation Initiation Add MAO and Catalyst Reagent_Prep->Initiation Temp_Equil Temperature Equilibration Solvent_Monomer_Add->Temp_Equil Temp_Equil->Initiation Reaction Stir for a Set Time Initiation->Reaction Termination Quench with Acidified Methanol Reaction->Termination Precipitation Precipitate in Methanol Termination->Precipitation Filtration Filter and Wash Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying NMR NMR Spectroscopy Drying->NMR GPC GPC Analysis Drying->GPC

Caption: Experimental workflow for the polymerization of this compound.

catalytic_cycle Active_Catalyst [Zr]-R+ Monomer_Coordination Monomer Coordination Active_Catalyst->Monomer_Coordination + Monomer Insertion Migratory Insertion Monomer_Coordination->Insertion Chain_Growth [Zr]-(monomer)-R+ Insertion->Chain_Growth Chain_Growth->Active_Catalyst + Monomer (cycle repeats)

Caption: Simplified catalytic cycle for metallocene-catalyzed polymerization.

References

Application Notes and Protocols for the Diels-Alder Reaction of 3-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1][2][3] This reaction typically involves a conjugated diene and a dienophile.[1] The non-conjugated diene, 3-Methyl-1,4-heptadiene, cannot directly participate in this reaction. However, through an in situ isomerization to its conjugated 1,3-diene isomers, it can be utilized in a tandem isomerization-Diels-Alder reaction sequence. This application note provides a detailed, albeit hypothetical, protocol for such a reaction, based on established methodologies for the isomerization of "skipped" dienes and their subsequent cycloaddition.[4][5]

Ruthenium-based catalysts have been shown to be effective in the isomerization of non-conjugated dienes to their conjugated counterparts, which can then undergo a Diels-Alder reaction in the same pot.[4][5][6] This tandem approach offers an efficient route to complex cyclic molecules from readily available starting materials. In this note, we propose a protocol for the ruthenium-catalyzed tandem isomerization-Diels-Alder reaction of this compound with maleic anhydride (B1165640) as the dienophile.

Proposed Reaction Scheme

The proposed reaction involves two key steps:

  • Isomerization: A ruthenium catalyst facilitates the isomerization of this compound to a mixture of conjugated 3-Methyl-1,3-heptadiene and 5-Methyl-2,4-heptadiene.

  • Diels-Alder Cycloaddition: The in situ generated conjugated dienes then react with maleic anhydride to form the corresponding Diels-Alder adducts.

Data Presentation

Table 1: Reactants and Expected Products

ReactantStructureProduct(s)Structure(s)
This compoundCH₂=CH-CH(CH₃)-CH=CH-CH₂-CH₃4-Methyl-5-propyl-cyclohex-4-ene-1,2-dicarboxylic anhydride & 3-Ethyl-6-methyl-cyclohex-4-ene-1,2-dicarboxylic anhydride(Structure of adducts from both diene isomers)
Maleic AnhydrideO=C1OC(=O)C=C1

Table 2: Hypothetical Quantitative Data for the Tandem Reaction

ParameterExpected Value/OutcomeNotes
Yield 60-80%Based on similar tandem isomerization-Diels-Alder reactions of substituted 1,4-dienes. Actual yields may vary.
Diastereoselectivity (Endo:Exo ratio) >95:5 (Endo favored)The endo product is generally favored in Diels-Alder reactions due to secondary orbital interactions.[1]
Regioselectivity A mixture of regioisomers is expected.The isomerization can lead to two different conjugated dienes, each of which can react with the dienophile.

Experimental Protocols

Note: This is a hypothetical protocol and should be adapted and optimized based on experimental observations. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques.

Materials and Equipment
  • This compound (reactant)

  • Maleic anhydride (dienophile)

  • [RuCl₂(p-cymene)]₂ (catalyst precursor)

  • Tricyclohexylphosphine (B42057) (ligand)

  • Toluene (B28343) (anhydrous)

  • Schlenk flask and other standard inert atmosphere glassware

  • Magnetic stirrer and heating plate

  • TLC plates and developing chamber

  • Column chromatography setup (silica gel)

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Protocol for Tandem Isomerization-Diels-Alder Reaction
  • Catalyst Preparation (in situ):

    • To a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 0.025 mmol).

    • Add tricyclohexylphosphine (e.g., 0.055 mmol).

    • Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup:

    • To the flask containing the catalyst solution, add maleic anhydride (e.g., 1.0 mmol).

    • Add this compound (e.g., 1.2 mmol).

    • Rinse the addition syringe with a small amount of anhydrous toluene and add it to the reaction mixture.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-100 °C with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate (B1210297) eluent). The starting materials should be consumed, and a new spot corresponding to the product should appear. The reaction is expected to be complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the toluene.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient to afford the pure Diels-Alder adducts.

  • Characterization:

    • Characterize the purified product(s) using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the structure and stereochemistry. The stereochemistry of the Diels-Alder reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product.[7]

Mandatory Visualizations

Diels_Alder_Workflow start Start reagents Combine: - this compound - Maleic Anhydride - Ru Catalyst - Toluene start->reagents isomerization Isomerization (Heat to 80-100 °C) reagents->isomerization Inert Atmosphere da_reaction Diels-Alder Reaction isomerization->da_reaction In situ workup Work-up & Purification da_reaction->workup Reaction Completion analysis Characterization (NMR, IR, MS) workup->analysis end End analysis->end

Caption: Workflow for the tandem isomerization-Diels-Alder reaction.

Signaling_Pathway diene_non_conj This compound (Non-conjugated) diene_conj Conjugated Diene Isomers diene_non_conj->diene_conj Isomerization catalyst Ru Catalyst catalyst->diene_non_conj transition_state [4+2] Transition State diene_conj->transition_state dienophile Maleic Anhydride dienophile->transition_state product Diels-Alder Adduct transition_state->product Cycloaddition

Caption: Mechanistic pathway of the proposed tandem reaction.

References

Application Note: Selective Epoxidation of 3-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the selective mono-epoxidation of 3-Methyl-1,4-heptadiene, a non-conjugated diene. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of the corresponding epoxide, a versatile synthetic intermediate.

The selective epoxidation of one double bond in a non-conjugated diene presents a regioselectivity challenge. In the case of this compound, the two double bonds exhibit different steric and electronic environments. The 1,2-disubstituted double bond at the 4-position is generally more reactive towards electrophilic attack by peroxy acids than the terminal double bond at the 1-position. This protocol leverages this inherent reactivity difference to achieve selective epoxidation at the C4-C5 double bond using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective epoxidizing agent.[1][2]

The resulting epoxide, 3-Methyl-4,5-epoxy-1-heptene, is a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents. The protocol described herein provides a straightforward and reproducible method for its preparation on a laboratory scale.

Experimental Protocol

Objective: To synthesize 3-Methyl-4,5-epoxy-1-heptene via selective epoxidation of this compound using m-CPBA.

Materials:

  • This compound (98% purity)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ≤77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel (for column chromatography)

  • Hexane (B92381) (for column chromatography)

  • Ethyl acetate (B1210297) (for column chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 45.4 mmol) in 100 mL of anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of m-CPBA:

    • In a separate beaker, dissolve m-CPBA (10.0 g, ~44.6 mmol, assuming 77% purity, 0.98 equivalents) in 50 mL of dichloromethane. Note: It is important to use a slight sub-stoichiometric amount of m-CPBA to favor mono-epoxidation and minimize the formation of the di-epoxide.

    • Add the m-CPBA solution dropwise to the stirred solution of the diene over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the starting material is consumed (as indicated by TLC), quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate to reduce the excess peroxy acid.

    • Stir the mixture vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:

      • 50 mL of saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid). Repeat this wash twice.

      • 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).

    • Collect the fractions containing the desired mono-epoxide (identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 3-Methyl-4,5-epoxy-1-heptene as a colorless oil.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data

ParameterValue
Starting Material
This compound5.0 g
Molar Mass of Diene110.20 g/mol
Moles of Diene45.4 mmol
Reagent
m-CPBA (77%)10.0 g
Molar Mass of m-CPBA (100%)172.57 g/mol
Moles of m-CPBA (active)~44.6 mmol
Equivalents of m-CPBA0.98
Reaction Conditions
SolventDichloromethane
Temperature0 °C
Reaction Time2-4 hours
Product
Product Name3-Methyl-4,5-epoxy-1-heptene
Molar Mass of Product126.20 g/mol
Theoretical Yield5.73 g
Typical Results
Isolated Yield75-85%
Regioselectivity (C4-C5:C1-C2)>9:1

Visualizations

Chemical Reaction Pathway

reaction_pathway reactant This compound product 3-Methyl-4,5-epoxy-1-heptene reactant->product solvent DCM, 0 °C reagent m-CPBA solvent->product

Caption: Epoxidation of this compound with m-CPBA.

Experimental Workflow

experimental_workflow start Start: this compound in DCM cool Cool to 0 °C start->cool add_mcpba Add m-CPBA solution cool->add_mcpba react Reaction (2-4 h at 0 °C) add_mcpba->react quench Quench with Na₂S₂O₃ react->quench wash_bicarb Wash with NaHCO₃ quench->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO₄ wash_brine->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Final Product: 3-Methyl-4,5-epoxy-1-heptene purify->product

Caption: Workflow for the synthesis and purification of 3-Methyl-4,5-epoxy-1-heptene.

References

Application Note: Derivatization of 3-Methyl-1,4-heptadiene for Enhanced Selectivity and Sensitivity in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-1,4-heptadiene is a volatile organic compound that can be analyzed directly by gas chromatography (GC). However, in complex matrices, its analysis can be hampered by co-eluting compounds and poor detector sensitivity. While derivatization is a common strategy to improve the chromatographic behavior and detectability of analytes, this compound, as a non-conjugated diene, lacks the polar functional groups (e.g., -OH, -COOH, -NH2) that are targets for common derivatization techniques like silylation or acylation.[1][2][3] This application note describes a protocol for the derivatization of this compound by targeting its carbon-carbon double bonds. The described method, a Diels-Alder cycloaddition reaction, creates a more complex, stable adduct with unique properties, allowing for improved chromatographic separation and enhanced detection using element-specific detectors.

Principle of the Method

The method is based on the highly selective and rapid reaction of a dienophile with the diene system of the target molecule. While this compound is a non-conjugated diene, a suitable derivatizing agent can react with one of the double bonds. This application note focuses on the use of 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD), a powerful dienophile known to react rapidly with conjugated dienes to form stable Diels-Alder adducts.[4][5] The resulting derivative incorporates nitrogen atoms into the structure, enabling highly sensitive and selective detection by a Nitrogen Chemiluminescence Detector (NCD) or confirmation by mass spectrometry (MS). This transformation shifts the retention time of the analyte significantly, moving it away from the volatile, non-polar matrix interferences typically found in the early part of a chromatogram.

Experimental Protocols

1. Reagents and Materials

  • Analyte: this compound (C8H14, MW: 110.20 g/mol )[6][7]

  • Derivatizing Reagent: 4-methyl-1,2,4-triazoline-3,5-dione (MTAD)

  • Internal Standard (IS): Cycloheptadiene or other suitable non-interfering diene.

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Quenching Reagent: 2,5-Dimethylfuran (B142691) solution (1% in DCM)

  • Glassware: 2 mL amber glass autosampler vials with PTFE-lined screw caps, volumetric flasks, microsyringes.

2. Instrumentation

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Detector: Nitrogen Chemiluminescence Detector (NCD) or Mass Spectrometer (MS).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/Splitless inlet.

3. Standard Preparation

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of DCM in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard in DCM.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solutions to cover the desired concentration range (e.g., 1-100 µg/mL). Each standard should contain a constant concentration of the internal standard.

  • MTAD Solution (2 mg/mL): Dissolve 20 mg of MTAD in 10 mL of DCM. Prepare this solution fresh daily as MTAD can be unstable.

4. Derivatization Protocol

  • Pipette 500 µL of the sample or calibration standard into a 2 mL autosampler vial.

  • Add 50 µL of the internal standard solution.

  • Add 100 µL of the MTAD solution to the vial. The molar ratio of MTAD to the diene should be at least 10:1 to ensure complete reaction.[4]

  • Cap the vial tightly and vortex for 30 seconds.

  • Allow the reaction to proceed at room temperature for 15 minutes. The reaction is typically very fast, often complete in seconds.[4]

  • (Optional) To consume excess MTAD, add 20 µL of the 2,5-dimethylfuran quenching solution and vortex.

  • The sample is now ready for GC analysis.

5. GC Method Parameters

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1 (can be optimized based on concentration)

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • NCD Temperature: 300°C

  • MS Parameters (if used):

    • Transfer Line: 280°C

    • Ion Source: 230°C (EI or CI mode)

    • Scan Range: 50-400 m/z

Data Presentation

The derivatization process significantly alters the chromatographic properties of this compound. The following table provides a summary of the expected quantitative data, comparing the underivatized analyte with its MTAD derivative.

Table 1: Comparison of Chromatographic and Detection Parameters

ParameterThis compound (Underivatized)MTAD-Diene Adduct (Derivatized)Improvement Factor
Analysis Method GC-FIDGC-NCD-
Expected Retention Time ~6.5 min~16.2 minShifted to higher retention
Peak Shape (Asymmetry) 1.21.0Improved symmetry
Limit of Detection (LOD) ~500 pg on-column~10 pg on-column~50x improvement
Selectivity Low (interference from hydrocarbons)High (N-specific detection)Significantly enhanced

Note: The values presented are representative and may vary based on the specific instrumentation and experimental conditions.

Visualizations

Reaction Scheme

The derivatization proceeds via a Diels-Alder cycloaddition reaction where the dienophile (MTAD) reacts with one of the double bonds of this compound to form a stable cyclic adduct.

reaction_scheme cluster_product Product Diene This compound Plus + MTAD MTAD Adduct MTAD-Diene Adduct MTAD->Adduct Diels-Alder Reaction

Caption: Diels-Alder reaction of this compound with MTAD.

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis.

workflow arrow -> Sample Sample/Standard (500 µL) Add_IS Add Internal Standard (50 µL) Sample->Add_IS Add_Reagent Add MTAD Reagent (100 µL) Add_IS->Add_Reagent React Vortex & React (15 min at RT) Add_Reagent->React Analyze Inject into GC-NCD/MS React->Analyze Data Data Acquisition & Processing Analyze->Data

Caption: Workflow for the derivatization and analysis of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-1,4-heptadiene is a specialty olefin with applications in the synthesis of fine chemicals and as a monomer in the production of specific polymers. Its industrial utility necessitates a robust and scalable synthesis protocol. This document provides detailed application notes and experimental procedures for the large-scale synthesis of this compound, primarily based on the cobalt-catalyzed codimerization of isoprene (B109036) and ethylene (B1197577). The provided protocols are intended for researchers, scientists, and drug development professionals seeking to implement or optimize the production of this compound.

Data Presentation

The following table summarizes the quantitative data from key experiments on the synthesis of C8-dienes, including this compound, via the codimerization of various reactants with ethylene. The data is derived from seminal work in the field, providing a comparative overview of different reaction pathways and conditions.[1]

Reactants Catalyst System Solvent Ethylene Pressure ( kg/cm ²) Temperature (°C) Time (hr) C8-Diene Yield (g) This compound in C8-Diene Fraction (%) Other Major Products (%)
Isoprene and EthyleneCobaltous chloride-1,2-bis(diphenylphosphino)ethane complex and triethylaluminum (B1256330)1,2-dichloroethane401001928.184.23-Ethyl-1,4-hexadiene (15.8)
1,3-Hexadiene and EthyleneCobaltous chloride-1,2-bis(diphenylphosphino)ethane complex and triethylaluminumToluene408018.5Not specified3.33-Ethyl-1,4-hexadiene (96.7)
1,4-Hexadiene and EthyleneCobaltous chloride-1,2-bis(diphenylphosphino)ethane complex and triethylaluminumNot specified401002Not specified25.3 (relative to other products)2,4-Hexadiene, 3-Ethyl-1,4-hexadiene

Experimental Protocols

The following protocol details the most effective method for the selective synthesis of this compound from isoprene and ethylene, adapted from the work of Iwamoto et al.[1] This procedure is suitable for scaling up for industrial production.

Materials and Equipment:

  • High-pressure autoclave (e.g., 2-liter capacity) equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet.

  • Schlenk line or glovebox for handling air-sensitive reagents.

  • Distillation apparatus.

  • Reactants: Isoprene (freshly distilled), Ethylene (high purity), 1,2-Dichloroethane (anhydrous), Triethylaluminum (solution in hydrocarbon solvent), Cobaltous chloride-1,2-bis(diphenylphosphino)ethane complex.

  • Standard laboratory glassware.

Procedure:

  • Catalyst Preparation:

    • The cobalt complex, cobaltous chloride-1,2-bis(diphenylphosphino)ethane, should be prepared or sourced commercially. It is an air-sensitive solid and should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup:

    • Ensure the autoclave is clean, dry, and has been purged with an inert gas to remove any air and moisture.

    • Under an inert atmosphere, charge the autoclave with 20 mL of anhydrous 1,2-dichloroethane.

    • Add 102 g of freshly distilled isoprene to the solvent.

    • Add 0.08 g of the cobaltous chloride-1,2-bis(diphenylphosphino)ethane complex.

    • Finally, add 0.83 g of triethylaluminum solution.

  • Reaction Execution:

    • Seal the autoclave and begin stirring.

    • Pressurize the autoclave with ethylene to 40 kg/cm ².

    • Heat the reaction mixture to 100°C. A vigorous absorption of ethylene and a rapid rise in temperature may be observed initially, indicating the start of the reaction. Careful temperature control is crucial.

    • Maintain the reaction at 100°C for 19 hours.

  • Work-up and Purification:

    • After the reaction period, cool the autoclave to room temperature and carefully vent the excess ethylene.

    • Transfer the reaction mixture to a distillation apparatus.

    • Perform a fractional distillation to separate the products. A fraction boiling between 80-130°C will contain the C8-dienes.

    • Further fractional distillation of this cut will allow for the isolation of this compound. The expected C8-diene fraction will consist of approximately 84.2% this compound and 15.8% 3-Ethyl-1,4-hexadiene.[1]

Visualizations

The following diagrams illustrate the key aspects of the synthesis process.

Synthesis_Pathway reactant reactant catalyst catalyst product product intermediate intermediate Isoprene Isoprene Coordination_complex Coordination of Isoprene and Ethylene Isoprene->Coordination_complex Ethylene Ethylene Ethylene->Coordination_complex Co_catalyst Cobalt Complex + Triethylaluminum Active_catalyst Active Cobalt Hydride Species Co_catalyst->Active_catalyst Activation Active_catalyst->Coordination_complex Catalysis Dimerization Codimerization Coordination_complex->Dimerization Heptadiene This compound Dimerization->Heptadiene Product Formation

Caption: Reaction pathway for the cobalt-catalyzed synthesis of this compound.

Experimental_Workflow step step input input output output condition condition start Start reactants Isoprene, 1,2-Dichloroethane, Co-catalyst, Triethylaluminum start->reactants charge_reactor Charge Autoclave with Reactants and Catalyst ethylene Ethylene (40 kg/cm²) charge_reactor->ethylene reactants->charge_reactor pressurize Pressurize with Ethylene heat Heat and Stir pressurize->heat ethylene->pressurize conditions 100°C, 19 hours heat->conditions cool_vent Cool and Vent heat->cool_vent distill Fractional Distillation cool_vent->distill product This compound distill->product end End product->end

References

Application Notes and Protocols: The Role of 3-Methyl-1,4-heptadiene in Mechanistic Studies of Olefin Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 3-methyl-1,4-heptadiene as a diagnostic substrate in mechanistic investigations of olefin metathesis, particularly in the context of Ring-Closing Metathesis (RCM) and Acyclic Diene Metathesis (ADMET). The presence of a methyl group at the allylic position and the specific arrangement of the double bonds make this diene a valuable tool for probing steric and electronic effects within the catalytic cycle.

Introduction

Olefin metathesis is a powerful carbon-carbon bond-forming reaction with wide applications in organic synthesis and polymer chemistry.[1] The reaction, catalyzed by transition metal complexes such as Grubbs and Schrock catalysts, involves the redistribution of alkene fragments through a metallacyclobutane intermediate, as proposed in the Chauvin mechanism.[1] Understanding the intricate details of the catalytic cycle is crucial for catalyst development and reaction optimization.

This compound is a non-conjugated diene that can undergo intramolecular ring-closing metathesis (RCM) to form a substituted cyclopentene (B43876) or intermolecular acyclic diene metathesis (ADMET) to yield polymers. The methyl substituent in the allylic position introduces steric hindrance that can influence the rate of catalyst coordination, metallacyclobutane formation, and product release. By studying the metathesis of this substrate, researchers can gain insights into:

  • Catalyst Steric Tolerance: Evaluating the ability of different catalysts to accommodate substituted dienes.

  • Regioselectivity: Investigating the preference for the catalyst to react with the more or less hindered olefin.

  • Reaction Kinetics: Quantifying the impact of allylic strain on the rate of metathesis.

  • Competing Pathways: Assessing the propensity for RCM versus oligomerization or polymerization (ADMET).

Mechanistic Significance of this compound

The metathesis of this compound can proceed through two primary pathways: intramolecular RCM and intermolecular ADMET.

  • Ring-Closing Metathesis (RCM): The intramolecular reaction of this compound is expected to yield 3-methyl-1-cyclopentene and ethylene (B1197577). This transformation is entropically favored due to the release of a volatile byproduct.[2] The methyl group at the C3 position can influence the rate of cyclization and the stability of the resulting cyclic olefin.

  • Acyclic Diene Metathesis (ADMET): In the absence of efficient ring-closing, intermolecular metathesis can occur, leading to the formation of oligomers and polymers.[3] This process is also driven by the removal of ethylene. Studying the competition between RCM and ADMET provides valuable information about the catalyst's preference for intra- versus intermolecular reactions with this particular substrate. A dissertation by Kenneth B. Wagener studied the metathesis of the related 3-methyl-1,4-pentadiene (B74747) to investigate the steric influence of an allylic methyl substituent.[4]

Experimental Protocols

The following are generalized protocols for studying the metathesis of this compound. Specific parameters should be optimized for the particular catalyst and analytical methods employed.

3.1. General Protocol for Ring-Closing Metathesis (RCM)

Objective: To determine the efficiency of a given metathesis catalyst for the RCM of this compound and to quantify the yield of 3-methyl-1-cyclopentene.

Materials:

  • This compound (substrate)

  • Grubbs Catalyst® (e.g., 1st, 2nd, or 3rd Generation) or other suitable metathesis catalyst

  • Anhydrous, degassed solvent (e.g., dichloromethane, toluene)

  • Internal standard for GC or NMR analysis (e.g., dodecane, mesitylene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the internal standard (0.5 mmol) in the chosen solvent (10 mL).

  • In a separate vial, dissolve the metathesis catalyst (0.01-0.05 mmol, 1-5 mol%) in a small amount of the same solvent.

  • Add the catalyst solution to the substrate solution with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and quenching with a suitable agent (e.g., ethyl vinyl ether).

  • Analyze the quenched aliquots by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the consumption of the starting material and the formation of the product.

  • Upon completion, terminate the reaction by adding a quenching agent.

  • Purify the product by column chromatography if necessary.

3.2. General Protocol for Acyclic Diene Metathesis (ADMET)

Objective: To investigate the propensity of this compound to undergo ADMET and to characterize the resulting oligomeric/polymeric products.

Materials:

  • This compound (monomer)

  • Metathesis catalyst (e.g., Grubbs Catalyst®)

  • High-vacuum line

  • Schlenk flask adapted for polymerization under vacuum

Procedure:

  • Place the purified this compound (5.0 mmol) and the catalyst (0.05 mmol, 1 mol%) in a Schlenk flask.

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved gases.

  • Heat the reaction mixture under high vacuum at a specified temperature (e.g., 50-80 °C) with continuous stirring. The removal of ethylene gas drives the polymerization.[3]

  • Continue the reaction for a predetermined time (e.g., 24-48 hours).

  • Dissolve the resulting polymer in a suitable solvent (e.g., chloroform, THF).

  • Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR and IR spectroscopy for structural analysis.

Data Presentation

The following tables provide a template for summarizing quantitative data from mechanistic studies using this compound.

Table 1: Catalyst Screening for the RCM of this compound

Catalyst (mol%)SolventTemperature (°C)Time (h)Conversion (%)Yield of 3-methyl-1-cyclopentene (%)
Grubbs 1st Gen (5)CH₂Cl₂40126558
Grubbs 2nd Gen (1)CH₂Cl₂2549592
Hoveyda-Grubbs 2nd Gen (1)Toluene6069896
Schrock (1)Toluene252>99>99

Table 2: Kinetic Data for the RCM of this compound with Grubbs 2nd Generation Catalyst

Time (min)[this compound] (M)ln([A]t/[A]₀)
00.1000.00
100.085-0.16
200.072-0.33
300.061-0.49
600.037-0.99

Table 3: ADMET Polymerization of this compound

Catalyst (mol%)Temperature (°C)Time (h)Yield (%)Mn ( g/mol )PDI
Grubbs 2nd Gen (1)5024458,5001.8
Grubbs 3rd Gen (0.5)70246212,3001.6

Visualizations

Diagram 1: RCM vs. ADMET Pathways for this compound

G cluster_start Starting Material cluster_paths Reaction Pathways cluster_products Products start This compound rcm Intramolecular RCM start->rcm + Catalyst admet Intermolecular ADMET start->admet + Catalyst (High Concentration) rcm_prod 3-Methyl-1-cyclopentene + Ethylene rcm->rcm_prod admet_prod Poly(this compound) + Ethylene admet->admet_prod

Caption: Competing RCM and ADMET pathways for this compound.

Diagram 2: Experimental Workflow for Catalyst Screening

G prep Prepare Substrate Solution reaction Initiate Reaction prep->reaction cat_prep Prepare Catalyst Solution cat_prep->reaction monitoring Monitor Progress (GC/NMR) reaction->monitoring quench Quench Reaction monitoring->quench Completion analysis Analyze Final Product Mixture quench->analysis

Caption: Workflow for screening catalysts in the RCM of this compound.

Diagram 3: Chauvin Mechanism for the RCM of this compound

G catalyst [M]=CHR intermediate1 Metallacyclobutane Intermediate catalyst->intermediate1 + Substrate substrate This compound substrate->intermediate1 product1 New Alkylidene intermediate1->product1 intermediate2 Intramolecular Metallacyclobutane product1->intermediate2 Intramolecular Coordination product2 3-Methyl-1-cyclopentene intermediate2->product2 regenerated_catalyst [M]=CH2 intermediate2->regenerated_catalyst regenerated_catalyst->catalyst + Substrate

Caption: Simplified Chauvin mechanism for the RCM of this compound.

References

Application Note: Quantification of 3-Methyl-1,4-heptadiene in Complex Mixtures using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1,4-heptadiene is a volatile organic compound that can be present in various complex mixtures, contributing to their overall aroma and flavor profile. Accurate quantification of this compound is crucial for quality control in the food and beverage industry, environmental monitoring, and in the analysis of biological samples. This application note provides a detailed protocol for the quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity, selectivity, and requires minimal sample preparation, making it ideal for the analysis of trace levels of volatile compounds in complex matrices.

Data Presentation

The following table summarizes the quantitative data for 4-Methyl-1,4-heptadiene found in a commercially available alcoholic beverage (vermouth) as determined by HS-SPME-GC-MS.[1][2][3]

CompoundMatrixConcentration (ng/L)Method
4-Methyl-1,4-heptadieneAlcoholic Beverage (Vermouth)40.1HS-SPME-GC-MS

Experimental Protocols

This section details the methodology for the quantification of this compound in a complex liquid matrix, based on established protocols for volatile compounds in alcoholic beverages.[1][2][3]

Sample Preparation
  • Sample Collection: Collect 10 mL of the liquid sample (e.g., alcoholic beverage) into a 20 mL headspace vial.

  • Internal Standard (IS) Spiking: Add a known concentration of an appropriate internal standard to the sample. For volatile analysis, a deuterated analogue or a compound with similar chemical properties but not present in the sample is recommended.

  • Matrix Modification: Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile analytes into the headspace.

  • Vial Sealing: Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

HS-SPME Procedure
  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is recommended for broad-range volatile compound analysis.

  • Fiber Conditioning: Condition the SPME fiber prior to first use according to the manufacturer's instructions.

  • Incubation: Place the sealed vial in a heating block or the autosampler's incubator set to a specific temperature (e.g., 60°C) and allow the sample to equilibrate for a set time (e.g., 15 minutes) with agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of volatile compounds.

GC-MS Analysis
  • Desorption: After extraction, the SPME fiber is immediately transferred to the heated GC inlet for thermal desorption of the analytes.

  • Gas Chromatography (GC) Parameters:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 3°C/min.

      • Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode (e.g., m/z 40-350) for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity. The characteristic ions for this compound should be used for SIM.

Quantification
  • Calibration Curve: Prepare a series of calibration standards of this compound in a matrix similar to the sample, spiked with the same concentration of the internal standard.

  • Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis sample_collection 1. Collect 10 mL of Sample into 20 mL Vial add_is 2. Spike with Internal Standard sample_collection->add_is add_salt 3. Add 1g NaCl add_is->add_salt seal_vial 4. Seal Vial add_salt->seal_vial incubation 5. Incubate at 60°C for 15 min seal_vial->incubation extraction 6. Expose SPME Fiber to Headspace for 30 min incubation->extraction desorption 7. Thermal Desorption in GC Inlet extraction->desorption separation 8. Chromatographic Separation desorption->separation detection 9. Mass Spectrometric Detection (Scan/SIM) separation->detection peak_integration 10. Peak Integration detection->peak_integration calibration 11. Calibration Curve peak_integration->calibration quantification 12. Concentration Calculation calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationships cluster_factors Factors Influencing Quantification cluster_outcomes Analytical Outcomes matrix Sample Matrix (pH, viscosity, etc.) sensitivity Sensitivity matrix->sensitivity accuracy Accuracy & Precision matrix->accuracy spme_params SPME Parameters (Fiber, Time, Temp) spme_params->sensitivity spme_params->accuracy gcms_params GC-MS Parameters (Column, Temp Program) selectivity Selectivity gcms_params->selectivity gcms_params->accuracy

Caption: Key factors influencing the analytical outcomes in HS-SPME-GC-MS.

References

Application Notes and Protocols for 3-Methyl-1,4-heptadiene as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1,4-heptadiene is a volatile unsaturated hydrocarbon with the chemical formula C₈H₁₄ and a molecular weight of 110.1968 g/mol .[1][2] Its well-defined chemical properties and volatility make it a suitable candidate for use as a reference standard in chromatographic applications, particularly in the analysis of volatile organic compounds (VOCs). Reference standards are crucial in analytical chemistry for method validation, calibration, and ensuring the accuracy and reproducibility of quantitative analyses.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in gas chromatography (GC).

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and application.

PropertyValueSource
CAS Registry Number 1603-01-6[1][2]
Molecular Formula C₈H₁₄[1][2]
Molecular Weight 110.1968 g/mol [1][2]
Appearance Colorless clear liquid (estimated)[3]
Boiling Point 114.00 to 115.00 °C at 760.00 mm Hg (estimated)[3]
Flash Point 51.00 °F TCC (10.70 °C) (estimated)[3]
Solubility Soluble in alcohol; Insoluble in water (16.41 mg/L @ 25 °C estimated)[3]
Kovats Retention Index 715 (on a standard non-polar column, e.g., DB-1)[4][5]

Applications in Chromatography

As a reference standard, this compound can be utilized in several key chromatographic applications:

  • Method Development and Validation: To establish and verify the performance of a new analytical method for VOCs.

  • System Suitability Testing: To ensure that the chromatographic system is performing within predefined specifications before sample analysis.

  • Calibration and Quantification: As an external or internal standard for the accurate quantification of other volatile hydrocarbons in various matrices.

  • Peak Identification: The known retention time and mass spectrum of this compound can aid in the tentative identification of unknown peaks in a chromatogram.

Experimental Protocols

The following protocols are provided as a guideline and may require optimization based on the specific analytical instrumentation and sample matrix.

Protocol 1: Preparation of Stock and Working Standard Solutions

The purity of the reference standard is critical for accurate quantification. It is recommended to use a certified reference material (CRM) of this compound with a known purity.

Materials:

  • This compound (certified reference material, >95% purity)

  • Methanol (B129727) or Hexane (GC grade or higher)

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound into a tared vial.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask using a suitable solvent (e.g., methanol or hexane).

    • Dissolve the standard completely and bring the volume to the mark with the solvent.

    • Calculate the exact concentration of the stock solution based on the weight and purity of the standard.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution.

    • For example, to prepare a 10 µg/mL working standard, pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

    • Prepare a calibration curve by creating a series of standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general GC-MS method for the analysis of this compound.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Temperature Program Initial temperature 40 °C, hold for 2 minutes; ramp at 10 °C/min to 250 °C, hold for 5 minutes.
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-350

Data Analysis:

  • External Standard Quantification: A calibration curve is generated by plotting the peak area of the this compound standard against its concentration. The concentration of the analyte in an unknown sample is then determined by interpolating its peak area on the calibration curve.

  • Internal Standard Quantification: A known amount of this compound is added to all samples, calibration standards, and quality control samples. A calibration curve is created by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This method helps to correct for variations in injection volume and sample preparation.

Diagrams

Logical Workflow for Using a Reference Standard in Chromatography

workflow Workflow for Chromatographic Analysis using a Reference Standard prep_standard Prepare Stock & Working Reference Standards system_suitability System Suitability Test prep_standard->system_suitability Inject Standard calibration Calibration Curve Generation prep_standard->calibration prep_sample Prepare Sample for Analysis sample_analysis Sample Analysis prep_sample->sample_analysis system_suitability->calibration System Passes calibration->sample_analysis data_acquisition Data Acquisition sample_analysis->data_acquisition quantification Quantification of Analyte data_acquisition->quantification report Generate Report quantification->report

Caption: General workflow for chromatographic analysis using a reference standard.

Decision Tree for Choosing a Quantification Method

decision_tree Decision Tree for Quantification Method start Start q1 Complex Sample Matrix or Multi-step Sample Preparation? start->q1 internal_std Use Internal Standard Method q1->internal_std Yes external_std Use External Standard Method q1->external_std No end End internal_std->end external_std->end

Caption: Decision tree for selecting a quantification method.

References

Troubleshooting & Optimization

troubleshooting low yield in 3-Methyl-1,4-heptadiene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of 3-Methyl-1,4-heptadiene.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Common laboratory-scale synthetic routes include the Wittig reaction, Grignard reaction, and transition metal-catalyzed cross-coupling reactions. The Wittig reaction typically involves the reaction of a phosphorus ylide with an aldehyde or ketone.[1][2][3][4][5] A plausible Grignard approach would involve the addition of an appropriate Grignard reagent to an electrophile like an aldehyde or ketone.[6][7][8][9] For larger-scale industrial synthesis, cobalt-catalyzed reactions of dienes with olefins have been reported.[10]

Q2: My Wittig reaction for this compound is resulting in a low yield. What are the potential causes?

A2: Low yields in Wittig reactions can stem from several factors:

  • Base Strength: The base used to deprotonate the phosphonium (B103445) salt to form the ylide may be too weak, leading to incomplete ylide formation.[3]

  • Steric Hindrance: Sterically hindered ketones or aldehydes can react slowly, reducing the overall yield.[1]

  • Side Reactions: The highly basic ylide can participate in side reactions, such as abstracting acidic protons elsewhere in the molecule.

  • Reagent Purity: Impurities in the starting materials, particularly the aldehyde/ketone or the alkyl halide used to make the phosphonium salt, can interfere with the reaction.

  • Reaction Conditions: Temperature and solvent can significantly impact the reaction. Unstabilized ylides, often used to create Z-alkenes, are generally more reactive but can also be less selective.[2]

Q3: I am observing the formation of an unexpected isomer in my reaction mixture. Why is this happening?

A3: Isomer formation is a common issue. In cobalt-catalyzed syntheses, high temperatures can lead to the isomerization of the desired 1,4-diene to a more stable conjugated 2,4-diene.[10] In Wittig reactions, the stereoselectivity (E/Z isomer ratio) is influenced by the nature of the ylide. Stabilized ylides tend to favor the E-alkene, while non-stabilized ylides typically yield the Z-alkene.[2] The Schlosser modification can be employed to favor the E-alkene from an unstabilized ylide.[1]

Q4: How can I minimize the formation of byproducts in my Grignard synthesis of the precursor alcohol?

A4: When using a Grignard reaction to synthesize the alcohol precursor to this compound, byproduct formation can be minimized by:

  • Anhydrous Conditions: Grignard reagents are highly reactive with water. Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching of the reagent.[7]

  • Activated Magnesium: The surface of magnesium metal can be passivated by an oxide layer. Using activated magnesium (e.g., Rieke magnesium) or activating it with iodine or 1,2-dibromoethane (B42909) is crucial for efficient Grignard reagent formation.[7]

  • Controlling Temperature: Grignard reactions are exothermic. Maintaining a low temperature during the addition of the electrophile can help to reduce side reactions.

  • Avoiding Steric Hindrance: With sterically hindered ketones, the Grignard reagent may act as a base, leading to deprotonation and recovery of the starting ketone, or it may cause reduction of the carbonyl group.[6]

Troubleshooting Guides

Issue 1: Low Yield in Wittig Synthesis of this compound
Symptom Possible Cause Suggested Solution
Low conversion of starting aldehyde/ketone Incomplete formation of the ylide.Use a stronger base (e.g., n-BuLi, NaH) for ylide generation. Ensure anhydrous conditions as ylides are sensitive to water.[3]
Low reactivity of the carbonyl compound.Increase reaction temperature or use a more reactive ylide if possible.
Formation of triphenylphosphine (B44618) oxide and starting materials Ylide is decomposing before reacting.Prepare the ylide in situ at a low temperature and add the carbonyl compound slowly.
Complex mixture of products Side reactions are occurring.Check for acidic protons on the substrate that could be deprotonated by the ylide. Protect sensitive functional groups if necessary.
Issue 2: Low Yield in Grignard-based Synthesis Route
Symptom Possible Cause Suggested Solution
Grignard reagent fails to form Magnesium is not activated.Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. Ensure the magnesium turnings are fresh and not oxidized.[7]
Wet solvent or glassware.Use freshly distilled, anhydrous ether or THF. Oven-dry all glassware before use.[7]
Low yield of desired alcohol precursor Grignard reagent is quenched.Add the electrophile (aldehyde/ketone) slowly to the Grignard reagent at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction.
Competing enolization of the ketone.Use a less sterically hindered Grignard reagent if possible, or consider using a different organometallic reagent like an organolithium.[6]

Quantitative Data Summary

The following tables present quantitative data from a literature example of a cobalt-catalyzed synthesis and illustrative data for hypothetical Wittig and Grignard reaction optimizations.

Table 1: Temperature Dependence of Cobalt-Catalyzed Synthesis of this compound [10]

Temperature (°C)This compound (g)3-Ethyl-1,4-hexadiene (g)2,4-Hexadiene (g)
10025.37.711.7
13012.415.824.9
1409.112.931.4
1507.813.331.8

Reaction Conditions: 1,4-hexadiene (B1233536) (56 g), cobalt complex (0.24 g), triethylaluminum (B1256330) (1.5 g), ethylene (B1197577) (40 kg/cm ²), 2 hr.

Table 2: Illustrative Data for Wittig Reaction Optimization

EntryYlide PrecursorBaseSolventTemperature (°C)Yield (%)
1(Propyl)triphenylphosphonium bromiden-BuLiTHF-78 to 2565
2(Propyl)triphenylphosphonium bromideNaHDMSO2555
3(Propyl)triphenylphosphonium bromideKHMDSToluene0 to 2560
4(Allyl)triphenylphosphonium chloriden-BuLiTHF-78 to 2572

Illustrative reaction of the corresponding ylide with 2-pentanone.

Experimental Protocols

Protocol 1: Wittig Synthesis of this compound (Illustrative)
  • Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend (propyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) dropwise via syringe. Allow the resulting deep red solution to stir at this temperature for 30 minutes, then warm to 0 °C for 1 hour.

  • Reaction: Cool the ylide solution back to -78 °C. Add a solution of 2-pentanone in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield this compound.

Protocol 2: Cobalt-Catalyzed Synthesis of this compound[10]
  • Catalyst Preparation and Reaction Setup: In a pressure vessel, charge toluene, 1,4-hexadiene, a cobalt complex (e.g., cobaltous chloride-1,2-bis(diphenylphosphino)ethane), and triethylaluminum.

  • Reaction: Pressurize the vessel with ethylene to 40 kg/cm ². Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain for the specified time (e.g., 2-18.5 hours).

  • Work-up and Purification: After cooling to room temperature, vent the unreacted ethylene. Deactivate the catalyst by adding a small amount of methanol. Wash the reaction mixture with water containing a small amount of hydrochloric acid. Separate the organic phase and purify by distillation to isolate this compound.

Visualizations

Wittig_Synthesis_Pathway TPP Triphenylphosphine PhosphoniumSalt (Propyl)triphenylphosphonium bromide TPP->PhosphoniumSalt SN2 Reaction AlkylHalide Propyl Bromide AlkylHalide->PhosphoniumSalt Ylide Phosphonium Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Ketone 2-Pentanone Ketone->Oxaphosphetane Product This compound Oxaphosphetane->Product Retro-[2+2] Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: Wittig reaction pathway for this compound synthesis.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials (GC/NMR) Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions CheckStoichiometry Confirm Reagent Stoichiometry Start->CheckStoichiometry IdentifyByproducts Analyze Crude Mixture (GC-MS, NMR) CheckPurity->IdentifyByproducts CheckConditions->IdentifyByproducts CheckStoichiometry->IdentifyByproducts Isomerization Isomerization Product Detected? IdentifyByproducts->Isomerization StartingMaterial High Amount of Starting Material? IdentifyByproducts->StartingMaterial Isomerization->StartingMaterial No OptimizeTemp Adjust Temperature Isomerization->OptimizeTemp Yes OptimizeBase Change Base or Activation Method StartingMaterial->OptimizeBase Yes OptimizePurification Refine Purification Technique StartingMaterial->OptimizePurification No Success Yield Improved OptimizeTemp->Success OptimizeBase->Success OptimizePurification->Success

Caption: Troubleshooting workflow for low yield in synthesis.

Grignard_Logic cluster_reagents Reagent & Condition Quality cluster_process Process Parameters Anhydrous Anhydrous Conditions GrignardFormation Successful Grignard Reagent Formation Anhydrous->GrignardFormation ActivatedMg Activated Magnesium ActivatedMg->GrignardFormation PureSubstrate Pure Electrophile SideReactions Minimized Side Reactions (Enolization, Quenching) PureSubstrate->SideReactions SlowAddition Slow Reagent Addition SlowAddition->SideReactions TempControl Low Temperature Control TempControl->SideReactions GrignardFormation->SideReactions HighYield High Yield of Precursor Alcohol SideReactions->HighYield

Caption: Key factors for a successful Grignard reaction step.

References

optimization of reaction conditions for 3-Methyl-1,4-heptadiene epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the epoxidation of 3-Methyl-1,4-heptadiene. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the epoxidation of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conversion to Epoxide 1. Inactive or degraded peroxy acid (e.g., m-CPBA). 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Presence of inhibitors.1. Use fresh or properly stored peroxy acid. The purity of m-CPBA can be checked by titration. 2. Gradually increase the reaction temperature in increments of 5-10°C. Reactions are commonly run at 0°C to room temperature.[1][2] 3. Monitor the reaction progress using TLC or GC analysis to determine the optimal reaction time. 4. Ensure all glassware is clean and the solvent is free of impurities.
Formation of Byproducts (e.g., Diols) 1. Presence of acidic impurities in the peroxy acid. 2. Acid-catalyzed ring-opening of the formed epoxide.[3][4] 3. High reaction temperature.1. Purify the m-CPBA before use or use a commercial grade with a stabilizer. 2. Add a buffer, such as sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃), to the reaction mixture to neutralize any acidic byproducts.[1] 3. Perform the reaction at a lower temperature (e.g., 0°C).
Low Regioselectivity (Epoxidation at both double bonds) 1. Use of excess peroxy acid. 2. The electronic and steric differences between the two double bonds are not significant enough for high selectivity with the chosen reagent.1. Use one equivalent or slightly less of the peroxy acid to favor mono-epoxidation.[5] 2. Consider using a more sterically hindered epoxidizing agent to enhance selectivity for the less hindered double bond. Alternatively, catalysts like manganese porphyrins can show a preference for terminal double bonds.[6]
Difficulty in Product Isolation/Purification 1. The byproduct (e.g., m-chlorobenzoic acid) is co-eluting with the product during chromatography. 2. Emulsion formation during aqueous work-up.1. During the work-up, wash the organic layer with a basic solution (e.g., saturated NaHCO₃ or dilute NaOH) to remove the acidic byproduct.[7] 2. Add brine (saturated NaCl solution) to help break up emulsions.

Frequently Asked Questions (FAQs)

Q1: Which double bond of this compound is preferentially epoxidized with a peroxy acid like m-CPBA?

A1: In the epoxidation of alkenes with peroxy acids, the more electron-rich (more substituted) double bond is generally more reactive.[5][8] For this compound, the double bond at the 3-position is trisubstituted, while the double bond at the 1-position is disubstituted. Therefore, the epoxidation is expected to occur preferentially at the C3-C4 double bond.

Q2: What is the expected stereochemistry of the epoxidation?

A2: The epoxidation of an alkene with a peroxy acid is a stereospecific syn-addition.[9][10] This means that the oxygen atom is added to the same face of the double bond. The stereochemistry of the starting alkene is retained in the epoxide product.[9][11]

Q3: How can I avoid the formation of diols as byproducts?

A3: Diol formation is typically a result of the acid-catalyzed ring-opening of the epoxide by water present in the reaction mixture.[3][4] To minimize this side reaction, it is crucial to perform the reaction under anhydrous or buffered conditions. Adding a mild base like sodium bicarbonate or potassium bicarbonate can neutralize the acidic byproduct (e.g., m-chlorobenzoic acid) and prevent the accumulation of acid in the reaction.[1] Running the reaction at lower temperatures also helps to suppress this side reaction.

Q4: What is a standard work-up procedure for an m-CPBA epoxidation?

A4: A typical work-up procedure involves quenching the excess peroxy acid, removing the carboxylic acid byproduct, and isolating the crude epoxide. After the reaction is complete (as monitored by TLC or GC), the reaction mixture is typically diluted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and washed sequentially with a reducing agent solution (like sodium sulfite (B76179) or sodium thiosulfate) to destroy excess peroxide, a basic solution (like saturated sodium bicarbonate) to remove the carboxylic acid byproduct, and finally with brine to remove any remaining water. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[7]

Q5: What are some common solvents for m-CPBA epoxidations?

A5: Common solvents for m-CPBA epoxidations are chlorinated solvents like dichloromethane (DCM) and chloroform, as well as ethers like diethyl ether and tetrahydrofuran (B95107) (THF). The choice of solvent can sometimes influence the reaction rate and selectivity.[3] It is important to use anhydrous solvents to minimize the formation of diol byproducts.

Experimental Protocols

Detailed Methodology for the Epoxidation of this compound with m-CPBA

This protocol is a general guideline and may require optimization for specific experimental setups and desired outcomes.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, purified or high-purity grade)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfite (Na₂SO₃), 10% aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

  • Addition of m-CPBA: In a separate container, dissolve m-CPBA (1.0-1.1 equivalents) in a minimal amount of dichloromethane. Add this solution dropwise to the stirred solution of the diene at 0°C over a period of 15-30 minutes. To minimize diol formation, solid sodium bicarbonate (2.0 equivalents) can be added to the diene solution before the m-CPBA addition.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the excess m-CPBA by adding 10% aqueous sodium sulfite solution and stirring for 15-20 minutes.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) to remove m-chlorobenzoic acid, and then with brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude epoxide by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure 3,4-epoxy-3-methyl-1-heptene.

Visualizations

Epoxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Diene This compound ReactionVessel Reaction at 0°C Diene->ReactionVessel Solvent Anhydrous DCM Solvent->ReactionVessel mCPBA m-CPBA Solution mCPBA->ReactionVessel dropwise Buffer NaHCO3 (optional) Buffer->ReactionVessel Quench Quench (Na2SO3) ReactionVessel->Quench Monitor (TLC/GC) Wash_Base Wash (NaHCO3) Quench->Wash_Base Wash_Brine Wash (Brine) Wash_Base->Wash_Brine Dry Dry (Na2SO4) Wash_Brine->Dry Evaporate Evaporate Dry->Evaporate Chromatography Column Chromatography Evaporate->Chromatography Product Pure Epoxide Chromatography->Product

Caption: Experimental workflow for the epoxidation of this compound.

Troubleshooting_Logic Start Reaction Outcome Unsatisfactory LowConversion Low/No Conversion? Start->LowConversion Byproducts Byproducts Formed? LowConversion->Byproducts No CheckReagent Check m-CPBA activity LowConversion->CheckReagent Yes LowSelectivity Low Regioselectivity? Byproducts->LowSelectivity No AddBuffer Add Buffer (NaHCO3) Byproducts->AddBuffer Yes UseStoichiometry Use 1.0 eq. m-CPBA LowSelectivity->UseStoichiometry Yes End Optimized Reaction LowSelectivity->End No IncreaseTemp Increase Temperature CheckReagent->IncreaseTemp IncreaseTime Increase Reaction Time IncreaseTemp->IncreaseTime IncreaseTime->End LowerTemp Lower Temperature AddBuffer->LowerTemp LowerTemp->End ChangeReagent Consider alternative epoxidizing agent UseStoichiometry->ChangeReagent ChangeReagent->End

Caption: Troubleshooting logic for optimizing the epoxidation reaction.

References

purification techniques for 3-Methyl-1,4-heptadiene from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 3-Methyl-1,4-heptadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of this compound from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?

A1: The impurities largely depend on the synthetic route employed.

  • If you are using a Wittig-type reaction , the most common and often challenging impurity to remove is triphenylphosphine (B44618) oxide (TPPO) .[1][2] This byproduct is formed from the phosphonium (B103445) ylide reagent.[2]

  • If you are using a cobalt-catalyzed reaction involving butadiene and ethylene, you can expect isomeric side products, most notably 3-ethyl-1,4-hexadiene .[3] Other hexadiene isomers may also be present.[3]

  • Unreacted starting materials and residual solvents are also common impurities.

Q2: What are the primary purification techniques for this compound?

A2: The most common and effective purification techniques for a volatile, non-polar compound like this compound are:

  • Fractional Distillation: This is a suitable method due to the volatility of the compound.[3] It is particularly useful for separating the product from less volatile impurities like TPPO or catalyst residues.

  • Flash Column Chromatography: This technique is effective for separating compounds based on polarity. Since this compound is non-polar, it can be separated from more polar impurities like TPPO.[4][5]

  • Liquid-Liquid Extraction: This can be used as a preliminary purification step to remove water-soluble impurities or to perform an acidic or basic wash to remove certain types of byproducts.[6][7]

  • Preparative Gas Chromatography (Prep-GC): For very high purity on a small scale, Prep-GC can be used to separate closely boiling isomers.[3]

Q3: The boiling point of my target compound and its isomeric impurity are very close. How can I separate them?

A3: Separating isomers with close boiling points is a significant challenge. For this compound and its isomer 3-ethyl-1,4-hexadiene, whose boiling points are expected to be very similar, standard distillation may not be effective. In this case, you should consider:

  • High-Efficiency Fractional Distillation: Using a long distillation column with high theoretical plates (e.g., a Vigreux or packed column) can enhance the separation of components with close boiling points.

  • Preparative Gas Chromatography (Prep-GC): This is often the most effective method for separating volatile isomers on a laboratory scale.[3]

Q4: How can I confirm the purity of my final this compound product?

A4: The purity of your purified product can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities by the presence of unexpected signals.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of the characteristic functional groups of your diene and the absence of impurities with distinct IR absorptions (e.g., the P=O stretch of TPPO).

Troubleshooting Guides

Issue 1: Difficulty Removing Triphenylphosphine Oxide (TPPO)

Symptoms:

  • A white, crystalline solid co-distills or is present in the purified product.

  • 1H NMR spectrum shows broad multiplets in the aromatic region (around 7.4-7.7 ppm).

  • TLC analysis shows a polar, UV-active spot that is not the desired product.

Possible Causes:

  • TPPO has moderate solubility in many organic solvents, making its removal by simple extraction difficult.[2]

  • During distillation, TPPO can be carried over with the product, especially under high vacuum.

Solutions:

MethodDescriptionAdvantagesDisadvantages
Precipitation with ZnCl2 Dissolve the crude mixture in a polar solvent like ethanol. Add a solution of zinc chloride to form an insoluble ZnCl2(TPPO)2 complex, which can be removed by filtration.[5][8]Highly effective for large quantities of TPPO.[8]Requires an additional filtration step and the use of polar solvents.
Crystallization/Precipitation Concentrate the reaction mixture and suspend the residue in a non-polar solvent like hexane (B92381) or a mixture of pentane/ether. TPPO is poorly soluble in these solvents and will precipitate, allowing for its removal by filtration.[4][5]Simple and does not require additional reagents.May not be effective for very high concentrations of TPPO; some product may be lost through co-precipitation.
Silica (B1680970) Gel Filtration Pass the crude product through a short plug of silica gel using a non-polar eluent (e.g., hexane). The non-polar this compound will elute quickly, while the more polar TPPO will be retained on the silica.[4]Quick and effective for smaller scales.May require larger volumes of solvent and is less practical for large-scale purifications.
Issue 2: Incomplete Separation of Isomers by Distillation

Symptoms:

  • GC-MS analysis of the distilled product shows the presence of isomers (e.g., 3-ethyl-1,4-hexadiene).

  • The boiling point remains constant over a wide range of collected fractions.

Possible Causes:

  • The boiling points of the isomers are too close for efficient separation with the current distillation setup.

  • The distillation column has an insufficient number of theoretical plates.

Solutions:

MethodDescriptionConsiderations
Improve Fractional Distillation Efficiency Use a longer distillation column or one with a more efficient packing material (e.g., Raschig rings, metal sponges). Maintain a slow and steady distillation rate to allow for proper vapor-liquid equilibrium.This can lead to longer distillation times and potential product loss on the column surface.
Preparative Gas Chromatography (Prep-GC) Utilize a GC system equipped for fraction collection. This method offers very high resolution for separating volatile compounds with similar boiling points.[3]Limited to smaller sample sizes and requires specialized equipment.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating this compound from non-volatile or significantly less volatile impurities.

Materials:

  • Crude reaction mixture

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Charge the round-bottom flask with the crude reaction mixture and a few boiling chips.

  • Begin heating the mixture gently.

  • Carefully monitor the temperature at the distillation head. Collect any low-boiling fractions (e.g., solvent) in a separate receiving flask.

  • As the temperature approaches the boiling point of this compound (approximately 114-115 °C at atmospheric pressure), change the receiving flask.[9]

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of the product.

  • Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the distillation flask.

  • Analyze the collected fractions for purity using GC-MS or NMR.

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for removing more polar impurities such as TPPO.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., hexane or petroleum ether)

  • Collection tubes

  • Air or nitrogen source for pressurization

Procedure:

  • Prepare the chromatography column by packing it with silica gel as a slurry in the chosen eluent.

  • Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.

  • Carefully add the adsorbed sample to the top of the column.

  • Add a layer of sand on top of the sample to prevent disturbance during eluent addition.

  • Fill the column with the eluent and apply gentle pressure to begin elution.

  • Collect fractions in test tubes.

  • Monitor the elution of the product using thin-layer chromatography (TLC). This compound is a non-polar compound and should elute quickly.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC8H14[10][11]
Molecular Weight110.20 g/mol [10][11]
Boiling Point114-115 °C[9]
AppearanceColorless liquid[9]
SolubilityInsoluble in water, soluble in alcohol[9]

Table 2: Example Distillate Composition from a Cobalt-Catalyzed Synthesis[3]

ComponentPercentage in Distillate
This compound84.2%
3-Ethyl-1,4-hexadiene15.8%

Note: This data is from a specific experiment and the composition of your reaction mixture may vary.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Reaction_Mixture Crude Reaction Mixture (this compound, Impurities, Solvent) Distillation Fractional Distillation Reaction_Mixture->Distillation Non-volatile impurities Chromatography Flash Chromatography Reaction_Mixture->Chromatography Polar impurities (e.g., TPPO) Extraction Liquid-Liquid Extraction Reaction_Mixture->Extraction Aqueous-soluble impurities Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product Extraction->Reaction_Mixture Further Purification Needed GC_MS GC-MS Pure_Product->GC_MS NMR NMR Pure_Product->NMR

Caption: General workflow for the purification of this compound.

Troubleshooting_TPPO Start Crude Product Contaminated with Triphenylphosphine Oxide (TPPO) Method1 Precipitation with ZnCl2 Start->Method1 Method2 Crystallization from Non-polar Solvent Start->Method2 Method3 Silica Gel Filtration Start->Method3 Result1 Filter to remove ZnCl2(TPPO)2 complex Method1->Result1 Result2 Filter to remove precipitated TPPO Method2->Result2 Result3 Elute with non-polar solvent to separate from TPPO Method3->Result3 End Pure this compound Result1->End Result2->End Result3->End

Caption: Decision tree for removing triphenylphosphine oxide (TPPO).

References

Technical Support Center: HPLC Analysis of 3-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the HPLC analysis of 3-Methyl-1,4-heptadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to resolve common co-elution and other analytical challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC analysis of this compound, presented in a clear question-and-answer format.

Issue 1: Poor Resolution and Co-elution of Geometric Isomers (cis/trans)

  • Question: My chromatogram shows a broad or shouldered peak for this compound, suggesting co-elution of its cis and trans isomers. How can I improve the separation?

  • Answer: Co-elution of geometric isomers is a common challenge for non-polar compounds like this compound. Here’s a systematic approach to improve peak resolution:

    • Optimize the Mobile Phase: Modifying the mobile phase is often the most effective way to alter selectivity.

      • Adjust Solvent Strength: In reversed-phase HPLC, you are likely using a high percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) with water.[1] Finely tuning the organic-to-aqueous ratio is critical. A slight decrease in the organic solvent percentage can increase retention and improve resolution.

      • Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity due to different solvent properties. Methanol is a proton donor, while acetonitrile has a stronger dipole moment.

      • Isocratic vs. Gradient Elution: For isomer separations, an isocratic elution is often preferred to maximize resolution.[1] If you are using a gradient, try converting to a shallow isocratic method based on the elution conditions of the peak of interest.

    • Evaluate the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is a powerful tool.

      • Alternative C18 Phases: Not all C18 columns are the same. A C18 column with a high carbon load may provide better retention for non-polar analytes.

      • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with the double bonds in this compound, which can be effective for separating geometric isomers.

      • Shape-Selective Phases: Consider columns specifically designed for isomer separations, which often have unique bonded phases that enhance shape recognition.

    • Lower the Temperature: Reducing the column temperature can sometimes improve the separation of isomers by enhancing the subtle interaction differences with the stationary phase.

Issue 2: Co-elution with Synthesis-Related Impurities

  • Question: I suspect my this compound peak is co-eluting with impurities from the synthesis. What are the likely impurities and how can I resolve them?

  • Answer: The synthesis of this compound can result in several byproducts that may co-elute. Common synthesis routes, such as the reaction of a pentynyl magnesium halide with an allyl halide, can lead to impurities like:

    • Positional Isomers: Other C8H14 isomers may be formed.

    • Unreacted Starting Materials: Residual 2-pentyne (B165424) or allyl halides.

    • Coupling Byproducts: Side products from the Grignard reaction.

    Troubleshooting Steps:

    • Run a Blank: Inject a sample of the reaction solvent and starting materials to identify their retention times.

    • Optimize Mobile Phase Selectivity: As with geometric isomers, adjusting the organic modifier (acetonitrile vs. methanol) can help resolve the main peak from these impurities.

    • Employ a Different Stationary Phase: A cyano (CN) column can offer different selectivity for compounds with varying polarity and double bond positions compared to a C18 column.

    • Sample Preparation: Consider a simple sample cleanup step, such as a solid-phase extraction (SPE) with a non-polar sorbent, to remove more polar or more non-polar impurities before HPLC analysis.

Issue 3: Difficulty in Separating Enantiomers (Chiral Separation)

  • Question: this compound has a chiral center. How can I separate the enantiomers by HPLC?

  • Answer: Separating enantiomers requires a chiral environment. This is achieved in HPLC by using a chiral stationary phase (CSP).

    • Select a Chiral Stationary Phase (CSP):

      • Polysaccharide-Based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are the most widely used for chiral separations and are a good starting point.

      • Cyclodextrin-Based CSPs: These are also effective for separating a wide range of chiral compounds, particularly in reversed-phase mode through inclusion complexation.[2]

    • Optimize the Mobile Phase for Chiral Separation:

      • Normal Phase vs. Reversed Phase: Chiral separations can be performed in both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water or methanol/water) modes. The choice will depend on the CSP and the specific enantiomers. For a non-polar compound like this compound, normal-phase chromatography is often a good starting point for chiral separations.

      • Mobile Phase Additives: Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can sometimes improve peak shape and resolution in chiral separations, although they are less commonly required for non-polar analytes.

Frequently Asked Questions (FAQs)

  • Q1: Is HPLC the best technique for analyzing this compound?

    • A1: Due to its volatility and non-polar nature, Gas Chromatography (GC) is often the preferred method for the analysis of this compound and similar hydrocarbons.[1] However, HPLC can be used, especially for preparative separations or when GC is not available.

  • Q2: What detector should I use for this compound in HPLC?

    • A2: this compound lacks a strong chromophore, making UV detection challenging. A UV detector set to a low wavelength (e.g., < 210 nm) might provide some response, but a Refractive Index (RI) detector or a Mass Spectrometer (MS) would be more suitable for sensitive and specific detection.

  • Q3: My retention times are drifting. What could be the cause?

    • A3: Retention time drift can be caused by several factors:

      • Inadequate Column Equilibration: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.

      • Mobile Phase Composition Changes: Evaporation of the more volatile organic solvent can alter the mobile phase composition. Keep solvent reservoirs capped.

      • Temperature Fluctuations: Use a column oven to maintain a constant temperature.

      • System Leaks: Check for any leaks in the pump, injector, or fittings.

  • Q4: My peaks are tailing. What should I do?

    • A4: Peak tailing for a non-polar compound like this compound is less common but can occur due to:

      • Column Overload: Injecting too much sample. Try diluting your sample.

      • Column Contamination: A contaminated guard or analytical column can lead to poor peak shape. Flush the column with a strong solvent like isopropanol.

      • Secondary Interactions: Although less likely for this compound, interactions with active silanol (B1196071) groups on the silica (B1680970) support can cause tailing. Using a modern, high-purity silica column can minimize this.

Data Presentation

Table 1: Illustrative HPLC Method Parameters for Isomer Separation

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile/Water (85:15 v/v)Acetonitrile/Water (80:20 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C
Detector RI or MSRI or MS
Injection Vol. 10 µL10 µL
Expected Rt (cis) ~4.2 min~5.1 min
Expected Rt (trans) ~4.5 min~5.8 min
Resolution ~1.2> 2.0

Table 2: Illustrative Chiral HPLC Method Parameters

ParameterMethod C (Normal Phase)Method D (Reversed Phase)
Column Chiralpak IA (Amylose derivative)Chiralcel OJ-RH (Cellulose derivative)
Mobile Phase Hexane/Isopropanol (99:1 v/v)Acetonitrile/Water (70:30 v/v)
Flow Rate 0.8 mL/min1.0 mL/min
Column Temp. 20 °C25 °C
Detector RI or MSRI or MS
Injection Vol. 5 µL10 µL
Expected Rt (Enantiomer 1) ~6.3 min~7.5 min
Expected Rt (Enantiomer 2) ~7.1 min~8.2 min
Resolution > 1.5> 1.5

Experimental Protocols

Protocol 1: General HPLC Method for Purity Assessment (Isomer Separation)

  • System Preparation:

    • Prepare the mobile phase as specified in Table 1 (e.g., Method B). Filter and degas the mobile phase.

    • Install the appropriate column (e.g., Phenyl-Hexyl).

    • Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Run:

    • Set the HPLC parameters as per Table 1 (e.g., Method B).

    • Inject the prepared sample.

    • Acquire the chromatogram for a sufficient duration to allow all components to elute.

  • Data Analysis:

    • Integrate the peaks and calculate the purity based on the peak areas.

    • Assess the resolution between the isomeric peaks.

Protocol 2: Chiral HPLC Method for Enantiomeric Separation

  • System Preparation:

    • Prepare the mobile phase as specified in Table 2 (e.g., Method C). Ensure the solvents are of high purity and dry for normal-phase chromatography.

    • Install the appropriate chiral column (e.g., Chiralpak IA).

    • Equilibrate the column with the mobile phase at the specified flow rate for at least 60 minutes. Chiral columns often require longer equilibration times.

  • Sample Preparation:

    • Dissolve the racemic this compound sample in the mobile phase to a concentration of about 0.5 mg/mL.

    • Filter the sample through a 0.45 µm PTFE syringe filter.

  • Chromatographic Run:

    • Set the HPLC parameters as per Table 2 (e.g., Method C).

    • Inject the sample.

    • Monitor the chromatogram for the elution of the two enantiomers.

  • Data Analysis:

    • Determine the retention times and peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) if required.

Visualizations

Troubleshooting_Workflow start Co-elution Issue Identified is_isomer Isomeric Co-elution? start->is_isomer is_impurity Impurity Co-elution? is_isomer->is_impurity No optimize_mp_isomer Optimize Mobile Phase (Solvent Ratio, Solvent Type) is_isomer->optimize_mp_isomer Yes is_chiral Chiral Separation Needed? is_impurity->is_chiral No optimize_mp_impurity Optimize Mobile Phase (Solvent Selectivity) is_impurity->optimize_mp_impurity Yes select_csp Select Chiral Stationary Phase (Polysaccharide or Cyclodextrin) is_chiral->select_csp Yes change_column_isomer Change Stationary Phase (e.g., Phenyl-Hexyl) optimize_mp_isomer->change_column_isomer Not Resolved resolved Peaks Resolved optimize_mp_isomer->resolved Resolved change_column_isomer->resolved Resolved change_column_impurity Change Stationary Phase (e.g., Cyano) optimize_mp_impurity->change_column_impurity Not Resolved optimize_mp_impurity->resolved Resolved sample_prep Implement Sample Cleanup (e.g., SPE) change_column_impurity->sample_prep Not Resolved change_column_impurity->resolved Resolved sample_prep->resolved Resolved optimize_chiral_mp Optimize Chiral Mobile Phase (Normal vs. Reversed Phase) select_csp->optimize_chiral_mp optimize_chiral_mp->resolved Resolved Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mp Prepare & Degas Mobile Phase equilibrate Equilibrate Column prep_mp->equilibrate prep_sample Prepare & Filter Sample inject Inject Sample prep_sample->inject equilibrate->inject acquire Acquire Data inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Results (Purity, Resolution) integrate->calculate

References

Technical Support Center: Stereoselective Synthesis of 3-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methyl-1,4-heptadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve stereoselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

A1: A primary method for synthesizing this compound involves the reaction of dienes with ethylene (B1197577) in the presence of a catalyst. One effective catalyst system consists of a cobaltous chloride-1,2-bis(diphenylphosphino)ethane complex and triethylaluminum (B1256330).[1] This reaction can be influenced by various factors, including temperature, which affects the product distribution.

Q2: How does reaction temperature influence the yield of this compound?

A2: Reaction temperature has a significant impact on the formation of this compound. In the reaction of 1,4-hexadiene (B1233536) with ethylene, for instance, lower temperatures (around 100°C) favor the formation of C8-dienes, including this compound. As the temperature increases, the conversion of the starting material also increases, but the yield of the desired C8-dienes tends to decrease, with more residue being formed.[1]

Q3: What are the key challenges in achieving high stereoselectivity in the synthesis of this compound?

A3: The main challenge lies in controlling the formation of specific stereoisomers (e.g., E/Z isomers or enantiomers if a chiral center is introduced). The synthesis often yields a mixture of products, and achieving high stereoselectivity requires careful selection of catalysts, ligands, and reaction conditions. While specific data on the stereoselective synthesis of this compound is limited, general principles of asymmetric catalysis suggest that chiral ligands and catalysts are crucial for inducing stereoselectivity.[2][3]

Q4: Can you suggest a starting point for developing a stereoselective synthesis of this compound?

A4: A promising approach would be to adapt existing methods by introducing chiral ligands to the metal catalyst. For example, in cobalt-catalyzed reactions, replacing the achiral 1,2-bis(diphenylphosphino)ethane (B154495) ligand with a chiral phosphine (B1218219) ligand could induce enantioselectivity. Screening a library of chiral ligands is a common strategy in asymmetric catalysis to identify the optimal ligand for a specific transformation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of this compound Suboptimal Reaction Temperature: Higher temperatures can lead to the formation of byproducts and residue.[1]Optimize the reaction temperature. Based on available data, a temperature range of 80-100°C may be more selective for the desired product.[1]
Catalyst Inactivity: The cobalt complex may not be properly activated or may have decomposed.Ensure the use of dry and deoxygenated solvents and reagents. Prepare the catalyst complex under an inert atmosphere.
Poor Stereoselectivity (Mixture of Diastereomers/Enantiomers) Achiral Catalyst System: The use of an achiral ligand, such as 1,2-bis(diphenylphosphino)ethane, will not induce enantioselectivity.Introduce Chirality: Employ a chiral catalyst system. This can be achieved by using a chiral ligand in conjunction with the metal precursor. Chiral diene ligands have shown success in rhodium-catalyzed asymmetric reactions and could be explored.[2]
Incorrect Ligand Choice: The chosen chiral ligand may not be effective for this specific substrate and reaction.Ligand Screening: Systematically screen a variety of chiral ligands with different electronic and steric properties. This is a common practice to identify the most effective ligand for a desired stereochemical outcome.
Solvent Effects: The solvent can influence the stereochemical outcome of a reaction.Solvent Screening: Evaluate a range of solvents with varying polarities and coordinating abilities. Non-polar solvents are sometimes favored in stereoselective reactions.[4]
Formation of Multiple Isomers (e.g., 3-Ethyl-1,4-hexadiene) Reaction Pathway Competition: The catalyst system may promote alternative reaction pathways leading to different structural isomers.[1]Modify Catalyst or Ligand: Altering the steric and electronic properties of the catalyst or ligand can influence the regioselectivity of the reaction, favoring the formation of the desired methyl-substituted product over the ethyl-substituted one.
Reaction Conditions: Temperature and pressure can affect the relative rates of competing reaction pathways.Systematic Optimization of Conditions: Perform a design of experiments (DoE) to investigate the effects of temperature, pressure, and reactant concentrations on the product distribution.

Quantitative Data

Table 1: Temperature Dependence of the Reaction of 1,4-Hexadiene with Ethylene [1]

Reaction Temperature (°C)1,4-Hexadiene (%)2,4-Hexadiene (%)This compound (%)3-Ethyl-1,4-hexadiene (%)Residue (%)
10012.311.725.37.70.9
1306.124.912.415.81.6
1400.631.49.112.92.2
1500.131.87.813.33.3

Experimental Protocols

Key Experiment: Synthesis of this compound from 1,4-Hexadiene and Ethylene [1]

  • Reactants and Catalyst:

    • 1,4-Hexadiene (56 g)

    • Cobaltous chloride-1,2-bis(diphenylphosphino)ethane complex (0.24 g)

    • Triethylaluminum (1.5 g)

    • Ethylene (40 kg/cm ²)

  • Procedure:

    • A mixture of 56 g of 1,4-hexadiene, 0.24 g of the cobalt complex, and 1.5 g of triethylaluminum is charged into a suitable reaction vessel.

    • The reaction is carried out for 2 hours under a constant ethylene pressure of 40 kg/cm ².

    • A series of reactions can be performed at various temperatures (e.g., 100°C, 130°C, 140°C, 150°C) to determine the effect of temperature on product distribution.

    • After the reaction, the products are analyzed, for example, by gas chromatography, to determine the relative amounts of unreacted starting materials and various products.

Visualizations

experimental_workflow cluster_prep Catalyst and Reagent Preparation cluster_reaction Reaction Step cluster_analysis Analysis reagents 1,4-Hexadiene Triethylaluminum reactor Reaction Vessel (Controlled T and P) reagents->reactor catalyst Cobalt Complex catalyst->reactor products Product Mixture reactor->products ethylene Ethylene (40 kg/cm²) ethylene->reactor gc Gas Chromatography products->gc

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Poor Stereoselectivity q1 Is a chiral catalyst being used? start->q1 a1_no Use a Chiral Ligand q1->a1_no No q2 Have multiple ligands been screened? q1->q2 Yes a1_no->q2 a2_no Perform Ligand Screening q2->a2_no No q3 Have reaction conditions been optimized? q2->q3 Yes a2_no->q3 a3_no Optimize T, P, and Solvent q3->a3_no No end Improved Stereoselectivity q3->end Yes a3_no->end

Caption: Troubleshooting logic for improving stereoselectivity.

References

Technical Support Center: Synthesis of 3-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-1,4-heptadiene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Cobalt-Catalyzed Coupling of Hexadiene and Ethylene (B1197577)

This method, based on the work of Iwamoto et al. (1967), involves the reaction of 1,4-hexadiene (B1233536) or 2,4-hexadiene (B1165886) with ethylene in the presence of a cobalt complex catalyst.[1]

Issue 1: Low Yield of this compound and High Proportion of 3-Ethyl-1,4-hexadiene

  • Possible Cause: The regioselectivity of the ethylene insertion is influenced by the starting diene isomer and reaction conditions. The reaction of 1,3-hexadiene (B165228) with ethylene, for instance, predominantly yields 3-ethyl-1,4-hexadiene.[1]

  • Troubleshooting Steps:

    • Analyze Starting Material: Ensure the purity of the hexadiene starting material. If using 1,4-hexadiene, be aware that it can isomerize to 2,4-hexadiene, which can also react to form the desired product and its isomer.[1]

    • Optimize Reaction Temperature: The formation of C8-dienes is temperature-dependent. Higher temperatures can lead to decreased yields of the desired heptadiene.[1] For the reaction of 1,4-hexadiene with ethylene, a temperature range of 80-100°C is suggested for selective formation of 1,4-hexadiene, while higher temperatures favor isomerization and subsequent reaction to C8 dienes, though overall C8 diene yield may decrease at very high temperatures.[1]

    • Control Ethylene Pressure: Maintain a constant and optimal ethylene pressure as specified in the protocol (e.g., 40 kg/cm ²).[1]

Issue 2: Significant Formation of 2,4-Hexadiene and Other Isomers

  • Possible Cause: The cobalt catalyst can promote the isomerization of 1,4-hexadiene to the more thermodynamically stable conjugated 2,4-hexadiene.[1][2] This isomerization is more pronounced at higher temperatures.[1]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Operating at the lower end of the effective temperature range for the coupling reaction can minimize the rate of isomerization.

    • Limit Reaction Time: Extended reaction times can lead to a higher degree of isomerization. Monitor the reaction progress and stop it once a satisfactory conversion to the desired product is achieved.

Issue 3: Formation of Higher Oligomers and Residue

  • Possible Cause: Side reactions leading to higher molecular weight products can occur, especially at elevated temperatures.[1] This can be due to further reaction of the C8-diene products or oligomerization of the starting dienes.

  • Troubleshooting Steps:

    • Strict Temperature Control: Avoid localized overheating and maintain a uniform reaction temperature.

    • Catalyst Loading: Ensure the correct catalyst-to-substrate ratio is used. An excess of catalyst might promote side reactions.

    • Purification: Employ fractional distillation to separate the desired C8-dienes from higher boiling point residues.[1]

Method 2: Wittig Reaction (Hypothetical Route)

A plausible, though not explicitly documented, route to this compound is the Wittig reaction between 2-pentanone and the ylide derived from allyl bromide.

Issue 1: Low Yield of the Desired Alkene

  • Possible Cause: Steric hindrance around the ketone can reduce the reactivity of the Wittig reagent.[3] Additionally, the stability of the ylide plays a crucial role; non-stabilized ylides are generally more reactive.[4][5]

  • Troubleshooting Steps:

    • Choice of Base: Use a strong base (e.g., n-butyllithium, sodium amide) to ensure complete deprotonation of the phosphonium (B103445) salt to form the ylide.[6][7]

    • Reaction Conditions: The reaction should be carried out under anhydrous and inert conditions, as Wittig reagents are sensitive to water and oxygen.[6]

    • Ylide Generation: Ensure the ylide is properly formed before the addition of the ketone.

Issue 2: Formation of (E/Z)-Isomers

  • Possible Cause: The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides (like the one from allyl bromide) tend to give predominantly the (Z)-alkene, but mixtures are common.[4][8]

  • Troubleshooting Steps:

    • Schlosser Modification: For selective formation of the (E)-alkene, the Schlosser modification, which involves the use of phenyllithium (B1222949) at low temperatures, can be employed.[8]

    • Chromatographic Separation: If a mixture of isomers is formed, they will likely need to be separated by chromatography (e.g., preparative GC).

Issue 3: Difficulty in Removing Triphenylphosphine (B44618) Oxide Byproduct

  • Possible Cause: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction.

  • Troubleshooting Steps:

    • Crystallization: If the product is a solid, recrystallization may be effective.

    • Chromatography: Column chromatography is a standard method for separating the product from triphenylphosphine oxide.

    • Precipitation: In some cases, the reaction mixture can be concentrated and triturated with a non-polar solvent (like pentane (B18724) or hexane) to precipitate the triphenylphosphine oxide, which can then be filtered off.

Method 3: Grignard Reaction (Hypothetical Route)

Another potential synthesis involves the reaction of allylmagnesium bromide with 2-pentanone.

Issue 1: Low Yield of the Tertiary Alcohol Precursor

  • Possible Cause: Grignard reagents are strong bases and can deprotonate the α-hydrogens of the ketone, leading to enolization and recovery of the starting ketone upon workup.[1][9] Steric hindrance can also favor this side reaction.[1]

  • Troubleshooting Steps:

    • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to favor nucleophilic addition over enolization.

    • Slow Addition: Add the Grignard reagent slowly to the ketone solution to maintain a low concentration of the Grignard reagent and minimize side reactions.

    • Use of Additives: Certain additives, like cerium(III) chloride (Luche reaction conditions), can enhance the nucleophilicity of the organometallic reagent and suppress enolization.

Issue 2: Formation of a Reduction Product

  • Possible Cause: If the Grignard reagent has β-hydrogens, it can act as a reducing agent, converting the ketone to a secondary alcohol via a six-membered transition state.[1]

  • Troubleshooting Steps:

    • Choice of Grignard Reagent: This is less of a concern with allylmagnesium bromide as it lacks β-hydrogens relative to the magnesium-carbon bond.

    • Reaction Conditions: Lower temperatures generally disfavor the reduction pathway.

Issue 3: Formation of Wurtz Coupling Product

  • Possible Cause: The reaction of the Grignard reagent with any unreacted allyl bromide can lead to the formation of 1,5-hexadiene.

  • Troubleshooting Steps:

    • Ensure Complete Grignard Formation: Allow sufficient time for the reaction between magnesium and allyl bromide to go to completion before adding the ketone.

    • Purify Grignard Reagent: If possible, titrate the Grignard reagent to determine its concentration and use the appropriate stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What are the main side products in the cobalt-catalyzed synthesis of this compound?

A1: The primary side product is 3-ethyl-1,4-hexadiene.[1] Additionally, isomerization of the 1,4-hexadiene starting material to 2,4-hexadiene is a significant competing reaction, especially at higher temperatures.[1] Higher oligomers can also form as minor byproducts.[1]

Q2: How does temperature affect the product distribution in the cobalt-catalyzed synthesis?

A2: Temperature has a significant impact. Increasing the reaction temperature generally increases the conversion of 1,4-hexadiene but also promotes its isomerization to 2,4-hexadiene.[1] The yield of the desired C8-dienes (this compound and 3-ethyl-1,4-hexadiene) can decrease at temperatures above 130-140°C.[1]

Q3: Can this compound isomerize to a conjugated diene?

A3: Yes, non-conjugated dienes like this compound can isomerize to more stable conjugated dienes under various conditions, including the presence of acid, base, or metal catalysts.[2][10] This is a potential side reaction to be aware of during synthesis and purification.

Q4: What is the best method for purifying this compound?

A4: Due to the volatile nature of the product and the presence of isomers with similar boiling points, preparative vapor-phase chromatography (vpc) or fractional distillation are effective methods for purification.[1] For removal of high-boiling impurities, simple or vacuum distillation can be employed.[11][12][13]

Q5: Are there any specific safety precautions for the synthesis of this compound?

A5: Yes. When using the cobalt-catalyzed method, triethylaluminum (B1256330) is typically used as a co-catalyst, which is pyrophoric and reacts violently with water and air.[1] Grignard and Wittig reactions require strictly anhydrous conditions and handling of organometallic reagents, which are often air and moisture sensitive.[6][14] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data

The following table summarizes the quantitative data from the cobalt-catalyzed reaction of 1,4-hexadiene with ethylene at various temperatures, as reported by Iwamoto et al. (1967).[1]

Reaction Temperature (°C)1,4-Hexadiene (g)2,4-Hexadiene (g)This compound (g)3-Ethyl-1,4-hexadiene (g)Residue (g)
10012.311.725.37.70.9
1306.124.912.415.81.6
1400.631.49.112.92.2
1500.131.87.813.33.3

Reaction Conditions: 56 g of 1,4-hexadiene, 0.24 g of cobalt complex, 1.5 g of triethylaluminum, ethylene pressure of 40 kg/cm ², 2 hours.[1]

Experimental Protocols

Cobalt-Catalyzed Synthesis of this compound (Adapted from Iwamoto et al., 1967)[1]
  • Apparatus: A pressure vessel (e.g., a 200-mL autoclave) equipped with a magnetic stirrer.

  • Reagents:

    • 1,4-Hexadiene (or 2,4-hexadiene)

    • Cobaltous chloride-1,2-bis(diphenylphosphino)ethane complex

    • Triethylaluminum

    • Ethylene

    • A suitable solvent (e.g., 1,2-dichloroethane (B1671644) or toluene)

  • Procedure: a. Charge the pressure vessel with the solvent, the hexadiene, the cobalt complex, and the triethylaluminum under an inert atmosphere. b. Seal the vessel and raise the temperature to the desired level (e.g., 100-140°C). c. Introduce ethylene to the desired pressure (e.g., 40 kg/cm ²) and maintain this pressure throughout the reaction. d. Stir the mixture for the specified reaction time (e.g., 2-19 hours). e. After the reaction, cool the vessel, vent the excess ethylene, and open the vessel. f. Work-up the reaction mixture, which may involve quenching any remaining triethylaluminum carefully with a proton source (e.g., an alcohol), followed by washing with water. g. Dry the organic layer and remove the solvent. h. Purify the product mixture by fractional distillation or preparative gas chromatography.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products & Byproducts Hexadiene 1,4-Hexadiene or 2,4-Hexadiene ReactionVessel Pressure Vessel (e.g., 100-140°C, 40 kg/cm²) Hexadiene->ReactionVessel Ethylene Ethylene Ethylene->ReactionVessel Catalyst Cobalt Complex & Triethylaluminum Catalyst->ReactionVessel Quench Quenching ReactionVessel->Quench Extraction Extraction & Drying Quench->Extraction Distillation Fractional Distillation / Prep GC Extraction->Distillation Product This compound Distillation->Product Byproduct1 3-Ethyl-1,4-hexadiene Distillation->Byproduct1 Byproduct2 Isomerized Hexadienes Distillation->Byproduct2 Byproduct3 Higher Oligomers Distillation->Byproduct3

Caption: Experimental workflow for the cobalt-catalyzed synthesis of this compound.

Troubleshooting_Logic Start Low Yield of Desired Product? CheckByproducts High Proportion of 3-Ethyl-1,4-hexadiene? Start->CheckByproducts Yes CheckIsomers High Proportion of Isomerized Hexadiene? Start->CheckIsomers No CheckByproducts->CheckIsomers No Sol_Temp Optimize Reaction Temperature (Lower if too high) CheckByproducts->Sol_Temp Yes CheckOligomers Significant High-Boiling Residue? CheckIsomers->CheckOligomers No CheckIsomers->Sol_Temp Yes Sol_Time Reduce Reaction Time CheckIsomers->Sol_Time Yes CheckOligomers->Sol_Temp Yes Sol_Catalyst Check Catalyst Loading CheckOligomers->Sol_Catalyst Yes Sol_Purity Verify Purity of Starting Hexadiene Sol_Temp->Sol_Purity

Caption: Troubleshooting logic for low yield in the cobalt-catalyzed synthesis.

References

Technical Support Center: Catalyst Deactivation in 3-Methyl-1,4-heptadiene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers and scientists with troubleshooting strategies and frequently asked questions regarding catalyst deactivation during the polymerization of 3-Methyl-1,4-heptadiene. The information is based on established principles of olefin and diene polymerization catalysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in olefin/diene polymerization?

A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. The primary mechanisms can be broadly categorized into three types:

  • Chemical Deactivation (Poisoning): This occurs when impurities in the reaction system strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include water, oxygen, carbon monoxide, carbon dioxide, and compounds containing sulfur, nitrogen, or phosphorus.[1][2][3] For Ziegler-Natta catalysts, polar compounds like alcohols and ketones are particularly potent poisons.[1][4][5]

  • Mechanical/Physical Deactivation (Fouling/Coking): This involves the physical deposition of substances on the catalyst surface, blocking access to the active sites.[6] In polymerization, this is often caused by the formation of insoluble polymer build-up or coke, which results from side reactions like polymerization and condensation.[7][8][9]

  • Thermal Deactivation (Sintering/Degradation): High reaction temperatures can cause irreversible changes to the catalyst's structure. This can include the agglomeration of metal particles (sintering), which reduces the active surface area, or the decomposition of the catalyst complex itself.[6][10]

Q2: I am observing a rapid drop in polymerization rate. Is this catalyst deactivation?

A2: A rapid or gradual decrease in the rate of monomer consumption is a classic symptom of catalyst deactivation.[11] This could be due to the consumption of the active catalyst by impurities introduced with the monomer, solvent, or from leaks in the reactor system. Alternatively, the catalyst itself may have limited stability under the chosen reaction conditions.

Q3: Which impurities in this compound or the solvent are most critical to remove?

A3: Ziegler-Natta and metallocene catalysts, commonly used for olefin polymerization, are extremely sensitive to certain impurities.[12] Key substances to eliminate from your monomer and solvent include:

  • Water and Oxygen: These can react with and destroy the active centers of the catalyst and organoaluminum co-catalysts.[4][12]

  • Oxygenates (Alcohols, Ketones, Ethers): These compounds can coordinate strongly to the active metal center, inhibiting monomer access and leading to deactivation.[1][5] Methanol has been shown to be a particularly strong deactivating agent for Ziegler-Natta catalysts.[1]

  • Acetylenic and Allenic Compounds: Unsaturated impurities like acetylene (B1199291) can bind irreversibly to the catalytic sites, acting as potent inhibitors.[12][13]

  • Sulfur and Nitrogen Compounds: These can act as Lewis bases and poison the catalyst's active sites.[2]

Q4: Can the co-catalyst (e.g., MAO, alkylaluminum) be a source of deactivation?

A4: While essential for activation, the co-catalyst and its reactions can also contribute to deactivation. For instance, in metallocene systems, the formation of certain stable dimethylalane complexes has been identified as a pathway for catalyst deactivation, as these complexes are resistant to further monomer insertion.[11] The type and concentration of the alkylaluminum co-catalyst can also influence catalyst stability.

Troubleshooting Guide

This guide addresses common problems encountered during the polymerization of this compound.

Problem Potential Cause(s) Recommended Actions & Solutions
Low or No Polymer Yield 1. Catalyst Poisoning: Presence of water, oxygen, or other polar impurities in the monomer or solvent.[1][4][12]1a. Ensure rigorous purification of monomer and solvent. Pass them through activated alumina (B75360) and molecular sieve columns. 1b. Use high-purity inert gas (Argon or Nitrogen) and ensure all glassware and reactors are oven-dried and purged. 1c. Check for leaks in the reaction setup.
2. Incorrect Catalyst/Co-catalyst Ratio: Sub-optimal ratio leading to incomplete activation or catalyst instability.2a. Perform a systematic optimization of the Al/Metal molar ratio. 2b. Consult literature for recommended ratios for similar diene polymerizations.
3. Inactive Catalyst: The catalyst may have degraded during storage.3a. Use freshly prepared catalyst or ensure proper storage under an inert atmosphere, protected from light and moisture.
Inconsistent Polymerization Rate / Abrupt Termination 1. Impurity Influx: A sudden introduction of poisons from a leak or contaminated feed.1a. Re-verify the integrity of the reactor seals and gas lines. 1b. Ensure consistent quality of monomer and solvent being fed to the reactor.
2. Thermal Degradation: Reaction temperature is too high, causing the catalyst to decompose.[6]2a. Monitor and control the reactor temperature carefully. Exothermic reactions may require external cooling. 2b. Evaluate catalyst stability at different temperatures to determine the optimal operating window.
3. Mass Transfer Limitations: Poor mixing leading to localized "hot spots" or high monomer concentration, causing fouling.3a. Improve stirring efficiency to ensure homogeneous distribution of catalyst and monomer.
Undesirable Polymer Properties (e.g., Low Molecular Weight, Broad PDI) 1. Chain Transfer Reactions: Presence of impurities or excessive co-catalyst can increase the rate of chain transfer, limiting polymer chain growth.1a. Purify monomer to remove potential chain transfer agents. 1b. Optimize the co-catalyst concentration; excessively high concentrations can promote chain transfer to aluminum.
2. Multiple Active Site Types: In heterogeneous catalysts like Ziegler-Natta, the presence of different active sites can lead to a broad molecular weight distribution.[14]2a. If using a Ziegler-Natta catalyst, consider adding an external donor to improve stereospecificity and potentially narrow the PDI. 2b. For better control over PDI, consider using a single-site catalyst, such as a metallocene.[14]
3. Catalyst Deactivation Rate vs. Propagation Rate: If the deactivation rate is comparable to the propagation rate, it can lead to shorter polymer chains.3a. Address the root causes of deactivation (poisoning, thermal issues) to prolong the catalyst's active lifetime.

Data Presentation

Table 1: Illustrative Effect of Poisons on Ziegler-Natta Catalyst Activity

This table summarizes data from propylene (B89431) polymerization and is representative of the deactivating effects expected in other olefin/diene polymerizations. The "poisoning power" indicates the severity of deactivation.

Poisoning AgentCatalyst SystemMonomerPoisoning Power / Effect on ActivityReference
MethanolTiCl₄/ethylbenzoate/MgCl₂PropyleneStrongest deactivation; reduces the number of active sites by ~30%.[1]
AcetoneTiCl₄/ethylbenzoate/MgCl₂PropyleneModerate deactivation.[1]
Ethyl AcetateTiCl₄/ethylbenzoate/MgCl₂PropyleneWeakest deactivation among the tested agents.[1]
WaterTiCl₄/MgCl₂/Al(C₂H₅)₃EthyleneHigh concentration leads to a sharp decrease in productivity.[4]
AcetyleneZiegler-NattaPropyleneActs as a potent inhibitor, decreasing catalyst productivity.[13]
Table 2: Common Techniques for Characterizing Deactivated Catalysts

Analysis of the spent catalyst can provide direct evidence for the deactivation mechanism.

Characterization TechniqueInformation ObtainedPotential Findings Related to DeactivationReference
N₂ Adsorption-Desorption (BET) Surface area, pore volume, and pore size distribution.A significant decrease in surface area and pore volume suggests fouling or coking.[3][9]
Thermogravimetric Analysis (TGA) Mass loss as a function of temperature.Can quantify the amount of coke or polymer deposited on the catalyst surface.[9]
Elemental Analysis (ICP-MS, XRF) Elemental composition of the catalyst.Detection of elements like S, P, N can confirm poisoning by specific contaminants.[3]
Spectroscopy (FT-IR, Py-IR) Surface functional groups and acid sites.Can identify the nature of deposited coke and changes in the catalyst's acid properties.[9]

Experimental Protocols

Protocol 1: Rigorous Monomer and Solvent Purification

  • Degassing: Sparge the monomer (this compound) and solvent (e.g., toluene, heptane) with high-purity argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Drying Column: Pass the degassed liquid through a packed column containing activated alumina to remove polar impurities like water and peroxides.

  • Molecular Sieve Column: Subsequently, pass the liquid through a second column packed with activated 3Å or 4Å molecular sieves to remove residual water.

  • Storage: Store the purified monomer and solvent in a sealed flask under a positive pressure of inert gas, preferably in a glovebox.

Protocol 2: Baseline Catalyst Activity Test

  • Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer, temperature probe, and inert gas inlet/outlet. Purge the reactor thoroughly with inert gas.

  • Solvent and Monomer Addition: Add a known volume of purified solvent to the reactor and bring it to the desired reaction temperature (e.g., 50 °C). Add a precise amount of the purified this compound monomer.

  • Catalyst Injection: In a glovebox, prepare a stock solution of the catalyst and co-catalyst. Inject a precise volume of the co-catalyst (e.g., MAO) into the reactor, followed by the catalyst solution to initiate polymerization.

  • Monitoring: Monitor the reaction progress by measuring monomer consumption over time (via GC analysis of aliquots) or by tracking the temperature profile (for exothermic reactions).

  • Termination: After a set time, terminate the polymerization by injecting a quenching agent (e.g., acidified methanol).

  • Analysis: Precipitate, wash, and dry the resulting polymer. Calculate the yield and characterize the polymer's properties (e.g., molecular weight via GPC). This baseline provides a standard against which troubleshooting experiments can be compared.

Visualizations

TroubleshootingWorkflow start Problem: Low or No Polymer Yield check_impurities Check for Impurities start->check_impurities Potential Cause: Poisoning check_reagents Check Reagents & Ratios start->check_reagents Potential Cause: Activation Issue check_conditions Check Reaction Conditions start->check_conditions Potential Cause: Degradation purify Action: Rigorously Purify Monomer & Solvent check_impurities->purify check_system Action: Check System for Leaks (O2, H2O) check_impurities->check_system optimize_ratio Action: Optimize Catalyst/ Co-catalyst Ratio check_reagents->optimize_ratio fresh_catalyst Action: Use Freshly Prepared or Stored Catalyst check_reagents->fresh_catalyst control_temp Action: Verify & Control Temperature check_conditions->control_temp solution Solution: Improved Polymer Yield purify->solution check_system->solution optimize_ratio->solution fresh_catalyst->solution control_temp->solution PoisoningMechanism Simplified Poisoning of a Ziegler-Natta Active Site cluster_active Active Catalyst cluster_deactivated Deactivated Catalyst active_site Active Site [Ti]-PolymerChain propagation Propagation (Chain Growth) active_site->propagation Reacts with deactivated_site Deactivated Site [Ti]-OH + PolymerChain monomer This compound monomer->propagation Inserts into propagation->active_site Regenerates poison Poison (e.g., H₂O, ROH) poison->deactivated_site Reacts with Active Site no_reaction No Propagation deactivated_site->no_reaction LogicalRelationship cluster_symptom Symptom cluster_cause Potential Cause cluster_solution Mitigation Strategy S1 Decreased Activity C1 Poisoning (H₂O, O₂, etc.) S1->C1 C2 Fouling (Polymer Buildup) S1->C2 C3 Thermal Degradation S1->C3 M1 Monomer/Solvent Purification C1->M1 M4 Inert Atmosphere Techniques C1->M4 M2 Improve Reactor Mixing C2->M2 M3 Optimize Reaction Temperature C3->M3

References

Technical Support Center: Isomerization of 3-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 3-Methyl-1,4-heptadiene. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent the isomerization of this compound during experimental workup.

Frequently Asked Questions (FAQs)

Q1: Why does this compound isomerize during workup?

Isomerization of this compound, a non-conjugated diene, to its more stable conjugated isomers is a common issue driven by the thermodynamic stability gained from the delocalization of pi-electrons across a conjugated system.[1][2][3] This transformation is often unintentionally catalyzed by harsh workup conditions. The primary factors that promote this isomerization are:

  • Elevated Temperatures: Heat applied during quenching, solvent removal, or purification (like distillation) can provide the necessary activation energy for the double bond to migrate.[4][5]

  • Strong Acids or Bases: The presence of residual strong acids or bases in the reaction mixture can catalyze the isomerization.[4][5][6][7] Even trace amounts of acidic or basic impurities in solvents or on glassware can be problematic.

  • Transition Metal Catalysts: Some reactions utilize transition metal catalysts that, if not properly quenched or removed, can facilitate isomerization.[6]

Q2: How can I detect if isomerization has occurred?

The most reliable methods for detecting and quantifying the isomerization of this compound involve chromatographic and spectroscopic techniques. Isomers will likely have the same mass but different retention times and spectral properties.

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are powerful techniques for separating volatile isomers. The appearance of new peaks with the same mass-to-charge ratio as the desired product is a strong indicator of isomerization.[4][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between conjugated and non-conjugated dienes by differences in the chemical shifts of the olefinic protons and carbons.

Q3: What is the recommended procedure for quenching a reaction to prevent isomerization?

The quenching step is critical and must be performed carefully to neutralize reactive reagents without inducing isomerization.[4]

  • Temperature Control: Always cool the reaction mixture to a low temperature, ideally between 0°C and 5°C, using an ice-water bath before and during the quench.[4][8]

  • Mild Quenching Agents:

    • For acidic reaction mixtures, use a weak base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][5][8]

    • For reactions involving strong bases or organometallics, a neutral quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is recommended.[8]

  • Controlled Addition: Add the quenching agent slowly, dropwise, with vigorous stirring.[4] This helps to dissipate any heat generated from the neutralization reaction and prevents localized temperature spikes.[4][9]

Q4: What are the best practices for extraction and washing?

During liquid-liquid extraction, the choice of solvent and the pH of the aqueous layers are crucial.

  • Solvent Selection: Use cold, neutral, and low-boiling-point organic solvents such as diethyl ether, pentane, or ethyl acetate.[4][8] Ensure the solvents are free from acidic or basic impurities.[5][10]

  • Temperature: Perform the extraction at or below room temperature to minimize thermal stress on the molecule.[4]

  • pH Monitoring: If possible, check the pH of the aqueous layer after extraction and ensure it is neutral (pH 7-8).[4][10]

  • Washing: Wash the combined organic layers with cold, saturated sodium chloride solution (brine). This helps to remove residual water and some water-soluble impurities without introducing harsh conditions.[4]

Q5: How should I dry the organic layer and remove the solvent to avoid isomerization?

The final steps of drying and concentration are high-risk points for isomerization due to the potential for heating.

  • Drying Agents: Use a neutral, anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[4][8]

  • Solvent Removal: Remove the solvent using a rotary evaporator with the water bath temperature kept as low as possible, ideally not exceeding 30°C.[4][8][10] For very sensitive compounds, a gentle stream of inert gas (like nitrogen) at room temperature can be used.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Isomerization detected after quenching. Quenching was exothermic, causing localized heating.Cool the reaction to 0°C before quenching and add the quenching agent slowly with vigorous stirring.[4][9]
A strong acid or base was used for quenching.Use a mild quenching agent like saturated NaHCO₃ (for acids) or NH₄Cl (for bases).[4][8]
Isomerization detected after extraction/washing. The extraction solvent contained acidic or basic impurities.Use high-purity, neutral solvents. Consider passing the solvent through a plug of neutral alumina (B75360) before use.
The aqueous wash solution was too acidic or basic.Use buffered solutions or adjust the pH of the wash to neutral (pH 7-8).[4][10]
Isomerization detected after solvent removal. The temperature of the rotary evaporator bath was too high.Keep the water bath temperature at or below 30°C.[8][10]
The product was concentrated to dryness and heated.Remove the final traces of solvent under a high vacuum without external heating.
Isomerization occurs during storage. The purified compound is stored in the presence of light or trace acid/base.Store the compound as a dilute solution in a non-acidic, aprotic solvent at low temperatures (-20°C) under an inert atmosphere.[5]

Quantitative Data Summary

The following table presents hypothetical data to illustrate the impact of different workup conditions on the isomerization of this compound.

Condition Parameter Value Isomerization to Conjugated Diene (%)
Quenching Temperature Temperature0 °C< 1%
25 °C (Room Temp)5 - 10%
50 °C> 25%
Quenching Agent (for acidic rxn) AgentSaturated NaHCO₃< 1%
1M NaOH15 - 20%
Solvent Removal Temperature≤ 30 °C< 2%
40 °C8 - 12%
50 °C> 20%
pH of Aqueous Wash pH7< 1%
45 - 8%
1010 - 15%

Detailed Experimental Protocols

Protocol 1: General Workup Procedure to Minimize Isomerization

This protocol outlines the recommended steps for quenching a reaction and isolating this compound while minimizing the risk of isomerization.

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0-5°C using an ice-water bath.[4][8]

  • Quenching:

    • Slowly and dropwise, add a pre-cooled, mild quenching agent (e.g., saturated aqueous NaHCO₃ or NH₄Cl) to the vigorously stirred reaction mixture.[4]

    • Monitor the temperature of the reaction mixture to ensure it does not rise significantly.

    • Continue stirring at 0-5°C for 10-15 minutes after the addition is complete.

  • Extraction:

    • Transfer the cooled mixture to a separatory funnel.

    • Extract the product with a cold, neutral, low-boiling-point solvent (e.g., diethyl ether or pentane) three times.[4][8] Use pre-cooled solvents for optimal results.

  • Washing:

    • Combine the organic extracts.

    • Wash the combined organic layer once with cold, saturated aqueous sodium chloride (brine).[4]

  • Drying:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4][8]

    • Filter to remove the drying agent.

  • Solvent Removal:

    • Concentrate the filtrate using a rotary evaporator.

    • Crucially, maintain the water bath temperature at or below 30°C. [8][10]

    • Do not evaporate to complete dryness if the product is to be heated further. It is better to leave a small amount of solvent and remove it under a high vacuum at room temperature.

Visualizations

IsomerizationPathway A This compound (Non-conjugated, Less Stable) B 3-Methyl-2,4-heptadiene (Conjugated, More Stable) A->B Heat, Acid, or Base

Caption: Isomerization of this compound to a more stable conjugated diene.

TroubleshootingTree Start Isomerization Observed? Quench Was quench performed at > 5°C? Start->Quench Yes Reagent Was a strong acid/base used? Quench->Reagent No Sol1 Action: Use ice bath (0-5°C) during quench. Quench->Sol1 Yes SolventRemoval Was solvent removed at > 30°C? Reagent->SolventRemoval No Sol2 Action: Use mild reagents (e.g., sat. NaHCO₃, brine). Reagent->Sol2 Yes Sol3 Action: Use low temp bath (≤ 30°C) for rotary evaporator. SolventRemoval->Sol3 Yes End Problem Persists: Consider chromatography on deactivated silica/alumina. SolventRemoval->End No Sol1->Reagent Sol2->SolventRemoval Sol3->End

Caption: Decision tree for troubleshooting the cause of isomerization during workup.

WorkupWorkflow Start Reaction Complete Cool 1. Cool Reaction to 0-5°C Start->Cool Quench 2. Quench with Cold, Mild Reagent Cool->Quench Extract 3. Extract with Cold, Neutral Solvent Quench->Extract Wash 4. Wash with Cold Brine Extract->Wash Dry 5. Dry over Na₂SO₄ or MgSO₄ Wash->Dry Concentrate 6. Concentrate at ≤ 30°C Dry->Concentrate End Isolated Product Concentrate->End

Caption: Recommended step-by-step workflow for minimizing isomerization.

References

Technical Support Center: Characterization of 3-Methyl-1,4-heptadiene and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the characterization of 3-Methyl-1,4-heptadiene and its byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the synthesis of this compound?

A1: The synthesis of this compound, particularly from isoprene (B109036) and ethylene, can lead to the formation of several isomeric byproducts. The most commonly reported byproduct is 3-ethyl-1,4-hexadiene. Other potential byproducts include various positional and geometric isomers of methyl-heptadienes and ethyl-hexadienes, as well as other C8H14 dienes. The formation and distribution of these byproducts are highly dependent on the catalytic system and reaction conditions used.

Q2: Why is it challenging to separate this compound from its isomeric byproducts using Gas Chromatography (GC)?

A2: The primary challenge lies in the similar physicochemical properties of the isomers, such as boiling points and polarities. This often leads to co-elution or poor resolution of peaks in a gas chromatogram. Achieving baseline separation of all C8H14 diene isomers can be difficult with standard GC columns and temperature programs.

Q3: How can Mass Spectrometry (MS) be used to differentiate between this compound and its isomers if they co-elute?

A3: While challenging, MS can provide some distinguishing information. Isomers with the same molecular formula (C8H14) will have the same molecular ion peak (m/z 110). However, their fragmentation patterns upon electron ionization can differ. By carefully examining the relative abundances of key fragment ions, it may be possible to distinguish between co-eluting isomers. For unambiguous identification, coupling GC with a high-resolution mass spectrometer (HRMS) can provide exact mass measurements, further aiding in structural elucidation.

Q4: What are the key challenges in characterizing this compound and its byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy?

A4: The main challenge in NMR analysis is the potential for significant signal overlap in the ¹H NMR spectrum, particularly in the olefinic and aliphatic regions. The structural similarities of the isomers can result in very similar chemical shifts and complex coupling patterns that are difficult to resolve and assign unambiguously. Two-dimensional NMR techniques, such as COSY and HSQC, are often necessary to fully elucidate the structures and differentiate between isomers.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue: Poor resolution or co-elution of peaks for C8H14 isomers.

  • Troubleshooting Steps:

    • Optimize the GC column:

      • Use a high-resolution capillary column: A longer column (e.g., 60 m or 100 m) with a smaller internal diameter (e.g., 0.25 mm) will provide higher theoretical plates and better separation.

      • Select an appropriate stationary phase: A non-polar stationary phase like 100% dimethylpolysiloxane is a good starting point. For more challenging separations, a mid-polarity phase may offer different selectivity.

    • Optimize the temperature program:

      • Employ a slower temperature ramp rate (e.g., 1-2 °C/min) during the elution of the C8H14 isomers. This increases the interaction time with the stationary phase and can significantly improve resolution.

      • Start with a lower initial oven temperature to improve the focusing of the analytes at the head of the column.

    • Adjust the carrier gas flow rate: Ensure the linear velocity of the carrier gas (typically Helium for GC-MS) is set to the optimal value for your column's dimensions to maximize efficiency.

Issue: Peak tailing for this compound and related compounds.

  • Troubleshooting Steps:

    • Check for active sites in the GC system:

      • Injector Liner: The glass liner in the injector can have active silanol (B1196071) groups that interact with analytes. Use a deactivated liner or replace it if it's old or contaminated.

      • Column Contamination: Non-volatile residues at the head of the column can cause peak tailing. Trim the first 10-20 cm of the column.

    • Optimize injection parameters: Ensure the injection volume and split ratio are appropriate to avoid overloading the column.

Mass Spectrometry (MS) Analysis

Issue: Difficulty in distinguishing isomers based on their mass spectra.

  • Troubleshooting Steps:

    • Careful examination of fragmentation patterns: Even if the mass spectra are similar, there may be subtle but consistent differences in the relative abundances of certain fragment ions. Create a library of the mass spectra of your known standards for comparison.

    • Use of soft ionization techniques: Techniques like chemical ionization (CI) can produce less fragmentation and a more abundant molecular ion, which can be useful for confirming the molecular weight of each component in a mixture.

    • Utilize high-resolution mass spectrometry (HRMS): HRMS provides exact mass measurements, which can help to confirm the elemental composition of fragment ions and provide greater confidence in structural assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Severe signal overlap in the ¹H NMR spectrum.

  • Troubleshooting Steps:

    • Acquire spectra at a higher magnetic field strength: A higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will provide better signal dispersion and can resolve overlapping multiplets.

    • Employ 2D NMR techniques:

      • COSY (Correlation Spectroscopy): Helps to identify coupled proton networks.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the carbon skeleton.

    • Use of selective 1D NMR experiments: Techniques like 1D-TOCSY or 1D-NOESY can be used to selectively excite specific protons and observe their correlations, helping to deconstruct complex spectra.

Data Presentation

Table 1: Kovats Retention Indices (KI) of this compound and Common Isomeric Byproducts on a Standard Non-Polar GC Column.

CompoundMolecular FormulaCAS NumberKovats Retention Index (KI)
This compoundC8H141603-01-6715[1]
(E)-4-Methyl-1,3-heptadieneC8H1417603-57-5800.4[2]
(Z,E)-2,6-OctadieneC8H14N/A798-801.6[3]
1,2-OctadieneC8H141072-19-1N/A
(5Z)-3-Methyl-1,5-heptadieneC8H144894-62-6N/A

Note: Kovats retention indices are dependent on the specific GC conditions and column used. The values presented here are for reference on a standard non-polar (e.g., dimethylpolysiloxane) stationary phase.

Table 2: Key Mass Spectral Fragments (m/z) for this compound and an Isomeric Byproduct.

CompoundMolecular Ion (m/z)Top Peak (m/z)2nd Highest (m/z)3rd Highest (m/z)
This compound[1]110816768
(E)-4-Methyl-1,3-heptadiene[2]110956741
(5Z)-3-Methyl-1,5-heptadiene[4]110559529

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound and Byproducts

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: 60 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 100% dimethylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 2 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Injector:

    • Temperature: 250 °C.

    • Injection volume: 1 µL.

    • Split ratio: 50:1.

  • MS Parameters:

    • Ion source temperature: 230 °C.

    • Quadrupole temperature: 150 °C.

    • Electron energy: 70 eV.

    • Scan range: m/z 35-350.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Instrumentation: 500 MHz NMR spectrometer or higher.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample (or sample mixture) in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Spectral width: 12 ppm.

    • Number of scans: 16-32.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Spectral width: 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

  • 2D NMR (if necessary for resolving ambiguities):

    • COSY: To establish ¹H-¹H coupling networks.

    • HSQC: To identify ¹H-¹³C one-bond correlations.

    • HMBC: To identify ¹H-¹³C long-range (2-3 bond) correlations.

Visualizations

GC_Troubleshooting_Workflow start Poor Peak Resolution (Co-elution) col_opt Optimize GC Column (Length, Stationary Phase) start->col_opt temp_opt Optimize Temperature Program (Slower Ramp, Lower Initial T) start->temp_opt flow_opt Adjust Carrier Gas Flow Rate (Optimal Linear Velocity) start->flow_opt result Improved Separation col_opt->result Success no_improvement Still Co-eluting col_opt->no_improvement No/Minor Improvement temp_opt->result Success temp_opt->no_improvement No/Minor Improvement flow_opt->result Success flow_opt->no_improvement No/Minor Improvement ms_analysis Proceed to MS Deconvolution (Unique Fragment Ions) no_improvement->ms_analysis

Caption: Troubleshooting workflow for poor GC peak resolution.

NMR_Analysis_Pathway start Ambiguous Structure h1_nmr 1D ¹H NMR start->h1_nmr overlap Signal Overlap in ¹H NMR h1_nmr->overlap c13_nmr 1D ¹³C NMR two_d_nmr 2D NMR Experiments c13_nmr->two_d_nmr overlap->c13_nmr Yes structure Unambiguous Structure Elucidation overlap->structure No cosy COSY (H-H Correlations) two_d_nmr->cosy hsqc HSQC (C-H Direct Correlations) two_d_nmr->hsqc hmbc HMBC (C-H Long-Range) two_d_nmr->hmbc cosy->structure hsqc->structure hmbc->structure

Caption: Decision pathway for NMR-based structural elucidation.

References

Technical Support Center: Scaling Up 3-Methyl-1,4-heptadiene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3-Methyl-1,4-heptadiene, from laboratory scale to pilot plant implementation. The content is structured to address potential challenges through detailed troubleshooting guides and frequently asked questions.

Synthesis Overview: The Wittig Reaction

The recommended synthetic route for this compound is the Wittig reaction. This versatile and widely used method involves the reaction of a phosphorus ylide with a ketone to form the desired alkene. In this specific synthesis, 2-pentanone is reacted with an allylic phosphorus ylide generated from allyltriphenylphosphonium bromide.

A significant advantage of the Wittig reaction is its reliability in forming carbon-carbon double bonds.[1] However, a key challenge, particularly during scale-up, is the stoichiometric formation of triphenylphosphine (B44618) oxide as a byproduct, which can complicate purification.[2]

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction for synthesizing this compound?

A1: The synthesis is achieved via a Wittig reaction between 2-pentanone and the ylide generated from allyltriphenylphosphonium bromide. The ylide is typically formed in situ using a strong base.[3]

Q2: Why was the Wittig reaction chosen for this synthesis?

A2: The Wittig reaction is a robust and well-established method for creating carbon-carbon double bonds from carbonyl compounds.[4] It is particularly suitable for this synthesis due to the commercial availability of the starting materials.

Q3: What are the main challenges when scaling this reaction from the lab to a pilot plant?

A3: The primary challenges include:

  • Heat Management: The Wittig reaction can be exothermic, and efficient heat removal is critical at a larger scale to prevent side reactions and ensure safety.[5]

  • Mixing: Ensuring homogeneous mixing in a large reactor is essential to maintain consistent reaction rates and temperatures.[5]

  • Byproduct Removal: The separation of the triphenylphosphine oxide byproduct from the final product can be difficult, especially with large quantities.[6]

  • Purification: The volatility of this compound requires careful optimization of distillation parameters to achieve high purity.

Q4: What safety precautions should be taken?

A4: this compound and its precursors are flammable. Standard laboratory and pilot plant safety protocols for handling flammable organic compounds should be strictly followed. This includes working in a well-ventilated area, using spark-proof equipment, and having appropriate fire suppression systems in place. Personal protective equipment, including safety glasses, gloves, and flame-retardant lab coats, is mandatory.[7]

Experimental Protocols

Laboratory Scale Synthesis of this compound

This protocol is for a typical lab-scale synthesis and may require optimization based on specific laboratory conditions.

Materials:

  • Allyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • 2-Pentanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend allyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add n-BuLi (1.05 equivalents) dropwise via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C. The solution will typically turn a deep red or orange color, indicating ylide formation. Stir the mixture at this temperature for one hour.

  • Wittig Reaction: Add 2-pentanone (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the ylide solution at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify by fractional distillation to obtain this compound. The boiling point of this compound is approximately 114-115 °C.[8]

Troubleshooting Guides

Laboratory Scale
Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete ylide formation due to wet solvent or glassware.Ensure all glassware is flame-dried and solvents are anhydrous. Traces of water will quench the strong base and the ylide.
Inactive n-BuLi.Use a freshly titrated or newly purchased bottle of n-BuLi.
Steric hindrance with the ketone.While 2-pentanone is not highly hindered, for more hindered ketones, longer reaction times or gentle heating may be required.[9]
Presence of Unreacted Starting Material Insufficient reaction time or temperature.Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or gently warming the mixture.
Ylide instability.Generate the ylide and use it immediately. Do not store the ylide solution for extended periods.
Difficult Purification Co-elution of product and triphenylphosphine oxide.If distillation is not sufficient, consider alternative methods for triphenylphosphine oxide removal, such as precipitation from a non-polar solvent like hexane (B92381) or pentane (B18724) followed by filtration through a silica (B1680970) plug.[5]
Formation of Isomeric Impurities Non-stabilized ylides can sometimes lead to mixtures of E/Z isomers, although this is less of a concern with a terminal alkene.The use of non-stabilized ylides generally favors the Z-alkene.[10] For this specific product, geometric isomerism at the newly formed double bond is not possible.
Pilot Plant Scale-Up
Issue Potential Cause Recommended Solution
Poor Heat Dissipation / Runaway Reaction The surface-area-to-volume ratio decreases upon scale-up, leading to less efficient heat transfer.[5]Use a jacketed reactor with a high-efficiency heat transfer fluid and a robust temperature control system. Consider semi-batch addition of the ketone to control the rate of the exothermic reaction.[5]
Inadequate Mixing Formation of "hot spots" and localized high concentrations of reactants due to inefficient stirring.Select an appropriate agitator design (e.g., pitched-blade turbine) and agitation speed to ensure good mixing throughout the reactor volume. Computational Fluid Dynamics (CFD) modeling can aid in optimizing mixing parameters.
Challenges in Byproduct Removal Filtration of large quantities of triphenylphosphine oxide can be slow and inefficient.Develop a scalable method for byproduct removal. Precipitation of triphenylphosphine oxide by changing the solvent system (e.g., adding a non-polar solvent like cyclohexane) followed by filtration or centrifugation can be effective at the pilot scale.[4]
Low Purity After Distillation Inefficient separation of the product from residual solvent and low-boiling impurities.Utilize a fractional distillation column with a sufficient number of theoretical plates. Optimize the reflux ratio and take-off rate to achieve the desired purity.[11]
Phase Separation Issues During Work-up Formation of emulsions or slow phase separation with large volumes of aqueous and organic layers.Allow for adequate settling time in the reactor or a separate extraction vessel. The addition of brine can help to break emulsions.

Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_start Start ylide_formation Ylide Formation (Allyltriphenylphosphonium bromide + n-BuLi in THF at 0°C) lab_start->ylide_formation wittig_reaction Wittig Reaction (Add 2-Pentanone, warm to RT) ylide_formation->wittig_reaction workup Aqueous Work-up (Quench with NH4Cl, Extract with Ether) wittig_reaction->workup purification Purification (Fractional Distillation) workup->purification lab_product Pure this compound purification->lab_product pilot_start Start ylide_formation_pilot Ylide Formation (Controlled addition of n-BuLi in jacketed reactor) pilot_start->ylide_formation_pilot wittig_reaction_pilot Wittig Reaction (Semi-batch addition of 2-Pentanone with temperature control) ylide_formation_pilot->wittig_reaction_pilot workup_pilot Work-up & Byproduct Removal (Aqueous quench, phase separation, TPPO precipitation/filtration) wittig_reaction_pilot->workup_pilot purification_pilot Purification (Pilot-scale fractional distillation column) workup_pilot->purification_pilot pilot_product Bulk this compound purification_pilot->pilot_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction check_reagents Verify Reagent Quality? (Anhydrous solvents, active base) start->check_reagents check_ylide Check Ylide Formation? check_conditions Optimize Reaction Conditions? (Time, Temperature) check_ylide->check_conditions Yes ylide_bad Improve ylide formation protocol check_ylide->ylide_bad No check_reagents->check_ylide Yes reagents_bad Re-run with fresh/dry reagents check_reagents->reagents_bad No conditions_bad Increase reaction time/temperature check_conditions->conditions_bad No success Yield Improved check_conditions->success Yes reagents_ok Reagents OK reagents_bad->start ylide_ok Ylide Formation OK ylide_bad->start conditions_ok Conditions Optimized conditions_bad->start

Caption: Troubleshooting logic for low yield in the Wittig synthesis.

References

Technical Support Center: The Impact of Solvent Purity on 3-Methyl-1,4-heptadiene Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address challenges related to the synthesis of 3-Methyl-1,4-heptadiene, with a specific focus on the critical role of solvent purity in influencing reaction kinetics and overall success. While specific kinetic data for this compound is not extensively available in published literature, this guide draws upon established principles of analogous organometallic and olefination reactions commonly used for diene synthesis.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the synthesis of this compound, particularly when employing methods sensitive to solvent impurities, such as Grignard or Wittig-type reactions.

Issue 1: Reaction Fails to Initiate or Proceeds at an Extremely Slow Rate

  • Question: My attempt to synthesize this compound is not proceeding. I see no consumption of starting materials, and the reaction mixture remains unchanged. What are the likely causes related to solvent purity?

  • Answer: A failure to initiate is a common problem, often directly linked to solvent quality. Here is a systematic approach to troubleshoot this issue:

    Potential Cause Explanation Recommended Action
    Presence of Protic Impurities (e.g., Water, Alcohols) If you are using a Grignard-based synthesis, Grignard reagents are extremely strong bases and will be rapidly quenched by even trace amounts of water or alcohol in the solvent.[1][2] This acid-base reaction is much faster than the desired carbon-carbon bond formation, effectively consuming your reagent. Similarly, phosphonium (B103445) ylides used in Wittig reactions can be hydrolyzed by water.[3]- Use freshly dried, anhydrous solvent. Ethereal solvents like diethyl ether or THF should be dried over a suitable drying agent (e.g., sodium/benzophenone) and distilled under an inert atmosphere immediately before use. - Flame-dry all glassware under vacuum or in an oven to remove adsorbed moisture. - Ensure an inert atmosphere (e.g., dry nitrogen or argon) is maintained throughout the setup and reaction.
    Presence of Carbonyl Impurities (e.g., Acetone) Acetone is a common impurity in some grades of solvents like isopropanol (B130326) and can also be a residue from cleaning glassware.[4] Aldehydes and ketones will react with both Grignard reagents and Wittig reagents, leading to undesired side products and consumption of the active reagent.- Use high-purity, spectroscopy-grade solvents. - Verify the purity of your solvent via GC-MS or NMR if you suspect contamination. - Avoid cleaning glassware with acetone immediately before a moisture-sensitive reaction; rinse with a less reactive solvent and dry thoroughly.
    Peroxide Formation in Ethereal Solvents Solvents like diethyl ether and THF can form explosive peroxides upon storage and exposure to air. Peroxides can initiate unwanted radical side reactions and may also interfere with the desired reaction pathway.- Test for peroxides before using aged ethereal solvents. - Purify the solvent by passing it through an activated alumina (B75360) column to remove peroxides.

Issue 2: Low Yield of this compound with a Mixture of Byproducts

  • Question: The reaction is working, but I am getting a very low yield of the desired this compound, and my crude product analysis (TLC, GC-MS) shows multiple other compounds. How can solvent purity contribute to this?

  • Answer: Low yields and the formation of byproducts are often indicative of competing side reactions, which can be exacerbated by solvent impurities.

    Potential Cause Explanation Recommended Action
    Partial Quenching of the Active Reagent A suboptimal level of moisture or other reactive impurities in the solvent might not completely halt the reaction but will consume a significant portion of your Grignard or Wittig reagent. This leads to incomplete conversion of the starting material and a lower yield.- Re-evaluate your solvent drying technique. Ensure the solvent is truly anhydrous. - Consider using a solvent from a freshly opened bottle of anhydrous grade solvent.
    Wurtz-type Coupling (for Grignard reactions) In some cases, the Grignard reagent can react with the starting alkyl halide, leading to a coupling byproduct. The presence of certain impurities can sometimes promote these side reactions.- Ensure slow, controlled addition of the alkyl halide to the magnesium turnings during Grignard formation to keep its concentration low. - Use high-purity magnesium and alkyl halide.
    Solvent-Induced Isomerization or Decomposition Depending on the reaction conditions and the specific catalytic system used, the solvent itself could play a role in the isomerization of the desired 1,4-diene to a more stable conjugated 1,3-diene, or potentially other decomposition pathways.- Screen different anhydrous solvents. For instance, some reactions may proceed more cleanly in THF versus diethyl ether, or in a non-polar solvent like toluene (B28343) (if the reaction chemistry allows).

Frequently Asked Questions (FAQs)

  • Q1: What is the maximum acceptable water content in a solvent for a Grignard-based synthesis of a diene?

    • A1: For optimal results, the water content should be as low as possible, ideally below 50 ppm (0.005%). While some reactions might tolerate slightly higher levels, any significant amount of water will titrate out your Grignard reagent, leading to reduced yields.[2][5] It is imperative to use solvents specifically designated as "anhydrous" and to employ proper techniques for handling air- and moisture-sensitive reagents.[6]

  • Q2: Can I use a "reagent grade" solvent instead of an "anhydrous" grade solvent if I dry it myself?

    • A2: Yes, this is a common practice in many research labs. However, the drying procedure must be rigorous. For example, THF is often dried by refluxing over sodium metal with benzophenone (B1666685) as an indicator until a persistent deep blue or purple color indicates that the solvent is free of water and oxygen. It is crucial to follow established and safe laboratory procedures for solvent drying.

  • Q3: My reaction involves a Wittig reagent. Are they as sensitive to solvent purity as Grignard reagents?

    • A3: Wittig reagents (phosphonium ylides) are also strong bases and are sensitive to protic impurities like water and alcohols, which will protonate the ylide and render it unreactive.[3] While perhaps slightly more tolerant than Grignard reagents in some instances, the use of anhydrous solvents and inert atmosphere techniques is still highly recommended to ensure high yields and reproducibility.[7]

  • Q4: How can I be certain that my solvent is the source of the problem?

    • A4: A good way to diagnose a solvent issue is to run a control experiment. If a reaction has failed, repeat it using a fresh bottle of high-purity anhydrous solvent from a reputable supplier, while keeping all other parameters and reagents the same. If the reaction then proceeds as expected, it strongly implicates the purity of the original solvent.

Hypothetical Experimental Protocol: Synthesis of this compound via a Grignard Reaction

This protocol is a generalized example and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Objective: To synthesize this compound from 1-chloro-2-butene (B1196595) and an appropriate Grignard reagent.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Propyl bromide

  • 1-chloro-2-butene

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask. Add a small crystal of iodine as an initiator.

    • In the dropping funnel, place a solution of propyl bromide in anhydrous diethyl ether.

    • Add a small amount of the propyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a loss of the iodine color. If it doesn't start, gentle warming may be required.

    • Once initiated, add the remaining propyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the propylmagnesium bromide.

  • Coupling Reaction:

    • Cool the Grignard solution in an ice bath.

    • Add a solution of 1-chloro-2-butene in anhydrous diethyl ether to the dropping funnel.

    • Add the 1-chloro-2-butene solution dropwise to the stirred, cooled Grignard reagent.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation to obtain this compound.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Synthesis cluster_purification Workup & Purification reagent_prep Prepare Anhydrous Solvent & Glassware grignard_formation Form Propylmagnesium Bromide reagent_prep->grignard_formation Anhydrous Ether coupling Couple with 1-chloro-2-butene grignard_formation->coupling Grignard Reagent quench Quench Reaction coupling->quench Reaction Mixture extract Extract Product quench->extract dry Dry Organic Layer extract->dry distill Fractional Distillation dry->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Reaction Fails or Low Yield q1 Is the solvent certified anhydrous and from a fresh source? start->q1 action1 Use fresh, certified anhydrous solvent. Re-dry existing solvent rigorously. q1->action1 No q2 Was all glassware flame-dried under an inert atmosphere? q1->q2 Yes a1_yes Yes a1_no No end Re-run experiment with improved conditions. action1->end action2 Ensure all glassware is meticulously dried and assembled under N2 or Ar. q2->action2 No q3 Are starting materials (halides, Mg) of high purity and dry? q2->q3 Yes a2_yes Yes a2_no No action2->end action3 Purify starting materials. Use fresh, high-quality reagents. q3->action3 No q3->end Yes, consider other kinetic factors. a3_yes Yes a3_no No action3->end

Caption: Troubleshooting logic for solvent purity issues.

References

addressing baseline noise in GC-FID analysis of 3-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gas Chromatography-Flame Ionization Detection (GC-FID) analysis, with a special focus on addressing challenges encountered during the analysis of volatile compounds like 3-Methyl-1,4-heptadiene. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving baseline noise in your GC-FID analysis of this compound.

Issue: High Baseline Noise

Question: My GC-FID chromatogram for this compound shows a high and noisy baseline. What are the potential causes and how can I fix it?

Answer: High baseline noise can originate from several sources within your GC-FID system. Follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Initial System Checks

Before delving into more complex troubleshooting, ensure basic system parameters are correct.

  • Gas Supply: Verify the purity and pressure of your carrier gas (typically Helium or Hydrogen), Hydrogen, and air supply. Contaminated gases are a common source of baseline noise.[1][2] Ensure gas cylinders are not nearly empty, as contaminants can concentrate at the bottom of the tank.

  • Gas Flow Rates: Check that the flow rates for the carrier gas, hydrogen, and air are set to the recommended values for your column and detector. Incorrect flow rates can lead to an unstable flame and increased noise.[1][3]

  • Leaks: Perform a thorough leak check of the entire system, from the gas lines to the injector and detector fittings. Leaks can introduce atmospheric oxygen and other contaminants, leading to a noisy baseline.[1][4]

Step 2: Isolate the Source of the Noise

A logical sequence of tests can help pinpoint the origin of the noise.

  • Inlet Contamination: Cool down the injector. If the baseline noise decreases significantly, the source is likely within the inlet.[5]

  • Column Bleed: Disconnect the column from the detector and cap the detector inlet. If the noise disappears, the column is the likely source of the bleed.

  • Detector Contamination: If the noise persists after disconnecting the column, the issue is likely within the detector itself or the gas supplies.

Step 3: Address the Identified Source

Based on the isolation tests, take the following corrective actions:

  • Contaminated Gas Supply:

    • Action: Install or replace in-line gas purifiers for carrier and detector gases to remove moisture, oxygen, and hydrocarbons.[6]

    • Verification: A significant drop in baseline noise should be observed.

  • Septum Bleed:

    • Symptom: Ghost peaks or a rising baseline, especially at higher temperatures.[7][8]

    • Action: Replace the injector septum with a high-quality, low-bleed septum. Avoid over-tightening the septum nut.[9] Condition new septa before use.

    • Verification: Run a blank gradient to confirm the absence of bleed peaks.

  • Inlet Liner Contamination:

    • Symptom: Random spikes and poor peak shape.[9]

    • Action: Replace the inlet liner. Use a deactivated liner appropriate for your application.

    • Verification: Injection of a standard should show improved peak shape and a quieter baseline.

  • Column Bleed:

    • Symptom: A steadily rising baseline with increasing temperature.[3][4]

    • Action:

      • Condition the column: Bake out the column at a temperature slightly above your method's maximum temperature (but below the column's maximum operating temperature) for several hours.[10]

      • Trim the column: If conditioning does not resolve the issue, trim 10-15 cm from the inlet side of the column.

      • Replace the column: If the bleed persists, the column may be permanently damaged and require replacement.[4]

  • Detector (FID) Contamination:

    • Symptom: Gradual increase in noise over time, spiking, or reduced sensitivity.[2][11][12]

    • Action: Clean the FID jet and collector. For heavy contamination, sonication in appropriate solvents may be necessary.[13]

    • Verification: The baseline should be significantly quieter and more stable after cleaning.

Illustrative Impact of Troubleshooting on Baseline Noise

The following table provides illustrative quantitative data on the potential reduction in baseline noise after performing key troubleshooting steps. Actual values may vary depending on the instrument, its condition, and the severity of the issue.

Troubleshooting ActionTypical Baseline Noise Before (pA)Expected Baseline Noise After (pA)Potential Noise Reduction
Replacing Contaminated Gas Cylinder & Installing Purifiers25 - 405 - 1060 - 87.5%
Replacing Worn/Bleeding Septum15 - 305 - 857 - 83%
Replacing Contaminated Inlet Liner12 - 255 - 750 - 78%
Conditioning a Bleeding Column20 - 358 - 1250 - 71%
Cleaning a Contaminated FID18 - 306 - 1056 - 77%

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable baseline noise level for GC-FID analysis?

A1: An acceptable baseline noise level for a stable GC-FID system is typically in the range of 5-20 picoamperes (pA).[6] However, this can vary depending on the specific instrument, detector age, and gas purity.

Q2: How often should I replace my septum and inlet liner?

A2: For routine analysis, it is good practice to replace the septum daily or after every 100-200 injections to prevent leaks and bleed.[8] The inlet liner should be inspected regularly and replaced when it appears dirty or after a few hundred injections, especially when analyzing complex matrices.

Q3: Can the sample solvent affect the baseline noise?

A3: Yes, the choice of solvent can impact the baseline. Using a high-purity, GC-grade solvent that is compatible with your stationary phase is crucial.[11][14] Solvents that are not fully volatilized or are incompatible with the phase can contribute to baseline disturbances. For this compound, volatile, non-polar solvents like hexane (B92381) or pentane (B18724) are suitable.[11]

Q4: What are "ghost peaks" and how do they relate to baseline noise?

A4: Ghost peaks are extraneous peaks in your chromatogram that do not come from your sample. They are often caused by contamination from sources like septum bleed, contaminated gas lines, or carryover from previous injections.[7][8] While not strictly "noise," they represent a baseline disturbance and can interfere with the quantification of your target analytes.

Q5: Can electronic issues cause baseline noise?

A5: Yes, electronic problems can manifest as baseline noise. This can include loose connections, faulty cables, or issues with the detector electronics.[2] If you have ruled out all other chromatographic sources of noise, it is advisable to have a qualified service engineer inspect the instrument's electronics.

Experimental Protocols

This section provides a detailed methodology for the GC-FID analysis of this compound.

Protocol: Quantitative Analysis of this compound

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane or pentane) at a concentration of 1000 µg/mL.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dilute them with the chosen solvent to fall within the calibration range. A starting concentration of approximately 1 mg/mL with a high split ratio is a good starting point.[11]

  • Transfer the prepared standards and samples into 2 mL autosampler vials.

2. GC-FID Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating volatile hydrocarbons.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/Splitless injector.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Hold at 150°C for 2 minutes.

  • Detector Temperature: 300°C.

  • FID Gas Flows:

    • Hydrogen: 30 mL/min.

    • Air: 300 mL/min.

    • Makeup Gas (Nitrogen or Helium): 25 mL/min.

3. Data Analysis:

  • Integrate the peak area of this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.

Visualizations

Troubleshooting Workflow for Baseline Noise

The following diagram illustrates a logical workflow for diagnosing and resolving baseline noise issues in GC-FID analysis.

GC_FID_Troubleshooting start High Baseline Noise Detected gas_check Check Gas Supply (Purity, Pressure, Leaks) start->gas_check flow_check Verify Gas Flow Rates (Carrier, H2, Air) gas_check->flow_check inlet_check Isolate Inlet (Cool Down Injector) flow_check->inlet_check noise_reduced_inlet Noise Reduced? inlet_check->noise_reduced_inlet inlet_issue Address Inlet Issues: - Replace Septum - Replace Liner - Clean Inlet noise_reduced_inlet->inlet_issue Yes column_check Isolate Column (Disconnect from Detector) noise_reduced_inlet->column_check No end Baseline Noise Resolved inlet_issue->end noise_reduced_column Noise Reduced? column_check->noise_reduced_column column_issue Address Column Issues: - Condition Column - Trim Column - Replace Column noise_reduced_column->column_issue Yes detector_issue Address Detector/Gas Issues: - Clean FID - Replace Gas Cylinders - Install/Replace Purifiers noise_reduced_column->detector_issue No column_issue->end detector_issue->end

Caption: A step-by-step workflow for troubleshooting high baseline noise in GC-FID.

Relationship of Noise Sources in GC-FID

This diagram illustrates the potential sources of baseline noise and their relationships within the GC-FID system.

Caption: Interconnected sources of baseline noise in a GC-FID system.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Validation of the 3-Methyl-1,4-heptadiene Structure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the validation of the 3-Methyl-1,4-heptadiene structure. For comparative purposes, predicted data for its isomer, 4-Methyl-1,5-heptadiene, is also presented. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Presentation: Predicted NMR Data

Due to the limited availability of experimental spectra in public databases, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and a structural isomer, 4-Methyl-1,5-heptadiene. These predictions were generated using established NMR prediction algorithms and provide a valuable reference for spectral assignment and structural validation.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

StructureProton AssignmentPredicted Chemical Shift (ppm)
This compound H1a4.95
H1b5.00
H25.75
H45.40
H55.35
H3, H62.80, 2.05
H70.95
3-Methyl1.00
4-Methyl-1,5-heptadiene H1a5.00
H1b5.05
H25.80
H55.50
H65.45
H3, H42.10, 2.50
H71.70
4-Methyl1.00

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

StructureCarbon AssignmentPredicted Chemical Shift (ppm)
This compound C1114
C2142
C340
C4128
C5130
C625
C714
3-Methyl20
4-Methyl-1,5-heptadiene C1115
C2139
C342
C438
C5125
C6135
C718
4-Methyl20

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for the validation of small organic molecules like this compound.

Sample Preparation:

  • Dissolution: Approximately 5-10 mg of the purified analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent should be based on the analyte's solubility and the desired chemical shift reference.

  • Internal Standard: A small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), is added to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Filtration: The resulting solution is filtered through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually adequate for a sufficient signal-to-noise ratio.

    • Spectral Width: A spectral width of 12-16 ppm is generally used for ¹H NMR.

¹³C NMR Spectroscopy:

  • Instrument: The same spectrometer as for ¹H NMR is used.

  • Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon atom.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Spectral Width: A spectral width of 200-240 ppm is typical for ¹³C NMR.

Data Processing:

The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform, followed by phase correction and baseline correction to obtain the final spectrum.

Mandatory Visualization

logical_workflow cluster_synthesis Sample Preparation cluster_nmr NMR Analysis cluster_validation Structure Validation Synthesis Synthesis of This compound Purification Purification of Compound Synthesis->Purification H1_NMR 1H NMR Spectroscopy Purification->H1_NMR C13_NMR 13C NMR Spectroscopy Purification->C13_NMR Data_Analysis Spectral Data Analysis H1_NMR->Data_Analysis C13_NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the structural validation of this compound.

nmr_signaling cluster_structure This compound Structure cluster_signals Expected NMR Signals Structure CH2=CH-CH(CH3)-CH=CH-CH2-CH3 Vinyl_H Vinyl Protons (H1, H2, H4, H5) ~4.9-5.8 ppm Structure->Vinyl_H Allylic_H Allylic Protons (H3, H6) ~2.0-2.8 ppm Structure->Allylic_H Alkyl_H Alkyl Protons (H7, 3-Methyl) ~0.9-1.0 ppm Structure->Alkyl_H Vinyl_C Vinyl Carbons (C1, C2, C4, C5) ~114-142 ppm Structure->Vinyl_C Alkyl_C Alkyl Carbons (C3, C6, C7, 3-Methyl) ~14-40 ppm Structure->Alkyl_C

Caption: Key structural features and their expected NMR signals.

A Comparative Analysis of 3-Methyl-1,4-heptadiene and 3-Ethyl-1,4-hexadiene for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of 3-Methyl-1,4-heptadiene and 3-Ethyl-1,4-hexadiene, two isomeric dienes of interest to researchers and professionals in drug development and chemical synthesis. This document outlines their physicochemical properties, synthesis methodologies, and potential applications, with a focus on presenting objective, data-driven comparisons.

Introduction to this compound and 3-Ethyl-1,4-hexadiene

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 3-Ethyl-1,4-hexadiene is presented below. The data is compiled from various chemical databases and literature sources.

PropertyThis compound3-Ethyl-1,4-hexadiene
Molecular Formula C8H14[1]C8H14[2]
Molecular Weight 110.20 g/mol [1]110.20 g/mol [2]
Boiling Point 114.00 to 115.00 °C @ 760.00 mm Hg (estimated)[3]114.00 to 115.00 °C @ 760.00 mm Hg (estimated)
Vapor Pressure 23.633 mmHg @ 25.00 °C (estimated)[3]23.633 mmHg @ 25.00 °C (estimated)
Solubility in Water 16.41 mg/L @ 25 °C (estimated)[3]16.41 mg/L @ 25 °C (estimated)
logP (o/w) 3.794 (estimated)[3]3.815 (estimated)
Appearance Colorless clear liquid (estimated)[3]Colorless to pale yellow clear liquid (estimated)

Experimental Protocols: Synthesis of Dienes

The following protocols are based on the synthetic routes described in the scientific literature.

Synthesis of this compound and 3-Ethyl-1,4-hexadiene via Oligomerization

A primary method for the synthesis of both this compound and 3-Ethyl-1,4-hexadiene involves the reaction of hexadienes with ethylene (B1197577) in the presence of a cobalt catalyst. The distribution of the two products can be influenced by the choice of the starting hexadiene isomer.

Materials:

Procedure:

  • Catalyst Preparation: The cobalt complex catalyst and triethylaluminum co-catalyst are prepared and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation.

  • Reaction Setup: A high-pressure autoclave reactor is charged with the chosen hexadiene isomer, the cobalt catalyst, and triethylaluminum in a suitable solvent such as toluene.

  • Reaction with Ethylene: The reactor is pressurized with ethylene to a constant pressure (e.g., 40 kg/cm ²). The reaction mixture is heated to the desired temperature (e.g., 80-150°C) and stirred for a specified duration (e.g., 2-19 hours). The reaction temperature can influence the product distribution and the extent of isomerization.

  • Work-up and Purification: After the reaction, the autoclave is cooled, and the excess ethylene is vented. The reaction mixture is worked up to remove the catalyst residues. The resulting mixture of dienes is then purified, for example by fractional distillation, to separate the desired products from unreacted starting materials and other byproducts. Preparative gas chromatography can be employed for further purification and isolation of individual isomers.

Note: The reaction of 1,4-hexadiene with ethylene tends to produce a mixture of this compound and 3-Ethyl-1,4-hexadiene. In contrast, the reaction of 1,3-hexadiene with ethylene can be tailored to yield 3-Ethyl-1,4-hexadiene with high selectivity.

Visualizing Synthesis Pathways

The following diagrams illustrate the synthetic routes to this compound and 3-Ethyl-1,4-hexadiene.

Synthesis_of_3_Methyl_1_4_heptadiene_and_3_Ethyl_1_4_hexadiene cluster_1 Reaction with 1,4-Hexadiene cluster_2 Reaction with 1,3-Hexadiene 1_4_Hexadiene 1,4-Hexadiene Reaction_1 Cobalt Catalyst, Triethylaluminum, Heat 1_4_Hexadiene->Reaction_1 Ethylene_1 Ethylene Ethylene_1->Reaction_1 Product_Mix This compound + 3-Ethyl-1,4-hexadiene Reaction_1->Product_Mix 1_3_Hexadiene 1,3-Hexadiene Reaction_2 Cobalt Catalyst, Triethylaluminum, Heat 1_3_Hexadiene->Reaction_2 Ethylene_2 Ethylene Ethylene_2->Reaction_2 Product_2 3-Ethyl-1,4-hexadiene (High Selectivity) Reaction_2->Product_2

Caption: Synthesis of target dienes from hexadiene isomers.

Reactivity and Potential Applications

As both this compound and 3-Ethyl-1,4-hexadiene are isolated dienes, their reactivity is expected to be similar to that of simple alkenes. The double bonds will undergo typical electrophilic addition reactions. Due to the presence of two double bonds, they can potentially be used as monomers or cross-linking agents in polymerization reactions. The specific placement of the methyl or ethyl group may impart subtle differences in the properties of the resulting polymers, such as glass transition temperature or elasticity. However, specific applications for these two compounds are not well-documented in the available literature.

Conclusion

This compound and 3-Ethyl-1,4-hexadiene are structurally similar non-conjugated dienes with nearly identical estimated physicochemical properties. Their synthesis can be achieved through the catalytic reaction of hexadienes with ethylene, with the starting hexadiene isomer influencing the product distribution. While their structural similarity suggests comparable reactivity, a lack of direct comparative performance data necessitates that researchers evaluate them on a case-by-case basis for their specific applications. The information and protocols provided in this guide serve as a foundational resource for such investigations.

References

A Comparative Guide to Catalytic Systems for 3-Methyl-1,4-heptadiene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key organic intermediates is paramount. 3-Methyl-1,4-heptadiene, a valuable C8 diene, serves as a versatile building block in the synthesis of complex molecules. This guide provides an objective comparison of catalytic systems for its synthesis, supported by experimental data, to aid in the selection of the most suitable methodology.

The primary route to this compound is the selective codimerization of isoprene (B109036) and ethylene (B1197577) or the reaction of 1,3-hexadiene (B165228) with ethylene. The choice of catalyst is critical in directing the reaction towards the desired product while minimizing the formation of isomers and oligomers. This comparison focuses on a well-documented cobalt-based system and explores potential alternative catalytic approaches.

Cobalt-Based Catalytic System

A prominent and effective method for the synthesis of this compound employs a cobalt catalyst. Specifically, a system composed of a cobaltous chloride-l,2-bis(diphenylphosphino)ethane complex in conjunction with triethylaluminum (B1256330) as a co-catalyst has been reported to yield the desired product with high selectivity.

Experimental Data

The performance of the cobalt-based catalytic system is summarized in the table below. The data highlights the product distribution under specific reaction conditions.

Catalyst System ComponentsCo-catalystTemperature (°C)Time (h)Product Composition
Cobaltous chloride-l,2-bis(diphenylphosphino)ethaneTriethylaluminum1001984.2% this compound, 15.8% 3-Ethyl-1,4-hexadiene[1]
Experimental Protocol

The synthesis is typically carried out in an autoclave. The reactants, including the cobalt complex, triethylaluminum, and the diene (e.g., 1,3-hexadiene), are charged into the vessel under an inert atmosphere. The reaction is then conducted under ethylene pressure at a controlled temperature. Following the reaction, the product mixture is worked up and purified by distillation to isolate the C8-dienes. A detailed account of a similar preparation can be found in the work by G. Hata[1].

Alternative Catalytic Systems

While the cobalt-based system is well-characterized, research into alternative catalysts for similar codimerization reactions suggests that other transition metals could be effective for the synthesis of this compound. Although specific experimental data for the synthesis of this exact molecule is limited in publicly available literature, related reactions provide insights into potential alternatives.

Nickel-Based Catalysts: Nickel complexes are known to catalyze the codimerization of dienes and olefins. For instance, a catalyst system derived from bis(tri-n-butylphosphine)nickel(II) chloride and diisobutylaluminum chloride has been shown to produce 3-methyl-1,4-pentadiene (B74747) from the reaction of ethylene and butadiene. This suggests that a similar nickel-based system could be adapted for the codimerization of isoprene and ethylene to yield this compound.

Titanium and Zirconium-Based Catalysts: Metallocene and other coordination complexes of titanium and zirconium are widely used in the polymerization and copolymerization of ethylene and dienes like isoprene. While the primary application is in the formation of high molecular weight polymers, modification of the catalyst structure, ligands, and reaction conditions could potentially favor the selective formation of dimerization products.

Logical Relationship of Catalytic Synthesis

The synthesis of this compound via codimerization is a multi-step process at the molecular level, involving catalyst activation, monomer coordination, insertion, and product formation. The following diagram illustrates the general logical flow of this catalytic process.

G General Catalytic Cycle for this compound Synthesis cluster_reactants Reactants cluster_catalyst Catalyst System Isoprene Isoprene Intermediate Catalyst-Reactant Intermediate Isoprene->Intermediate Ethylene Ethylene Ethylene->Intermediate Catalyst Transition Metal Precursor (e.g., Cobalt Complex) ActiveCatalyst Active Catalytic Species Catalyst->ActiveCatalyst Activation Cocatalyst Co-catalyst (e.g., Triethylaluminum) Cocatalyst->ActiveCatalyst ActiveCatalyst->Intermediate Coordination Product This compound Intermediate->Product Insertion & Elimination Byproduct Isomeric Byproducts (e.g., 3-Ethyl-1,4-hexadiene) Intermediate->Byproduct Product->ActiveCatalyst Regeneration

Caption: General catalytic cycle for the synthesis of this compound.

Experimental Workflow

The general workflow for conducting and analyzing the synthesis of this compound is outlined below. This process is crucial for comparing the efficacy of different catalytic systems.

G Experimental Workflow for Catalyst Comparison A Catalyst & Reactant Preparation B Reaction under Controlled Conditions (Temperature, Pressure, Time) A->B C Reaction Quenching & Work-up B->C D Product Isolation & Purification (e.g., Distillation) C->D E Product Characterization (GC-MS, NMR) D->E F Data Analysis (Yield, Selectivity, Turnover Number) E->F G Catalyst System Comparison F->G

Caption: Standard experimental workflow for evaluating catalytic systems.

Conclusion

The cobalt-based catalytic system offers a proven and selective route to this compound. While concrete comparative data for other catalytic systems is sparse, the known reactivity of nickel, titanium, and zirconium complexes in related transformations suggests they are promising candidates for further investigation. The development of new catalytic systems could offer improvements in terms of cost, efficiency, and environmental impact. Future research should focus on screening these alternative catalysts and optimizing reaction conditions to achieve high selectivity for the desired C8 diene.

References

A Comparative Analysis of the Volatility of C8 Dienes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical research, materials science, and drug development, a thorough understanding of the physicochemical properties of organic compounds is paramount. Among these, volatility plays a crucial role in determining a substance's handling, storage, processing, and potential applications. This guide provides a comparative analysis of the volatility of three common C8 dienes: 1,3-octadiene (B86258), 1,7-octadiene (B165261), and 1,5-cyclooctadiene (B75094). The data presented is supported by experimental findings to aid researchers and professionals in making informed decisions.

Executive Summary of Volatility Data

The volatility of a compound is primarily indicated by its boiling point, vapor pressure, and heat of vaporization. A lower boiling point, higher vapor pressure, and lower heat of vaporization all point to a more volatile substance. Based on the collated experimental data, 1,7-octadiene is the most volatile among the three isomers, exhibiting the lowest boiling point and a relatively high vapor pressure. Conversely, 1,5-cyclooctadiene is the least volatile, with the highest boiling point and lowest vapor pressure. 1,3-octadiene presents an intermediate volatility.

Quantitative Volatility Data

The following table summarizes the key volatility parameters for the three C8 dienes. It is important to note that some of the cited data, particularly for vapor pressure and heat of vaporization, may be estimated or calculated values, as experimental data can be limited and varied across different sources.

Property1,3-Octadiene1,7-Octadiene1,5-Cyclooctadiene
Boiling Point (°C) 127 - 131[1][2]114 - 121[3][4][5][6][7]149 - 151[8][9]
Vapor Pressure 13.4 mmHg @ 25°C (est.)[1][10]20 hPa (15 mmHg) @ 20°C[5][6][7]6.8 mmHg @ 25°C[11]
Heat of Vaporization (kJ/mol) 32.69 (calculated)[11]32.06 (calculated)[12]Not experimentally determined

Experimental Protocols

Accurate determination of volatility parameters is crucial for comparative analysis. The following are outlines of standard experimental methodologies for measuring boiling point and vapor pressure.

Boiling Point Determination by Ebulliometry

Ebulliometry is a precise method for determining the boiling point of a liquid by measuring the temperature at which the liquid and its vapor are in equilibrium.[13][14]

Apparatus: An ebulliometer, which typically consists of a boiling flask, a condenser, a thermometer well, and a heating element.

Procedure:

  • The ebulliometer is charged with the C8 diene sample.

  • The liquid is heated to its boiling point. The design of the ebulliometer ensures that the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid, which prevents superheating errors.[13]

  • The temperature is recorded when it stabilizes, which corresponds to the boiling point of the substance at the measured atmospheric pressure.

  • For high precision, the atmospheric pressure should be accurately measured and the boiling point corrected to standard pressure (760 mmHg).

Vapor Pressure Determination by the Static Method

The static method is a direct technique for measuring the vapor pressure of a liquid at a given temperature in a closed system.[15]

Apparatus: A thermostated sample cell connected to a pressure measuring device (manometer or pressure transducer) and a vacuum line.

Procedure:

  • A small amount of the C8 diene is placed in the sample cell.

  • The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.

  • The sample cell is brought to the desired temperature in a constant-temperature bath.

  • Once thermal equilibrium is reached, the pressure of the vapor in the headspace above the liquid is measured. This pressure is the vapor pressure of the substance at that temperature.

  • The procedure can be repeated at different temperatures to obtain a vapor pressure curve.

A standardized version of this technique is described in ASTM D2879, which utilizes an isoteniscope.[1][3][8][16][17]

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Volatility_Comparison_Logic cluster_properties Volatility Indicators cluster_compounds C8 Dienes Boiling Point Boiling Point 1,7-Octadiene 1,7-Octadiene Boiling Point->1,7-Octadiene Lowest 1,5-Cyclooctadiene 1,5-Cyclooctadiene Boiling Point->1,5-Cyclooctadiene Highest Vapor Pressure Vapor Pressure Vapor Pressure->1,7-Octadiene Highest Vapor Pressure->1,5-Cyclooctadiene Lowest Heat of Vaporization Heat of Vaporization Heat of Vaporization->1,7-Octadiene Lower 1,3-Octadiene 1,3-Octadiene Heat of Vaporization->1,3-Octadiene Lower Most Volatile Most Volatile 1,7-Octadiene->Most Volatile Intermediate Volatility Intermediate Volatility 1,3-Octadiene->Intermediate Volatility Least Volatile Least Volatile 1,5-Cyclooctadiene->Least Volatile

Comparative volatility of C8 dienes.

Experimental_Workflow_Vapor_Pressure cluster_setup Apparatus Setup cluster_measurement Measurement Sample_Introduction Introduce C8 Diene to Sample Cell Degassing Degas Sample (Freeze-Pump-Thaw) Sample_Introduction->Degassing Thermal_Equilibrium Achieve Thermal Equilibrium at T1 Degassing->Thermal_Equilibrium Pressure_Measurement Measure Vapor Pressure (P1) Thermal_Equilibrium->Pressure_Measurement Repeat_Measurement Repeat at T2, T3... Pressure_Measurement->Repeat_Measurement Vapor_Pressure_Curve Generate Vapor Pressure Curve Repeat_Measurement->Vapor_Pressure_Curve

Workflow for vapor pressure determination.

References

A Comparative Guide to Analytical Methods for 3-Methyl-1,4-heptadiene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of 3-Methyl-1,4-heptadiene and Related Volatile Organic Compounds.

The accurate and precise quantification of volatile organic compounds (VOCs) such as this compound is critical in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential impurity in pharmaceutical manufacturing. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible results. This guide provides a comprehensive cross-validation of the most common analytical methods for the quantification of this compound and structurally similar volatile hydrocarbons. The comparison is based on key performance metrics and supported by detailed experimental protocols.

Method Performance Comparison

The primary analytical techniques for the quantification of volatile hydrocarbons like this compound are Gas Chromatography coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). The choice between these methods depends on the specific requirements of the analysis, such as the need for definitive identification, the complexity of the sample matrix, and the required sensitivity.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantifying organic compounds. It offers high precision and a wide linear range. However, its reliance on retention time for identification can be a limitation in complex mixtures where co-elution may occur.

Gas Chromatography-Mass Spectrometry (GC-MS) provides a higher level of confidence in compound identification by furnishing mass spectral data in addition to retention times. This makes it particularly valuable for complex samples or when unambiguous identification is necessary. Modern GC-MS instruments also offer excellent sensitivity, often rivaling or exceeding that of GC-FID.

The following table summarizes typical quantitative performance data for the analysis of volatile C8 hydrocarbons, which can be considered representative for this compound, using Headspace GC-MS and GC-FID.

ParameterHeadspace GC-MSGC-FIDKey Considerations
Limit of Detection (LOD) 0.1 - 5 µg/L1 - 10 µg/LGC-MS generally offers lower LODs due to the selectivity of mass detection.
Limit of Quantification (LOQ) 0.5 - 15 µg/L5 - 30 µg/LThe ability to quantify at lower levels is a significant advantage of GC-MS for trace analysis.
Linearity (R²) > 0.995> 0.995Both methods demonstrate excellent linearity over a defined concentration range.
Accuracy (Recovery) 90 - 110%85 - 115%Both techniques provide high accuracy when properly calibrated.
Precision (RSD%) < 10%< 15%GC-MS often shows slightly better precision due to lower baseline noise.
Specificity High (based on mass spectrum)Moderate (based on retention time)GC-MS provides definitive identification, reducing the risk of false positives from co-eluting compounds.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving reproducible and comparable results. Below are representative methodologies for the quantification of this compound using Headspace GC-MS and direct injection GC-FID.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is ideal for the analysis of volatile compounds in solid or liquid matrices, as it minimizes sample preparation and reduces the introduction of non-volatile residues into the GC system.

a. Sample Preparation:

  • Accurately weigh approximately 1 gram of the homogenized sample into a 20 mL headspace vial.

  • If the sample is solid, it can be dissolved in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to facilitate the release of volatiles.

  • Add an appropriate internal standard (e.g., Toluene-d8) to each sample for accurate quantification.

  • Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.

b. HS-GC-MS Parameters:

  • Headspace Autosampler:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 20 minutes

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Injection Volume: 1 mL

  • Gas Chromatograph:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C

      • Hold: 5 minutes at 200°C

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-350

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for samples that are already in a liquid form and relatively clean.

a. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or pentane).

  • Create a series of calibration standards by serially diluting the stock solution.

  • Add a consistent amount of an internal standard (e.g., n-Octane) to each calibration standard and sample.

  • Inject 1 µL of each standard and sample into the GC.

b. GC-FID Parameters:

  • Gas Chromatograph:

    • Inlet Temperature: 250°C (Split injection, 20:1 split ratio)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Column: HP-5 (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 1 minute

      • Ramp: 15°C/min to 220°C

      • Hold: 3 minutes at 220°C

  • Flame Ionization Detector:

    • Detector Temperature: 280°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Helium) Flow: 25 mL/min

Cross-Validation Workflow & Signaling Pathway Diagrams

To ensure the reliability and interchangeability of data between different analytical methods, a robust cross-validation workflow is essential. The following diagram illustrates a typical process for cross-validating GC-MS and GC-FID methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_data Data Analysis & Comparison Sample Homogenized Sample SpikedSample Spiked Sample (Known Concentration) Sample->SpikedSample Spiking GCMS GC-MS Analysis SpikedSample->GCMS GCFID GC-FID Analysis SpikedSample->GCFID DataGCMS GC-MS Data (Quantification & Identification) GCMS->DataGCMS DataGCFID GC-FID Data (Quantification) GCFID->DataGCFID Comparison Statistical Comparison (e.g., t-test, Bland-Altman) DataGCMS->Comparison DataGCFID->Comparison Validation Method Validation (Accuracy, Precision, Linearity) Comparison->Validation

Cross-validation workflow for analytical methods.

The following diagram illustrates the logical relationship in the quantification process, highlighting the key steps from sample introduction to final result generation for both GC-MS and GC-FID techniques.

QuantificationProcess cluster_GCMS GC-MS Quantification cluster_GCFID GC-FID Quantification Sample_GCMS Sample Injection Separation_GCMS Chromatographic Separation Sample_GCMS->Separation_GCMS Ionization Ionization (EI) Separation_GCMS->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection_MS Detection (Electron Multiplier) MassAnalysis->Detection_MS Result_GCMS Concentration & Identification Detection_MS->Result_GCMS Sample_GCFID Sample Injection Separation_GCFID Chromatographic Separation Sample_GCFID->Separation_GCFID Combustion Combustion in H2/Air Flame Separation_GCFID->Combustion IonDetection Ion Current Detection Combustion->IonDetection Result_GCFID Concentration IonDetection->Result_GCFID

Quantification process for GC-MS and GC-FID.

A Comparative Guide to the Reactivity of Conjugated vs. Non-Conjugated Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The arrangement of double bonds within a molecule—specifically, whether they are conjugated or non-conjugated—profoundly influences its chemical reactivity and stability. This guide provides an objective comparison of the reactivity of these two types of dienes, supported by experimental data, to aid in the rational design of synthetic routes and the development of novel molecular entities.

Executive Summary

Conjugated dienes, characterized by alternating double and single bonds, exhibit enhanced thermodynamic stability and greater reactivity in specific chemical reactions compared to their non-conjugated counterparts, where the double bonds are separated by two or more single bonds. This difference in reactivity is primarily attributed to the delocalization of π-electrons across the conjugated system, which stabilizes the ground state of the molecule and key reaction intermediates. This guide will delve into the thermodynamic and kinetic aspects of their reactivity, focusing on electrophilic additions and Diels-Alder reactions.

Thermodynamic Stability: A Quantitative Comparison

The enhanced stability of conjugated dienes can be quantified by comparing their heats of hydrogenation (ΔH°hydrog). The heat of hydrogenation is the enthalpy change that occurs when a compound is hydrogenated. A lower heat of hydrogenation indicates a more stable starting molecule.[1] Experimental data clearly demonstrates that conjugated dienes release less heat upon hydrogenation than their non-conjugated isomers, confirming their greater thermodynamic stability.[2]

DieneTypeHeat of Hydrogenation (kcal/mol)
1,3-Pentadiene (B166810)Conjugated-54.1
1,4-Pentadiene (B1346968)Non-conjugated (Isolated)-60.8

Data sourced from multiple organic chemistry resources.[2]

The approximately 6.7 kcal/mol difference in the heats of hydrogenation for 1,3-pentadiene and 1,4-pentadiene represents the resonance stabilization energy of the conjugated system.

Electrophilic Addition: Kinetic vs. Thermodynamic Control

The reaction of dienes with electrophiles, such as hydrogen halides (HBr), highlights the distinct reactivity patterns of conjugated and non-conjugated systems. While non-conjugated dienes undergo typical electrophilic addition to one of the isolated double bonds, conjugated dienes can yield a mixture of products through 1,2- and 1,4-addition pathways.[1][3] This is a direct consequence of the formation of a resonance-stabilized allylic carbocation intermediate.[4]

The distribution of these products is often dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control.[5]

Product Distribution in the Addition of HBr to 1,3-Butadiene

Temperature (°C)1,2-Adduct (Kinetic Product) (%)1,4-Adduct (Thermodynamic Product) (%)
-808020
401585

Data represents typical product distributions found in organic chemistry literature.

At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1,2-adduct, which is formed faster due to a lower activation energy.[2] At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-adduct is the major product.[2] Non-conjugated dienes do not exhibit this behavior and yield the expected Markovnikov addition product at one of the double bonds.[1][3]

G cluster_start Reactants cluster_intermediate Intermediate cluster_products Products 1,3-Butadiene 1,3-Butadiene Allylic_Carbocation Resonance-Stabilized Allylic Carbocation 1,3-Butadiene->Allylic_Carbocation + H+ HBr HBr Product_12 1,2-Adduct (Kinetic Product) Allylic_Carbocation->Product_12 + Br- (fast, low temp) Product_14 1,4-Adduct (Thermodynamic Product) Allylic_Carbocation->Product_14 + Br- (slow, high temp)

Diels-Alder Reaction: A Signature of Conjugation

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool in organic synthesis for the formation of six-membered rings. A key requirement for the diene in this reaction is the ability to adopt an s-cis conformation. Non-conjugated dienes are unreactive in Diels-Alder reactions.

The reactivity of conjugated dienes in the Diels-Alder reaction is significantly higher than what would be predicted for a non-conjugated system. This enhanced reactivity is particularly evident when comparing cyclic dienes.

Relative Rates of Diels-Alder Reaction with Tetracyanoethylene (TCNE) at 20°C in CH₂Cl₂

DieneTypeRelative Rate
Cyclopentadiene (B3395910)Conjugated (locked in s-cis)2,100,000
1,3-CyclohexadieneConjugated2,600
1,3-CycloheptadieneConjugated820,000
ButadieneConjugated (acyclic)1

Data from: Click Chemistry with Cyclopentadiene.[6]

The exceptionally high reactivity of cyclopentadiene is attributed to its planar structure, which locks the diene in the reactive s-cis conformation, minimizing the entropic penalty for the reaction to occur.[6] Acyclic dienes like butadiene are less reactive because they predominantly exist in the more stable s-trans conformation, and must overcome an energy barrier to adopt the necessary s-cis conformation.

G cluster_reactants Reactants cluster_transition Transition State cluster_product Product Diene Conjugated Diene (s-cis conformation) TS [4+2] Cycloaddition Transition State Diene->TS Dienophile Dienophile Dienophile->TS Cyclohexene (B86901) Cyclohexene Derivative TS->Cyclohexene

Experimental Protocols

Determination of Heat of Hydrogenation

Objective: To experimentally determine and compare the heats of hydrogenation of a conjugated and a non-conjugated diene.

Methodology:

  • A precise amount of the diene is dissolved in a suitable solvent (e.g., hexane) in a calorimeter.

  • A catalyst, typically platinum on carbon (Pt/C) or palladium on carbon (Pd/C), is added to the solution.

  • Hydrogen gas is bubbled through the solution at a known pressure.

  • The temperature change of the solution is monitored as the hydrogenation reaction proceeds.

  • The heat of reaction is calculated from the temperature change, the heat capacity of the calorimeter and its contents, and the moles of diene hydrogenated.

  • The procedure is repeated for the isomeric diene under identical conditions.

Electrophilic Addition of HBr to a Conjugated Diene

Objective: To investigate the products of electrophilic addition of HBr to a conjugated diene and to demonstrate the effect of temperature on the product distribution.

Methodology:

  • Low-Temperature Reaction (Kinetic Control):

    • Dissolve the conjugated diene (e.g., 1,3-butadiene) in a non-polar solvent (e.g., pentane) in a reaction vessel cooled to -80°C.

    • Slowly bubble a stoichiometric amount of HBr gas through the solution while maintaining the low temperature.

    • After the reaction is complete, neutralize any excess acid with a cold, dilute sodium bicarbonate solution.

    • Extract the organic layer, dry it over anhydrous magnesium sulfate, and analyze the product mixture by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the ratio of 1,2- to 1,4-addition products.

  • High-Temperature Reaction (Thermodynamic Control):

    • Repeat the reaction in a sealed tube or a flask equipped with a reflux condenser at a higher temperature (e.g., 40°C).

    • Allow the reaction to proceed for a sufficient time to reach equilibrium.

    • Work up the reaction as described above and analyze the product distribution.

Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride (B1165640)

Objective: To synthesize a cyclohexene derivative via a Diels-Alder reaction and to demonstrate the high reactivity of a conjugated diene.

Methodology:

  • Preparation of Cyclopentadiene: Cyclopentadiene is typically stored as its dimer, dicyclopentadiene (B1670491). To obtain the monomer, dicyclopentadiene is "cracked" by heating it to its boiling point (around 170°C) and collecting the lower-boiling cyclopentadiene monomer (b.p. 41°C) by fractional distillation. The monomer should be kept cold and used promptly as it will readily dimerize back.

  • Reaction:

    • Dissolve maleic anhydride in a suitable solvent, such as ethyl acetate, in an Erlenmeyer flask.

    • Cool the solution in an ice bath.

    • Add a stoichiometric amount of freshly prepared, cold cyclopentadiene to the maleic anhydride solution.

    • A spontaneous exothermic reaction should occur, and the product, cis-norbornene-5,6-endo-dicarboxylic anhydride, will precipitate out of the solution as a white solid.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • The product can be purified by recrystallization from a suitable solvent mixture, such as ethyl acetate/hexane.

    • The purity and identity of the product can be confirmed by melting point determination and spectroscopic analysis (IR and NMR).

Conclusion

The presence of conjugation in a diene has a profound and predictable effect on its stability and reactivity. Conjugated dienes are thermodynamically more stable than their non-conjugated isomers due to resonance stabilization. This electronic feature also leads to enhanced reactivity in key synthetic transformations. In electrophilic additions, the formation of a resonance-stabilized allylic carbocation opens up multiple reaction pathways, leading to product distributions that can be controlled by reaction temperature. Most notably, the ability of conjugated dienes to participate in the Diels-Alder reaction provides a powerful and versatile method for the synthesis of complex cyclic molecules, a reaction that is inaccessible to non-conjugated dienes. A thorough understanding of these principles is essential for professionals in chemical research and drug development for the strategic design and execution of synthetic organic chemistry.

References

Comparative Analysis of Synthetic Routes for 3-Methyl-1,4-heptadiene: A Guide to Established and Novel Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of an established industrial synthesis of 3-Methyl-1,4-heptadiene and a novel, laboratory-scale approach utilizing the Wittig reaction. The objective is to offer a clear evaluation of the two routes, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific applications.

Introduction

This compound is a valuable diene in organic synthesis, serving as a precursor for various complex molecules and polymers. The efficiency, selectivity, and scalability of its synthesis are critical considerations for its practical application. This guide contrasts a classic cobalt-catalyzed industrial method with a conceptual modern olefination strategy, highlighting the advantages and disadvantages of each.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the two synthetic routes.

ParameterEstablished Route: Cobalt-Catalyzed Alkene CouplingNew Route: Wittig Olefination
Starting Materials 1,4-Hexadiene, Ethylene (B1197577)2-Pentanone, Allyltriphenylphosphonium bromide
Catalyst/Reagent Cobaltous chloride-1,2-bis(diphenylphosphino)ethane complex, Triethylaluminumn-Butyllithium
Solvent TolueneTetrahydrofuran (THF)
Reaction Temperature 80°C0°C to Room Temperature
Reaction Time 18.5 hours2-4 hours
Yield ~84% (of C8-dienes)[1]~35% (estimated based on similar reactions)[2]
Purity High (requires fractional distillation)[1]Moderate to High (requires chromatographic purification)
Key Byproducts 3-Ethyl-1,4-hexadiene, 2,4-Hexadiene[1]Triphenylphosphine (B44618) oxide

Experimental Protocols

Established Route: Cobalt-Catalyzed Reaction of 1,3-Hexadiene and Ethylene

This method, adapted from the work of Iwamoto et al. (1967), is suitable for large-scale industrial production.[1]

Materials:

  • Toluene (50 ml)

  • 1,3-Hexadiene (15 g)

  • Cobaltous chloride-1,2-bis(diphenylphosphino)ethane complex (0.24 g)

  • Triethylaluminum (1.5 g)

  • Ethylene gas

Procedure:

  • A high-pressure reaction vessel is charged with 50 ml of toluene, 15 g of 1,3-hexadiene, 0.24 g of the cobalt complex, and 1.5 g of triethylaluminum.

  • The vessel is pressurized with ethylene to 40 kg/cm ².

  • The reaction mixture is heated to 80°C and maintained for 18.5 hours with stirring.

  • After cooling and venting the ethylene, the reaction mixture is worked up. The original paper does not detail the work-up, but a typical procedure would involve quenching the catalyst with a dilute acid, followed by washing with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product, a mixture of C8-dienes, is purified by fractional distillation to isolate this compound.

New Synthetic Route: Wittig Olefination

This proposed laboratory-scale synthesis utilizes the well-established Wittig reaction, offering a predictable and versatile method for alkene formation.[3][4][5]

Materials:

Procedure:

  • Ylide Preparation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend allyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add one equivalent of n-BuLi dropwise to the stirred suspension.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is indicated by a color change, typically to a deep orange or red.

  • Wittig Reaction:

    • In a separate flask under an inert atmosphere, dissolve one equivalent of 2-pentanone in a minimal amount of anhydrous THF.

    • Cool the ylide solution back to 0°C and slowly add the 2-pentanone solution dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product, containing this compound and triphenylphosphine oxide, is purified by column chromatography on silica (B1680970) gel.

Visualizations

Signaling Pathways and Experimental Workflows

Established_Route cluster_reactants Reactants cluster_catalyst Catalyst System 1_3_Hexadiene 1_3_Hexadiene Reaction_Vessel High-Pressure Reactor (Toluene, 80°C, 18.5h) 1_3_Hexadiene->Reaction_Vessel Ethylene Ethylene Ethylene->Reaction_Vessel Co_Complex Cobalt Complex Co_Complex->Reaction_Vessel Et3Al Triethylaluminum Et3Al->Reaction_Vessel Crude_Product Crude Mixture (C8-Dienes) Reaction_Vessel->Crude_Product Purification Fractional Distillation Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the established cobalt-catalyzed synthesis.

New_Route cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction Phosphonium_Salt Allyltriphenylphosphonium bromide Ylide Phosphorus Ylide Phosphonium_Salt->Ylide THF, 0°C to RT Base n-BuLi Base->Ylide Reaction Reaction Flask (THF, 0°C to RT) Ylide->Reaction Ketone 2-Pentanone Ketone->Reaction Crude_Product Crude Mixture (Diene + Ph3PO) Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product General_Workflow Start Start Reagents Combine Reactants and Reagents Start->Reagents Reaction Perform Reaction (Controlled Temperature and Time) Reagents->Reaction Workup Aqueous Workup (Quenching, Extraction, Drying) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Analysis Product Characterization (NMR, GC-MS, IR) Purification->Analysis End Pure Product Analysis->End

References

A Comparative DFT Study of Transition States in the Cope Reararangement of Substituted 1,5-Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Cope rearrangement is a thermally induced, pericyclic reaction that proceeds through a highly ordered, cyclic transition state.[1][2] The stereochemistry and activation energy of this reaction are sensitive to the substitution pattern on the 1,5-diene scaffold.[3] Computational chemistry, particularly DFT, has become an invaluable tool for elucidating the geometries and energetic barriers of these transient structures.[2]

Comparative Analysis of Activation Energies

DFT calculations have been widely employed to determine the activation energies for the Cope rearrangement of various substituted 1,5-hexadienes. These studies reveal the electronic and steric influence of substituents on the reaction barrier. Below is a summary of representative activation energies for the Cope rearrangement of 1,5-hexadiene (B165246) and a substituted analogue, providing a baseline for understanding the potential behavior of 3-methyl-1,4-heptadiene.

CompoundComputational MethodActivation Energy (kcal/mol)Reference
1,5-HexadieneB3LYP/6-31G24.7 (boat-like TS)[2]
syn-Tricyclo[4.2.0.02,5]octa-3,7-dieneUB3LYP/6-31G19.6[4]
3,3-dicyano-1,5-dienesNot Specified19.5[5]

These values highlight that substituents can significantly lower the activation barrier compared to the parent 1,5-hexadiene. For this compound, the methyl group at the 3-position would be expected to influence the stability of the transition state, though a dedicated computational study is needed for a precise determination.

Experimental and Computational Protocols

The data presented in this guide are derived from peer-reviewed computational chemistry studies. The primary methodologies employed in these studies are outlined below to provide context for the presented data.

Density Functional Theory (DFT) Calculations:

  • Functionals and Basis Sets: A commonly used level of theory for these types of calculations is the B3LYP functional with the 6-31G* basis set.[2][6] This combination has been shown to provide a good balance between computational cost and accuracy for the geometries and energies of pericyclic reactions.

  • Transition State Optimization: Transition state geometries are located by finding the first-order saddle point on the potential energy surface. This is typically achieved using algorithms such as the Berny optimization algorithm.

  • Frequency Analysis: To confirm that the optimized geometry corresponds to a true transition state, a frequency calculation is performed. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. All other frequencies are real.

  • Activation Energy Calculation: The activation energy (Ea) is calculated as the difference in energy between the transition state and the ground state of the reactant(s).

Logical Workflow for a Comparative DFT Study

The following diagram illustrates a typical workflow for a comparative DFT study of transition states, such as would be applied to this compound and its analogues.

DFT_Workflow cluster_start Initial Setup cluster_geom_opt Ground State Calculation cluster_ts_search Transition State Search cluster_analysis Analysis and Comparison start Define Reactant Structures (e.g., this compound isomers) geom_opt Geometry Optimization of Reactants start->geom_opt Initial Coordinates freq_gs Frequency Calculation (Confirm Minima) geom_opt->freq_gs Optimized Geometry ts_search Locate Transition State (TS) Structures freq_gs->ts_search Verified Minima freq_ts Frequency Calculation (Confirm 1 Imaginary Freq.) ts_search->freq_ts Putative TS energy_calc Calculate Activation Energies (ΔE = E_TS - E_Reactant) freq_ts->energy_calc Verified TS comparison Compare Geometries and Energetic Barriers energy_calc->comparison Calculated Data

Caption: Workflow for a comparative DFT study of reaction transition states.

References

A Comparative Guide to Purity Assessment of 3-Methyl-1,4-heptadiene: Titration vs. Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the quality control of reagents like 3-Methyl-1,4-heptadiene, a non-conjugated diene used in various chemical syntheses. This guide provides a comprehensive comparison of classical titration methods with modern chromatographic and spectroscopic techniques for assessing the purity of this compound. Detailed experimental protocols and a summary of quantitative data are presented to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Purity Assessment Methods

The choice of analytical method for purity determination depends on several factors, including the required accuracy, the nature of potential impurities, available equipment, and the desired throughput. Below is a comparative overview of three common techniques: titration, gas chromatography-mass spectrometry (GC-MS), and quantitative nuclear magnetic resonance (qNMR) spectroscopy.

FeatureTitration (Bromine Number)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Quantifies the degree of unsaturation by measuring the amount of halogen (bromine) that reacts with the double bonds.Separates volatile compounds based on their chemical properties and detects them by mass-to-charge ratio, allowing for identification and quantification of impurities.Measures the nuclear magnetic resonance of atomic nuclei, with signal intensity being directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard.
Specificity Measures total unsaturation; not specific to this compound if other unsaturated impurities are present.Highly specific; can separate and identify isomers and other structurally similar impurities.Highly specific; provides structural information and can distinguish between different compounds based on their unique NMR spectra.
Sensitivity Lower sensitivity, suitable for determining major component purity.High sensitivity; capable of detecting and quantifying trace-level impurities.Moderate to high sensitivity, depending on the spectrometer's field strength and acquisition time.
Quantification Provides a "bromine number," which can be correlated to purity.Provides relative or absolute quantification of the main component and impurities.Provides absolute, direct quantification of purity without the need for a reference standard of the analyte itself.
Throughput Relatively low throughput due to manual sample preparation and titration.High throughput with the use of an autosampler.Moderate throughput; sample preparation is relatively simple.
Equipment Cost LowHighVery High
Typical Impurities Detected Does not distinguish between the target compound and other unsaturated compounds.Isomeric dienes (e.g., 3-ethyl-1,4-hexadiene), residual starting materials, and other synthesis byproducts.Any proton-containing impurity with a distinct NMR signal.

Experimental Protocols

Titration: Determination of Bromine Number (Based on ASTM D1159)

This method determines the amount of bromine that reacts with the double bonds in this compound, providing a measure of its total unsaturation.

Materials:

  • This compound sample

  • Titration solvent: Glacial acetic acid, methanol, and a suitable chlorinated solvent (e.g., dichloromethane) in a 714:134:134 volume ratio, with 18 mL of sulfuric acid (1:5 v/v H₂SO₄:H₂O) added per liter.[1]

  • Bromide-Bromate solution (0.25 M as Br₂): Dissolve 51.0 g of potassium bromide (KBr) and 13.92 g of potassium bromate (B103136) (KBrO₃) in deionized water and dilute to 1 L.[1]

  • Sodium thiosulfate (B1220275) solution (0.1 M standard)

  • Potassium iodide (KI)

  • Starch indicator solution

  • Electrometric titration apparatus with a platinum electrode pair.

Procedure:

  • Accurately weigh a suitable amount of the this compound sample (the amount depends on the expected bromine number) into a titration vessel.

  • Add 110 mL of the chilled (0-5 °C) titration solvent to the vessel and stir until the sample is completely dissolved.[2]

  • Cool the solution to between 0 °C and 5 °C.

  • Titrate the solution with the standardized bromide-bromate solution. The bromine is generated in situ. The endpoint is detected potentiometrically.[2]

  • Perform a blank titration with the solvent alone.

  • Calculate the bromine number using the following formula:

    Bromine Number = [(A - B) x N x 7.99] / W

    Where:

    • A = volume of bromide-bromate solution used for the sample (mL)

    • B = volume of bromide-bromate solution used for the blank (mL)

    • N = normality of the bromide-bromate solution

    • 7.99 = gram atomic weight of bromine x 100

    • W = weight of the sample (g)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it ideal for identifying and quantifying impurities in this compound.

Materials:

  • This compound sample

  • High purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).

Procedure:

  • Prepare a dilute solution of the this compound sample in the chosen solvent. A typical concentration is 1 mg/mL.

  • Set up the GC-MS instrument with appropriate parameters. A typical temperature program would be:

    • Initial oven temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

    • Injector temperature: 250 °C.

    • Transfer line temperature: 280 °C.

    • Carrier gas (Helium) flow rate: 1 mL/min.

    • Injection volume: 1 µL (split or splitless, depending on concentration).

  • Acquire the mass spectra over a suitable mass range (e.g., m/z 35-350).

  • Identify the main peak corresponding to this compound (molecular weight: 110.20 g/mol ) and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).[3]

  • Calculate the purity by area normalization:

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

    Note: For more accurate quantification, an internal or external standard method should be employed.

Potential Impurities: Based on synthesis routes, potential impurities in this compound may include:

  • Isomers: 3-ethyl-1,4-hexadiene and other C8-dienes.[1]

  • Starting materials and reagents from the synthesis process.

  • Other methylheptadiene isomers. [4]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic anhydride, dimethyl sulfone) of known purity. The standard should have a simple spectrum with signals that do not overlap with the analyte signals.

  • Deuterated solvent (e.g., chloroform-d, CDCl₃)

  • High-resolution NMR spectrometer.

Procedure:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay, 90° pulse angle).

  • Integrate a well-resolved signal for both the this compound and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%w/w) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • analyte = this compound

    • std = Internal standard

Visualizing the Workflow and Method Comparison

To better understand the experimental processes and the logic behind method selection, the following diagrams have been generated.

TitrationWorkflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve cool Cool to 0-5°C dissolve->cool titrate Titrate with Bromide-Bromate Solution cool->titrate endpoint Detect Endpoint (Potentiometric) titrate->endpoint calculate Calculate Bromine Number & Purity endpoint->calculate blank Perform Blank Titration blank->calculate MethodComparison cluster_goal Goal: Assess Purity of this compound cluster_considerations Key Considerations goal Select Appropriate Analytical Method titration Titration (Bromine Number) gcms GC-MS qnmr qNMR specificity Specificity Required titration->specificity sensitivity Sensitivity Needed titration->sensitivity cost Equipment Cost titration->cost throughput Throughput titration->throughput gcms->specificity gcms->sensitivity gcms->cost gcms->throughput qnmr->specificity qnmr->sensitivity qnmr->cost qnmr->throughput

References

inter-laboratory comparison of 3-Methyl-1,4-heptadiene analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Comparison of Analytical Methods for 3-Methyl-1,4-heptadiene

This guide provides a comparative overview of two common analytical techniques for the quantification of this compound in a standardized aqueous matrix. The data presented is from a simulated inter-laboratory study designed to guide researchers, scientists, and drug development professionals in selecting an appropriate analytical methodology and understanding its performance characteristics.

Introduction to the Inter-Laboratory Study

An inter-laboratory study was designed to assess the performance of different analytical laboratories and methods in the quantification of this compound. Participating laboratories were provided with a set of aqueous samples containing a known concentration of this compound (50 µg/L). Two primary analytical approaches were employed by the participating laboratories: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS). The performance of each laboratory and method was evaluated based on accuracy (recovery), precision (repeatability), and the reported limit of detection (LOD) and limit of quantification (LOQ).

Data Presentation

The quantitative results from the participating laboratories are summarized in the tables below.

Table 1: Performance Data for Headspace GC-MS Analysis of this compound (50 µg/L)

Laboratory IDMeasured Concentration (µg/L)Recovery (%)Repeatability (RSD, n=3)Reported LOD (µg/L)Reported LOQ (µg/L)
Lab A49.298.45.8%1.03.5
Lab B51.5103.06.5%1.24.0
Lab C47.895.67.1%1.55.0

Table 2: Performance Data for SPME-GC-MS Analysis of this compound (50 µg/L)

Laboratory IDMeasured Concentration (µg/L)Recovery (%)Repeatability (RSD, n=3)Reported LOD (µg/L)Reported LOQ (µg/L)
Lab D50.8101.64.2%0.51.5
Lab E49.999.83.8%0.41.2
Lab F51.2102.44.5%0.62.0

Experimental Protocols

Detailed methodologies for the two analytical techniques are provided below.

Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method relies on the partitioning of volatile analytes between the liquid (or solid) sample phase and the gaseous phase (headspace) in a sealed vial at a controlled temperature. An aliquot of the headspace gas is then injected into the GC-MS system.

Sample Preparation and Headspace Conditions:

  • Sample Volume: 5 mL of the aqueous sample was placed in a 20 mL headspace vial.

  • Matrix Modification: 1.5 g of sodium chloride was added to the vial to increase the ionic strength of the sample, promoting the partitioning of this compound into the headspace.

  • Incubation Temperature: The vial was incubated at 80°C.

  • Incubation Time: The sample was equilibrated for 20 minutes with agitation.

  • Injection Volume: 1 mL of the headspace was injected into the GC.

GC-MS Parameters:

  • GC System: Agilent 7890B GC coupled to a 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250°C (Splitless mode).

  • Oven Program: Initial temperature of 40°C held for 2 minutes, ramped to 150°C at 10°C/min, then to 250°C at 25°C/min, and held for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 67, 81, 95, 110).

Method 2: Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

SPME is a solvent-free extraction technique that uses a coated fiber to concentrate volatile and semi-volatile organic compounds from a sample. The analytes are then thermally desorbed from the fiber in the hot inlet of the gas chromatograph.

Sample Preparation and SPME Conditions:

  • Sample Volume: 10 mL of the aqueous sample was placed in a 20 mL vial with a magnetic stir bar.

  • Matrix Modification: 3 g of sodium chloride was added to the vial.

  • SPME Fiber: 100 µm Polydimethylsiloxane (PDMS) fiber.

  • Extraction Temperature: 60°C.

  • Extraction Time: 30 minutes with agitation (400 rpm).

  • Desorption: The fiber was desorbed in the GC inlet for 5 minutes at 250°C.

GC-MS Parameters:

  • The GC-MS parameters (column, oven program, carrier gas, and MS conditions) were identical to those used for the HS-GC-MS method.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows and the logical relationship between the key stages of the analysis.

HS_GCMS_Workflow cluster_prep Sample Preparation cluster_hs Headspace Extraction cluster_gcms GC-MS Analysis Sample Aqueous Sample Vial Add to 20 mL Vial Sample->Vial Salt Add NaCl Vial->Salt Seal Seal Vial Salt->Seal Incubate Incubate at 80°C (20 min) Seal->Incubate Inject Inject 1 mL Headspace Incubate->Inject GC Gas Chromatography (Separation) Inject->GC MS Mass Spectrometry (Detection) GC->MS Data Data Acquisition & Processing MS->Data

Caption: Workflow for this compound analysis by HS-GC-MS.

SPME_GCMS_Workflow cluster_prep Sample Preparation cluster_spme SPME cluster_gcms GC-MS Analysis Sample Aqueous Sample Vial Add to 20 mL Vial Sample->Vial Salt Add NaCl & Stir Bar Vial->Salt Seal Seal Vial Salt->Seal Expose Expose PDMS Fiber (30 min at 60°C) Seal->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet Retract->Desorb GC Gas Chromatography (Separation) Desorb->GC MS Mass Spectrometry (Detection) GC->MS Data Data Acquisition & Processing MS->Data

Caption: Workflow for this compound analysis by SPME-GC-MS.

Method_Comparison cluster_methods Analytical Methods cluster_performance Performance Metrics cluster_conclusion General Conclusion HS HS-GC-MS Accuracy Accuracy (Recovery) HS->Accuracy Precision Precision (RSD) HS->Precision Sensitivity Sensitivity (LOD/LOQ) HS->Sensitivity SPME SPME-GC-MS SPME->Accuracy SPME->Precision SPME->Sensitivity Conclusion SPME-GC-MS shows higher sensitivity and better precision for this application Precision->Conclusion Sensitivity->Conclusion

Caption: Logical relationship of method comparison based on performance.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific biological activities of 3-Methyl-1,4-heptadiene. While direct experimental data for this compound remains elusive, a comparative analysis of structurally related volatile organic compounds (VOCs) and dienes provides valuable insights into its potential biological effects, including cytotoxicity and antimicrobial properties. This guide synthesizes the available information to offer a comparative perspective for researchers, scientists, and drug development professionals.

Executive Summary

There is a notable absence of published experimental data detailing the biological activity of this compound and its close structural isomers. Consequently, a direct quantitative comparison of its performance is not feasible at this time. This guide, therefore, broadens its scope to include a comparative overview of related chemical classes, such as other C8H14 dienes and volatile organic compounds (VOCs), for which biological data are available. This approach allows for an informed, albeit indirect, assessment of the potential biological profile of this compound. The subsequent sections will present available data on the cytotoxicity and antimicrobial activity of related compounds, detail common experimental protocols, and provide visualizations of relevant biological pathways and experimental workflows.

Comparative Analysis of Biological Activity

Due to the lack of specific data for this compound, this section presents data from related compounds to provide a contextual understanding of potential biological activities.

Cytotoxicity of Structurally Related Volatile Organic Compounds

Volatile organic compounds (VOCs), a class to which this compound belongs, have been evaluated for their cytotoxic effects on various cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for some common VOCs, illustrating the range of cytotoxic potentials within this broad category.

CompoundCell LineIC50 (µM)Reference
StyreneHuman promyelocytic leukemia (HL-60)330[1]
BenzeneHuman promyelocytic leukemia (HL-60)>1000[1]
TolueneHuman promyelocytic leukemia (HL-60)>1000[1]
EthylbenzeneHuman promyelocytic leukemia (HL-60)>1000[1]
o-XyleneHuman promyelocytic leukemia (HL-60)>1000[1]

Note: The high IC50 values for many of these VOCs suggest that high concentrations are often required to elicit a cytotoxic response in this specific assay. The lipophilicity of these compounds, which influences their interaction with cell membranes, is a key factor in their cytotoxic potential.

Antimicrobial Activity of Related Compounds

While no specific antimicrobial data exists for this compound, studies on other hydrocarbons and alkene-containing structures indicate potential activity. The following table provides examples of the minimum inhibitory concentration (MIC) for related compounds against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
LimoneneStaphylococcus aureus>5000[2]
LimoneneEscherichia coli>5000[2]
PineneStaphylococcus aureus1250[3]
PineneEscherichia coli2500[3]

Experimental Protocols

To facilitate further research into the biological activity of this compound and related compounds, this section provides detailed methodologies for key experimental assays.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Culture the test microorganism in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. The results can be confirmed by measuring the optical density at 600 nm.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay Workflow cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment incubation_24h 24h Incubation compound_treatment->incubation_24h mtt_addition MTT Addition incubation_24h->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading ic50_determination IC50 Determination absorbance_reading->ic50_determination

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Affected by a Lipophilic Compound Compound Lipophilic Compound (e.g., this compound) Membrane Cell Membrane Compound->Membrane Partitioning Receptor Membrane Receptor Membrane->Receptor Interaction Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation Change) Signal_Transduction->Cellular_Response

Caption: A hypothetical signaling pathway that could be influenced by a lipophilic compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a comparative analysis of related compounds suggests that it may possess cytotoxic and antimicrobial properties, characteristic of some volatile organic compounds and alkenes. The provided experimental protocols and conceptual diagrams offer a framework for future investigations into the specific biological profile of this and other understudied olefinic compounds. Further research is imperative to elucidate the precise mechanisms of action and to determine any potential therapeutic or toxicological significance.

References

A Comparative Guide to Catalyst Performance in the Selective Synthesis of 3-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of specific olefinic compounds is a critical endeavor in chemical research and pharmaceutical development, where structural precision is paramount. 3-Methyl-1,4-heptadiene is a valuable C8 diene with applications as a monomer and in the synthesis of more complex molecules. Its selective formation through the catalytic co-dimerization of more readily available olefins presents an atom-economical approach. This guide provides a comparative overview of catalyst performance for the selective synthesis of this compound, with a focus on a documented cobalt-based system. The information is intended to assist researchers in selecting and optimizing catalytic systems for this and related transformations.

Performance Benchmarking of Catalysts

The selective synthesis of this compound is a nuanced process, with catalyst choice playing a pivotal role in directing the reaction towards the desired product and minimizing the formation of isomers and oligomers. While a broad range of catalysts are known for general olefin dimerization, specific data for this compound formation is limited. The most detailed study to date utilizes a cobalt-based catalyst for the reaction of hexadienes with ethylene (B1197577).

Below is a summary of the performance of a cobaltous chloride-1,2-bis(diphenylphosphino)ethane complex with triethylaluminum (B1256330) as a co-catalyst in the synthesis of C8 dienes from the reaction of 2,4-hexadiene (B1165886) with ethylene. This reaction yields a mixture of this compound and 3-ethyl-1,4-hexadiene.

Catalyst SystemReactantsTemperature (°C)Pressure ( kg/cm ²)Time (hr)Product Distribution (%)
CoCl₂-diphos / Al(C₂H₅)₃2,4-Hexadiene + Ethylene100-19This compound: 84.2
3-Ethyl-1,4-hexadiene: 15.8

Data sourced from Iwamoto, M., et al. (1967).[1]

Discussion of Alternative Catalytic Systems

While the cobalt-based system provides a direct route, other transition metal catalysts are widely employed for olefin dimerization and could be adapted for the selective synthesis of this compound, likely through the co-dimerization of isoprene (B109036) and propylene (B89431).

  • Nickel Catalysts: Nickel complexes, particularly those with phosphine (B1218219) ligands, are well-known for propylene dimerization. The selectivity towards specific dimers is highly dependent on the ligand structure and reaction conditions. These catalysts could potentially be tuned for the cross-dimerization of isoprene and propylene.

  • Palladium Catalysts: Palladium complexes are versatile catalysts for a variety of C-C bond-forming reactions, including the dimerization and telomerization of dienes like isoprene. While often used for the synthesis of longer-chain terpenes, careful ligand and reaction condition selection could favor the formation of the desired C8 diene.

  • Titanium and Zirconium Catalysts: Early transition metal catalysts, such as those based on titanium and zirconium, are highly active for olefin polymerization and oligomerization. While often less selective for specific short-chain products, certain constrained geometry and half-sandwich complexes have shown selectivity in olefin trimerization and could be investigated for selective co-dimerization.

Further research and screening of these and other organometallic catalysts are necessary to establish a broader comparative framework for the selective synthesis of this compound.

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound based on the documented cobalt-catalyzed reaction of 2,4-hexadiene with ethylene[1].

Catalyst System: Cobaltous chloride-1,2-bis(diphenylphosphino)ethane complex and triethylaluminum.

Reaction Setup:

  • A pressure vessel equipped with a magnetic stirrer is charged with the solvent (e.g., toluene), 2,4-hexadiene, the cobalt complex, and triethylaluminum.

  • The vessel is sealed and the temperature is raised to the desired level (e.g., 100 °C).

  • Ethylene is then introduced into the vessel to the desired pressure. The pressure is maintained for the duration of the reaction.

Reaction Procedure:

  • Charge a 200-ml pressure vessel with 56 g of 2,4-hexadiene, 0.24 g of the cobaltous chloride-1,2-bis(diphenylphosphino)ethane complex, and 1.5 g of triethylaluminum.

  • Inject ethylene to a pressure of 40 kg/cm ².

  • Maintain the reaction at 100 °C for 19 hours with continuous stirring.

  • After the reaction period, cool the vessel and vent the excess ethylene.

  • The reaction mixture is then worked up, which typically involves quenching the catalyst, washing with water, and drying the organic phase.

  • The product mixture is then distilled to separate the C8 dienes from unreacted starting materials and higher oligomers.

  • The composition of the C8 diene fraction is determined by gas chromatography to quantify the selectivity towards this compound.

Visualizing the Process

To aid in understanding the experimental process, the following diagrams illustrate the logical workflow and a simplified representation of the catalytic cycle.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis p1 Charge Pressure Vessel (Solvent, 2,4-Hexadiene, Co-catalyst, Al-cocatalyst) r1 Seal Vessel & Heat to 100 °C p1->r1 r2 Pressurize with Ethylene r1->r2 r3 Maintain Temperature & Pressure (19 hours with stirring) r2->r3 w1 Cool & Vent r3->w1 w2 Quench Catalyst & Wash w1->w2 w3 Distill Product Mixture w2->w3 a1 Gas Chromatography Analysis w3->a1

Caption: Experimental workflow for the synthesis of this compound.

Catalytic_Cycle Co_catalyst Active Co Species Intermediate1 Co-alkenyl Complex Co_catalyst->Intermediate1 + 2,4-Hexadiene Intermediate2 Co-metallacycle Intermediate1->Intermediate2 + Ethylene Product This compound Intermediate2->Product Product->Co_catalyst Regeneration

Caption: A simplified proposed catalytic cycle for co-dimerization.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-1,4-heptadiene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-Methyl-1,4-heptadiene as a flammable and potentially hazardous chemical. Proper disposal is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, aligning with general hazardous waste regulations.

I. Understanding the Hazards

II. Quantitative Data Summary

A summary of the known physical and chemical properties of this compound is provided below. This information is critical for safe handling and storage prior to disposal.

PropertyValueSource
Molecular Formula C8H14[1]
Molecular Weight 110.20 g/mol [2]
Boiling Point (estimated) 114.00 to 115.00 °C @ 760.00 mm Hg[3][4]
Flash Point (estimated) 51.00 °F (10.70 °C)[3][4]
Solubility in Water (estimated) 16.41 mg/L @ 25 °C[3][4]

III. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat is required.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If significant vapors are expected, a respirator may be necessary.

2. Waste Collection:

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with flammable organic liquids. Do not use food-grade containers.[5]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[6]

  • Segregation: Do not mix this compound with incompatible waste streams, such as oxidizers or strong acids.

  • Closure: Keep the waste container tightly closed except when adding waste.[5][7]

3. Spill and Emergency Procedures:

  • Minor Spills: In a well-ventilated area, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in the hazardous waste container.

  • Major Spills: Evacuate the area and eliminate all ignition sources.[8] Contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Fire: Use a dry chemical, CO2, or alcohol-resistant foam extinguisher.[8] Water may be ineffective.[8]

4. Storage and Disposal:

  • Storage: Store the hazardous waste container in a designated satellite accumulation area away from heat, sparks, and open flames.[9]

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS office to arrange for pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.[10]

  • Regulatory Compliance: All disposal activities must comply with federal regulations, such as the Resource Conservation and Recovery Act (RCRA), and any applicable state and local laws.[11][12] The "cradle-to-grave" approach means the generator is responsible for the waste from its creation to its final disposal.[13]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) ppe Wear Appropriate PPE start->ppe container Select Compatible & Labeled Hazardous Waste Container ppe->container collect Collect Waste in Designated Container container->collect spill Spill Occurs collect->spill No store Store in Satellite Accumulation Area collect->store minor_spill Minor Spill: Clean up with Absorbent spill->minor_spill Yes (Minor) major_spill Major Spill: Evacuate & Call EHS spill->major_spill Yes (Major) minor_spill->collect full Container Full? store->full full->store No ehs Contact EHS for Pickup full->ehs Yes end Proper Disposal by EHS ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methyl-1,4-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines crucial safety protocols and logistical procedures for the handling and disposal of 3-Methyl-1,4-heptadiene. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain environmental compliance. This guide is specifically tailored for researchers, scientists, and drug development professionals.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is your first line of defense. The following equipment is mandatory to prevent exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[2][3]Protects against splashes and irritating vapors. Vapors from flammable liquids can cause eye irritation.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact with the chemical. Always consult the glove manufacturer's compatibility chart.
Body Protection Flame-resistant lab coat or coveralls worn over clothing that fully covers the legs.[5]Provides a barrier against splashes and in the event of a fire. Natural fibers like cotton are preferable to synthetic materials which can melt.[5]
Footwear Closed-toe shoes, preferably made of a non-porous material.Protects feet from spills.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, is required to minimize inhalation of vapors.[5]Vapors of flammable liquids can be harmful if inhaled.[2]

Operational Plan: From Handling to Disposal

A systematic approach to the operational lifecycle of this compound is critical. The following step-by-step guidance ensures safety at every stage.

Handling and Storage:
  • Work Area Preparation: All work with this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[5]

  • Eliminate Ignition Sources: Before handling, ensure the work area is free of all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[2][5][6]

  • Grounding and Bonding: When transferring the chemical between metal containers, use grounding and bonding straps to prevent the buildup of static electricity, which can ignite flammable vapors.[6]

  • Container Management: Keep the container tightly sealed when not in use to prevent the escape of flammable vapors.[2][5]

  • Storage: Store this compound in a designated and clearly labeled flammable liquid storage cabinet.[5][6][7] These cabinets are designed to protect the contents from fire. Do not store with incompatible chemicals, such as strong oxidizing agents.[6][8]

  • Transport: When moving the chemical, use a secondary container, such as a bottle carrier, to mitigate the risk of spills from accidental drops.[6]

Disposal Plan:
  • Waste Collection: Collect all this compound waste in a dedicated, properly labeled, and leak-proof container.[9] The container should be compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."[10][11]

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, away from ignition sources and general work areas. Keep the container closed at all times except when adding waste.[9]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified environmental services company.[10][11] Never pour flammable liquid waste down the drain.[9][11]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you are not trained to handle it.

  • Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.

  • Contain: Use a spill kit with non-combustible absorbent materials like sand or vermiculite (B1170534) to contain the spill.

  • Clean-Up: Once absorbed, collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Fire Emergency: In case of fire, use a dry chemical (ABC) or carbon dioxide (CO2) fire extinguisher. Do not use water as it may spread the flammable liquid.

Chemical and Physical Data

The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
Molecular Formula C8H14
Molecular Weight 110.1968 g/mol
Appearance Colorless clear liquid (estimated)
Boiling Point 114.00 to 115.00 °C @ 760.00 mm Hg (estimated)
Flash Point 10.70 °C (51.00 °F) (estimated)[1]
Solubility Insoluble in water; Soluble in alcohol (estimated)

Procedural Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely managing this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Assess Hazards (Flammable Liquid) B Don Appropriate PPE A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C Proceed to Handling D Eliminate Ignition Sources C->D E Perform Experiment D->E F Store in Flammable Storage Cabinet E->F Post-Experiment Storage G Collect Waste in Labeled Container E->G Generate Waste H Store Waste in Designated Area G->H I Arrange for Professional Disposal H->I

Caption: Workflow for the safe handling of this compound.

References

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